Product packaging for S-(4-Nitrobenzyl)-6-thioinosine(Cat. No.:CAS No. 38048-32-7)

S-(4-Nitrobenzyl)-6-thioinosine

Cat. No.: B019702
CAS No.: 38048-32-7
M. Wt: 419.4 g/mol
InChI Key: DYCJFJRCWPVDHY-UHFFFAOYSA-N
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Description

NBMPR is a purine nucleoside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N5O6S B019702 S-(4-Nitrobenzyl)-6-thioinosine CAS No. 38048-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCJFJRCWPVDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860551
Record name 6-{[(4-Nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38048-32-7
Record name 6-(p-Nitrobenzylthio)inosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine (NBTI), is a potent and highly selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1). As a nucleoside analog, it competitively blocks the transport of endogenous nucleosides, most notably adenosine (B11128), across the plasma membrane. This inhibition leads to an accumulation of extracellular adenosine, thereby potentiating its signaling through purinergic receptors. This guide provides a comprehensive overview of the molecular mechanism of NBMPR, detailed experimental protocols for its characterization, and a summary of its key quantitative parameters.

Core Mechanism of Action

The primary molecular target of this compound is the Equilibrative Nucleoside Transporter 1 (ENT1), an integral membrane protein responsible for the facilitated diffusion of nucleosides and nucleoside analog drugs.[1][2][3] NBMPR exhibits high affinity for ENT1, binding with dissociation constants (Kd) in the low nanomolar range.[2][4][5]

Molecular Interaction: Structural studies of human ENT1 (hENT1) in complex with NBMPR reveal that the inhibitor binds within the central translocation pathway of the transporter, locking it in an outward-facing conformation.[6] This steric blockade prevents the conformational changes necessary for nucleoside transport.[6] The binding site can be deconstructed into two key interactions:

  • The thioinosine moiety of NBMPR occupies the orthosteric site, the same site where natural nucleoside substrates like adenosine bind.[6]

  • The S-(4-nitrobenzyl) group extends into a deep, hydrophobic pocket within the transporter, contributing to the high affinity and specificity of the interaction.[6]

By competitively inhibiting ENT1, NBMPR effectively blocks the cellular reuptake of extracellular nucleosides.[2][7] A critical consequence of this action is the elevation of extracellular adenosine levels.[1][8] This increased concentration of adenosine enhances its activity at G protein-coupled adenosine receptors (A₁, A₂A, A₂B, and A₃), leading to a range of downstream physiological effects, including neuroprotection, immunosuppression, and anti-inflammatory responses.[1][9][10]

It is important to note that while highly selective for ENT1, at micromolar concentrations (e.g., ≥ 50 µM), NBMPR can also inhibit the efflux activity of the Breast Cancer Resistance Protein (BCRP/ABCG2), an important consideration in pharmacokinetic and drug interaction studies.[11][12]

Quantitative Data Summary

The following tables summarize the binding affinity and inhibitory potency of NBMPR for ENT1 across various species and experimental systems.

Table 1: Binding Affinity (Kd) of [³H]NBMPR for ENT1

Species/SystemTissue/Cell TypeKd (nM)Reference(s)
HumanPlacenta~0.3[5]
HumanErythrocytes~0.3[5]
HumanK562 cells (Erythroleukemia)0.3[5]
HumanPK15 cells expressing hENT10.377 ± 0.098[13]
RatBrain Membranes0.06[4]
RatCardiac Membranes0.03[14]
Guinea PigLung Membranes~0.3[3]

Table 2: Inhibitory Potency (IC₅₀/Ki) of NBMPR

ParameterSpecies/SystemSubstrate/LigandValue (nM)Reference(s)
IC₅₀ HumanUridine0.4 ± 0.1[13]
HumanAdenosine, Uridine, Thymidine0.4 - 1.0[5]
Human-3.6[2][8]
Rat-4.6[2][8]
Ki Human (hENT1)-0.4[15]
Human (hENT2)-2800[15]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of NBMPR and a typical experimental workflow for its characterization.

NBMPR_Mechanism ENT1 ENT1 Transporter Adenosine_in Intracellular Adenosine ENT1->Adenosine_in NBMPR S-(4-Nitrobenzyl)- 6-thioinosine (NBMPR) NBMPR->ENT1 Inhibits Adenosine_out Extracellular Adenosine Adenosine_out->ENT1 Transport Adeno_Receptor Adenosine Receptor (e.g., A₂A) Adenosine_out->Adeno_Receptor Activates Downstream Downstream Signaling (e.g., cAMP production) Adeno_Receptor->Downstream Initiates

Caption: Signaling pathway of NBMPR action.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (ENT1-expressing cells) Membrane_Prep 2. Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Uptake_Assay 3b. Nucleoside Uptake Assay (Determine IC₅₀) Cell_Culture->Uptake_Assay Binding_Assay 3a. [³H]NBMPR Binding Assay (Determine Kd, Bmax, Ki) Membrane_Prep->Binding_Assay Scatchard 4a. Scatchard/Non-linear Regression Analysis Binding_Assay->Scatchard Cheng_Prusoff 4b. Cheng-Prusoff Analysis Uptake_Assay->Cheng_Prusoff

Caption: General experimental workflow for NBMPR characterization.

Detailed Experimental Protocols

[³H]NBMPR Radioligand Binding Assay

This assay quantifies the binding of radiolabeled NBMPR to ENT1 transporters in a membrane preparation, allowing for the determination of binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.

A. Crude Membrane Preparation

  • Cell Culture: Grow cells expressing ENT1 (e.g., HEK293-hENT1, K562) to ~90% confluency in appropriate culture dishes.

  • Harvesting: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into ice-cold PBS and pellet by centrifugation (e.g., 100 x g for 5 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors). Incubate on ice for 15 minutes.

  • Homogenization: Mechanically lyse the swollen cells using a Dounce homogenizer or by passing the suspension through a 25-gauge needle multiple times.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet the crude membrane fraction.

  • Washing and Storage: Discard the supernatant. Resuspend the membrane pellet in an appropriate assay buffer, re-pellet by ultracentrifugation, and finally resuspend in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 10% sucrose). Determine protein concentration using a BCA assay and store aliquots at -80°C.

B. Binding Assay Protocol

  • Reagent Preparation:

    • Assay Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

    • Radioligand: [³H]NBMPR, diluted in assay buffer to the desired concentration (typically at or below the Kd, e.g., 0.5 nM for saturation experiments).

    • Competitor (for Ki determination): Prepare serial dilutions of unlabeled NBMPR or other test compounds.

    • Non-specific Binding Control: A high concentration of an unlabeled ENT1 ligand (e.g., 10 µM dipyridamole (B1670753) or unlabeled NBMPR).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]NBMPR, and membrane preparation.

    • Non-specific Binding: Add non-specific binding control, [³H]NBMPR, and membrane preparation.

    • Competition: Add competitor dilution, [³H]NBMPR, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer (e.g., PBS) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Specific Binding: Calculate specific binding by subtracting the CPM from non-specific binding wells from the CPM of total binding wells.

  • Saturation Analysis: For saturation experiments (varying [³H]NBMPR concentration), plot specific binding against the concentration of free radioligand. Fit the data using non-linear regression to a one-site binding hyperbola to determine Kd and Bmax. A Scatchard plot (Bound/Free vs. Bound) can also be used for linearization, where Kd = -1/slope.

  • Competition Analysis: For competition experiments, plot specific binding against the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • Ki Calculation: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of [³H]NBMPR used and Kd is its dissociation constant determined from saturation analysis.

Radiolabeled Nucleoside Uptake Assay

This functional assay measures the rate of transport of a radiolabeled nucleoside (e.g., [³H]uridine or [³H]adenosine) into intact cells and is used to determine the inhibitory potency (IC₅₀) of compounds like NBMPR.

A. Protocol

  • Cell Seeding: Plate ENT1-expressing cells in 24- or 96-well plates and grow until a confluent monolayer is formed.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES, pH 7.4).

  • Inhibitor Pre-incubation: Add transport buffer containing various concentrations of NBMPR (or vehicle control) to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add the transport buffer containing a known concentration of the radiolabeled nucleoside (e.g., 10 µM [³H]uridine) to start the uptake.

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.

  • Termination of Uptake: Rapidly aspirate the radioactive solution and immediately wash the cells multiple times (e.g., 3x) with ice-cold stop buffer (transport buffer containing a high concentration of an ENT1 inhibitor, like 10 µM NBMPR or dipyridamole) to halt transport and remove extracellular radioactivity.

  • Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Normalization: In a parallel plate, determine the protein content per well using a BCA protein assay to normalize the uptake data (e.g., pmol/mg protein/min).

B. Data Analysis

  • Calculate the initial rate of uptake for each NBMPR concentration.

  • Plot the percentage of inhibition (relative to the vehicle control) against the log concentration of NBMPR.

  • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value.

Photoaffinity Labeling of ENT1

This technique uses a photolabile version of NBMPR ([³H]NBMPR) to covalently label the transporter upon UV irradiation, allowing for the identification and characterization of the NBMPR-binding protein.

A. Protocol

  • Binding: Incubate the prepared cell membranes (~50-100 µg protein) with a low concentration of [³H]NBMPR (e.g., 1-5 nM) in an appropriate buffer, typically in the dark or under red light, for 60 minutes on ice to allow equilibrium binding. For competition controls, include a high concentration of an unlabeled competitor (e.g., 10 µM dipyridamole).

  • UV Irradiation: Place the samples on ice and expose them to a high-intensity UV light source (e.g., 254 nm or 360 nm, depending on the specific photoprobe characteristics) for a defined period (e.g., 5-20 minutes). The UV light activates the photoreactive group on NBMPR, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.

  • Sample Preparation for Electrophoresis: Stop the reaction and prepare the membrane proteins for analysis by SDS-PAGE. This may involve pelleting the membranes and solubilizing them in sample loading buffer.

  • Electrophoresis and Detection: Separate the proteins by SDS-PAGE. Detect the covalently labeled ENT1 protein by fluorography or autoradiography of the dried gel. The specifically labeled protein will appear as a radioactive band, which should be absent or significantly reduced in the competition control lane.

B. Data Analysis

  • The primary output is the identification of a specifically labeled polypeptide at the expected molecular weight for ENT1 (typically 45-65 kDa, depending on glycosylation).

  • Densitometry can be used to quantify the degree of labeling and the effectiveness of competing ligands in preventing the covalent incorporation of [³H]NBMPR.

References

The Role of S-(4-Nitrobenzyl)-6-thioinosine in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine, is a cornerstone pharmacological tool in the study of nucleoside transport. For decades, it has been instrumental in elucidating the physiological and pathological roles of equilibrative nucleoside transporters (ENTs), particularly the high-affinity ENT1. This technical guide provides an in-depth overview of NBMPR's applications in research, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. Its high affinity and specificity for ENT1 have made it an invaluable inhibitor for distinguishing between different nucleoside transporter subtypes and for investigating the therapeutic potential of modulating adenosine (B11128) signaling in various disease models, including cancer, cardiovascular diseases, and neurological disorders. This document serves as a comprehensive resource for researchers employing NBMPR in their experimental designs.

Core Mechanism of Action: Selective Inhibition of ENT1

This compound is a potent and selective competitive inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cellular membranes.[1] The primary utility of NBMPR in research stems from its remarkably high affinity for ENT1, with binding affinities in the nanomolar range.[2] This allows for the effective blockade of ENT1-mediated nucleoside transport at low concentrations.

Conversely, NBMPR exhibits a significantly lower affinity for the closely related equilibrative nucleoside transporter 2 (ENT2), with a differential of approximately 7000-fold in sensitivity.[3] This stark difference in affinity allows researchers to pharmacologically dissect the relative contributions of ENT1 and ENT2 to nucleoside transport in a given cell type or tissue. At higher micromolar concentrations, however, NBMPR can also inhibit ENT2 and has been shown to interact with other transporters, such as the breast cancer resistance protein (ABCG2), a crucial consideration for experimental design and data interpretation.[4][5]

The binding of NBMPR to ENT1 is a non-transported mechanism, meaning NBMPR itself is not translocated across the membrane.[2] Instead, it binds to a specific site on the transporter, locking it in an outward-facing conformation and thereby preventing the translocation of endogenous nucleosides like adenosine.[6] This blockade leads to an accumulation of extracellular adenosine, which can then activate purinergic receptors, initiating a cascade of downstream signaling events. This modulation of adenosine signaling is central to many of the physiological effects studied using NBMPR.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The efficacy of NBMPR as a selective ENT1 inhibitor is well-documented through extensive quantitative analysis. The following tables summarize key binding and inhibition data from various studies.

Parameter Transporter Species Value Reference
Ki (Inhibition Constant) hENT1Human0.4 nM[3]
hENT2Human2800 nM (2.8 µM)[3]
Kd (Dissociation Constant) hENT1Human0.377 ± 0.098 nM[3][7]
ENT1Rat0.1-1.0 nM[8]
IC50 (Half Maximal Inhibitory Concentration) hENT1Human3.6 nM[8]
ENT1Rat4.6 nM[8]
hENT2Human2.8 ± 0.3 µM[3]
ABCG2-53 µM[4]

Table 1: Binding Affinity and Inhibitory Constants of NBMPR. This table highlights the high affinity and selectivity of NBMPR for human ENT1 over ENT2.

Key Research Applications

The selective inhibition of ENT1 by NBMPR has been leveraged in a multitude of research areas to understand the role of nucleoside transport in health and disease.

Cardiovascular Research

In the cardiovascular system, adenosine is a critical signaling molecule involved in processes such as vasodilation and cardioprotection. NBMPR has been used to study the role of ENT1 in regulating local adenosine concentrations in the heart and blood vessels.[8] By blocking adenosine reuptake, NBMPR can potentiate the effects of extracellular adenosine, offering insights into its therapeutic potential for conditions like ischemia-reperfusion injury.

Cancer Biology

Nucleoside transporters play a dual role in cancer. They are essential for salvaging nucleosides for DNA and RNA synthesis in rapidly proliferating tumor cells.[9] Additionally, they are the primary route of cellular uptake for many nucleoside analog chemotherapeutic drugs, such as gemcitabine. NBMPR is used to investigate the dependence of cancer cells on nucleoside salvage pathways and to study mechanisms of drug resistance related to altered transporter expression.[10] Furthermore, by increasing extracellular adenosine in the tumor microenvironment, which has immunosuppressive effects, NBMPR can be used to study the interplay between adenosine signaling and anti-tumor immunity.

Neurobiology

In the central nervous system, adenosine acts as a neuromodulator, influencing processes like sleep, cognition, and neuroprotection. NBMPR, which can cross the blood-brain barrier, is a valuable tool for studying the role of ENT1 in regulating synaptic adenosine levels.[11] It has been used in models of neurodegenerative diseases and seizure disorders to explore the neuroprotective effects of elevated extracellular adenosine.

Experimental Protocols

The following are detailed methodologies for two key experiments utilizing NBMPR.

Radioligand Binding Assay for ENT1

Objective: To determine the binding affinity (Kd) and density (Bmax) of ENT1 transporters in a given cell or membrane preparation using [³H]-NBMPR.

Materials:

  • Cells or membrane preparations expressing ENT1.

  • [³H]-NBMPR (radiolabeled ligand).

  • Unlabeled NBMPR (for determining non-specific binding).

  • Binding Buffer (e.g., Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Preparation: Prepare serial dilutions of [³H]-NBMPR in binding buffer. Prepare a high concentration stock of unlabeled NBMPR.

  • Incubation: In a series of tubes, add a constant amount of cell or membrane protein. To one set of tubes (total binding), add increasing concentrations of [³H]-NBMPR. To a parallel set of tubes (non-specific binding), add the same increasing concentrations of [³H]-NBMPR along with a saturating concentration of unlabeled NBMPR (e.g., 10 µM).

  • Equilibration: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]-NBMPR concentration. Plot the specific binding versus the concentration of [³H]-NBMPR and use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Cellular Nucleoside Uptake Assay

Objective: To measure the inhibition of nucleoside uptake by NBMPR in cultured cells.

Materials:

  • Cultured cells expressing nucleoside transporters.

  • Radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-adenosine).

  • NBMPR.

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation fluid.

  • Scintillation counter.

  • Multi-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

  • Pre-incubation: On the day of the experiment, wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with varying concentrations of NBMPR (or vehicle control) in uptake buffer for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake by adding the radiolabeled nucleoside to each well.

  • Incubation: Incubate for a short, defined period during which uptake is linear (e.g., 1-5 minutes). The optimal time should be determined in preliminary experiments.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Protein Assay: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the uptake as a percentage of the control (vehicle-treated) and plot against the concentration of NBMPR. Use a non-linear regression model to calculate the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathway of NBMPR Action

NBMPR_Pathway cluster_membrane Cell Membrane ENT1 ENT1 Adenosine_int Intracellular Adenosine ENT1->Adenosine_int NBMPR S-(4-Nitrobenzyl)- 6-thioinosine (NBMPR) NBMPR->ENT1 Inhibition Adenosine_ext Extracellular Adenosine Adenosine_ext->ENT1 Transport Receptor Adenosine Receptors (A1, A2A, etc.) Adenosine_ext->Receptor Activation Signaling Downstream Signaling Receptor->Signaling

Caption: Mechanism of NBMPR-mediated modulation of adenosine signaling.

Experimental Workflow for ENT1 Inhibition Assay

ENT1_Inhibition_Workflow start Start: Seed cells in multi-well plate wash1 Wash cells with Uptake Buffer start->wash1 preincubate Pre-incubate with NBMPR or Vehicle wash1->preincubate add_radioligand Add radiolabeled nucleoside (e.g., [3H]-Adenosine) preincubate->add_radioligand incubate Incubate for a defined time (e.g., 2 min) add_radioligand->incubate stop_wash Stop uptake & wash with ice-cold buffer incubate->stop_wash lyse Lyse cells stop_wash->lyse quantify Quantify radioactivity (Scintillation Counting) lyse->quantify normalize Normalize to protein concentration quantify->normalize analyze Analyze data: Calculate IC50 normalize->analyze end End analyze->end

Caption: Workflow for a cellular nucleoside uptake inhibition assay.

Conclusion and Future Directions

This compound remains an indispensable tool for researchers investigating nucleoside transport and its downstream consequences. Its high selectivity for ENT1 over ENT2 provides a level of pharmacological precision that is crucial for delineating the specific roles of these transporters. While its off-target effects at higher concentrations necessitate careful experimental design, its utility in a wide range of research fields is undeniable. Future research will likely continue to employ NBMPR to explore the therapeutic potential of targeting ENT1 in various diseases. Furthermore, the structural understanding of how NBMPR interacts with ENT1 will aid in the rational design of novel, even more selective and potent inhibitors with improved pharmacological profiles for both research and clinical applications.[6] This guide provides a solid foundation for the effective and informed use of NBMPR in the laboratory.

References

An In-depth Technical Guide to the Discovery and Synthesis of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine, is a potent and specific inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] This transport protein, encoded by the SLC29A1 gene, plays a crucial role in the cellular uptake of nucleosides for DNA and RNA synthesis and in regulating extracellular adenosine (B11128) levels.[5][6] By blocking ENT1, NBMPR effectively modulates adenosine signaling, a pathway implicated in numerous physiological and pathological processes, including cardiovascular function, neurotransmission, and inflammation.[5][7] Its ability to cross the blood-brain barrier has made it a valuable tool in neuropharmacological research.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of NBMPR, offering detailed experimental protocols and quantitative data to support its use in research and drug development.

Discovery and Background

The discovery of NBMPR is rooted in the broader exploration of purine (B94841) nucleoside analogs as therapeutic agents. These compounds, which mimic endogenous nucleosides, can interfere with nucleic acid synthesis and have applications as anticancer and antiviral drugs. NBMPR emerged as a high-affinity ligand for the nucleoside transport system, distinguishing it as a powerful research tool to investigate the physiological roles of nucleoside transport.[5] It is a member of the S6-substituted 6-thiopurine nucleoside family and acts as a competitive inhibitor of ENT1.[5][7]

Physicochemical Properties and Quantitative Data

NBMPR is a crystalline solid that is soluble in organic solvents like DMSO and dimethylformamide (DMF) but sparingly soluble in aqueous solutions.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₇N₅O₆S[2][9]
Molecular Weight 419.41 g/mol [2][9]
CAS Number 38048-32-7[9]
Appearance Off-white to white solid[2]
Melting Point 177-180 °C[2]
Purity (HPLC) ≥98%[2][8]
Storage Temperature -20°C[8]

Table 2: Quantitative Biological Data for this compound

ParameterValueTarget/SystemReference
Kd 0.1-1.0 nMEquilibrative Nucleoside Transporter 1 (ENT1)[4][7]
IC₅₀ (human) 3.6 nMEquilibrative Nucleoside Transporter 1 (ENT1)[4][7]
IC₅₀ (rat) 4.6 nMEquilibrative Nucleoside Transporter 1 (ENT1)[4][7]
Ki (hENT1) 0.4 nMHuman Equilibrative Nucleoside Transporter 1[3]
Ki (hENT2) 2800 nMHuman Equilibrative Nucleoside Transporter 2[3]

Synthesis of this compound

The synthesis of NBMPR is a multi-step process that begins with the commercially available nucleoside, inosine (B1671953). The overall synthetic strategy involves the conversion of inosine to 6-thioinosine, followed by the S-alkylation with 4-nitrobenzyl bromide.

Synthesis Workflow

Synthesis_Workflow Inosine Inosine Step1 Step 1: Chlorination Inosine->Step1 Chloropurine 6-Chloropurine (B14466) Riboside Step1->Chloropurine Step2 Step 2: Thionation Chloropurine->Step2 Thioinosine 6-Thioinosine Step2->Thioinosine Step3 Step 3: S-Alkylation Thioinosine->Step3 NBMPR This compound Step3->NBMPR

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloropurine Riboside from Inosine

This procedure involves the chlorination of the 6-hydroxyl group of inosine.

  • Materials: Inosine, Thionyl chloride (SOCl₂), Pyridine (B92270), Anhydrous solvent (e.g., acetonitrile).

  • Procedure:

    • Suspend inosine in anhydrous acetonitrile (B52724) and cool the mixture in an ice bath.

    • Slowly add thionyl chloride to the suspension with constant stirring.

    • Add pyridine dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by carefully adding ice-cold water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-chloropurine riboside.

Step 2: Synthesis of 6-Thioinosine from 6-Chloropurine Riboside

This step involves the displacement of the chlorine atom with a thiol group.

  • Materials: 6-Chloropurine riboside, Thiourea (B124793), Ethanol, Sodium hydroxide (B78521).

  • Procedure:

    • Dissolve 6-chloropurine riboside in ethanol.

    • Add thiourea to the solution and reflux the mixture for several hours.

    • After cooling, add a solution of sodium hydroxide and continue to reflux for a short period to hydrolyze the isothiouronium intermediate.

    • Cool the reaction mixture and neutralize with acetic acid to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum to obtain 6-thioinosine.

Step 3: Synthesis of this compound from 6-Thioinosine

This is the final step where the 4-nitrobenzyl group is attached to the sulfur atom.

  • Materials: 6-Thioinosine, 4-Nitrobenzyl bromide, a suitable base (e.g., sodium methoxide (B1231860) or potassium carbonate), Anhydrous solvent (e.g., DMF or methanol).

  • Procedure:

    • Dissolve 6-thioinosine in an anhydrous solvent such as DMF.

    • Add a base (e.g., potassium carbonate) to the solution to deprotonate the thiol group.

    • Add a solution of 4-nitrobenzyl bromide in the same solvent dropwise to the reaction mixture.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

Mechanism of Action and Signaling Pathway

NBMPR exerts its biological effects by potently and selectively inhibiting the equilibrative nucleoside transporter 1 (ENT1).[1][3][4] ENTs are bidirectional transporters that facilitate the movement of nucleosides across the cell membrane down their concentration gradient. By binding to a high-affinity site on the extracellular face of ENT1, NBMPR locks the transporter in an outward-facing conformation, thereby preventing the translocation of nucleosides like adenosine.[10] This inhibition leads to an accumulation of extracellular adenosine, which can then activate various adenosine receptors (A₁, A₂A, A₂B, and A₃), triggering a range of downstream signaling cascades.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT1 ENT1 Transporter Adenosine_ext->ENT1 Transport Adenosine_Receptor Adenosine Receptor Adenosine_ext->Adenosine_Receptor Activates NBMPR NBMPR NBMPR->ENT1 Inhibits Adenosine_int Adenosine ENT1->Adenosine_int Signaling Downstream Signaling Cascades Adenosine_Receptor->Signaling

Figure 2: Signaling pathway inhibited by this compound.

Experimental Evaluation of NBMPR Activity

The inhibitory activity of NBMPR on ENT1 is typically assessed using nucleoside uptake assays in cell lines that express the transporter.

Experimental Workflow for Nucleoside Uptake Assay

Experimental_Workflow Start Start Cell_Culture Culture ENT1-expressing cells Start->Cell_Culture Plating Plate cells in multi-well plates Cell_Culture->Plating Preincubation Pre-incubate cells with varying concentrations of NBMPR Plating->Preincubation Addition Add radiolabeled nucleoside (e.g., [3H]-uridine) Preincubation->Addition Incubation Incubate for a defined period Addition->Incubation Wash Wash cells to remove extracellular radiolabel Incubation->Wash Lysis Lyse cells Wash->Lysis Scintillation Measure intracellular radioactivity (Scintillation Counting) Lysis->Scintillation Analysis Data analysis to determine IC50 Scintillation->Analysis End End Analysis->End

Figure 3: Experimental workflow for a typical nucleoside uptake inhibition assay.

Detailed Protocol for ENT1 Inhibition Assay
  • Cell Line: A cell line endogenously expressing ENT1 (e.g., HeLa cells) or a cell line engineered to overexpress ENT1.

  • Materials:

    • ENT1-expressing cells

    • Cell culture medium and supplements

    • Multi-well cell culture plates (e.g., 24- or 96-well)

    • This compound (NBMPR)

    • Radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-thymidine)

    • Transport buffer (e.g., sodium-free buffer to isolate equilibrative transport)

    • Wash buffer (ice-cold)

    • Cell lysis buffer

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Cell Seeding: Seed the ENT1-expressing cells into multi-well plates at an appropriate density and allow them to adhere and grow to confluency.

    • Preparation of NBMPR Solutions: Prepare a stock solution of NBMPR in DMSO and then make serial dilutions in the transport buffer to achieve the desired final concentrations.

    • Pre-incubation: Remove the culture medium from the cells and wash them with transport buffer. Then, add the different concentrations of NBMPR solution to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control with a known ENT1 inhibitor.

    • Initiation of Uptake: Add the radiolabeled nucleoside to each well to initiate the uptake. The final concentration of the radiolabeled nucleoside should be kept low.

    • Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold wash buffer.

    • Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.

    • Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the rate of nucleoside uptake at each NBMPR concentration. Plot the percentage of inhibition against the logarithm of the NBMPR concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is an indispensable tool for studying nucleoside transport and adenosine signaling. Its high affinity and specificity for ENT1 have enabled researchers to dissect the roles of this transporter in various physiological and disease states. This guide provides a comprehensive resource for the synthesis and experimental evaluation of NBMPR, empowering researchers to effectively utilize this potent inhibitor in their studies. The detailed protocols and compiled quantitative data serve as a valuable reference for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to the Biochemical Properties of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine or NBTI, is a potent and widely utilized inhibitor of equilibrative nucleoside transporters (ENTs). This technical guide provides a comprehensive overview of the core biochemical properties of NBMPR, including its chemical characteristics, mechanism of action, binding affinities, and inhibitory constants. Detailed experimental protocols for key assays are provided to facilitate its application in research and drug development.

Chemical and Physical Properties

NBMPR is a synthetic derivative of the purine (B94841) nucleoside inosine.[1][2] Its chemical structure is characterized by a thioether linkage at the 6th position of the purine ring to a 4-nitrobenzyl group.[1][2]

PropertyValueReference
Chemical Formula C₁₇H₁₇N₅O₆S[1]
Molecular Weight 419.41 g/mol [1][3]
Appearance Off-white to white solid[4]
Melting Point 187-190 °C[2]
Solubility Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.[3][5][3][5]
UV/Vis. λmax 284 nm[5]
Storage Store at -20°C for long-term stability (≥4 years).[5][5]

Chemical Structure of this compound (NBMPR)

NBMPR_Structure cluster_purine Purine Ring System cluster_ribose Ribose Sugar cluster_nitrobenzyl 4-Nitrobenzyl Group p1 N p2 p1->p2 p3 N p2->p3 p4 p3->p4 p5 N p4->p5 p9 p4->p9 p6 p5->p6 p6->p1 S S p6->S Thioether linkage p7 N p7->p6 p8 p8->p7 p9->p8 r2 p9->r2 N-glycosidic bond r1 O r1->r2 r3 r2->r3 r4 r3->r4 OH OH r3->OH r5 r4->r5 r4->OH r5->r1 CH2OH CH2OH r5->CH2OH nb1 nb2 nb1->nb2 CH2 CH2 nb1->CH2 nb3 nb2->nb3 nb4 nb3->nb4 nb5 nb4->nb5 NO2 NO2 nb4->NO2 nb6 nb5->nb6 nb6->nb1 S->CH2 ENT1_Inhibition cluster_membrane Cell Membrane ENT1_out ENT1 (Outward-facing) ENT1_occluded ENT1 (Occluded) ENT1_out->ENT1_occluded Conformational Change ENT1_in ENT1 (Inward-facing) ENT1_in->ENT1_out Reverts Nucleoside_in Nucleoside (Intracellular) ENT1_in->Nucleoside_in Releases ENT1_occluded->ENT1_in Conformational Change Nucleoside_out Nucleoside (Extracellular) Nucleoside_out->ENT1_out Binds NBMPR NBMPR NBMPR->ENT1_out High-affinity binding Radioligand_Binding_Workflow A Prepare cell membranes expressing ENTs B Incubate membranes with [3H]-NBMPR (fixed concentration) and varying concentrations of test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Plot % inhibition vs. log[test compound] to determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation E->F Cellular_Uptake_Workflow A Seed cells in a multi-well plate and grow to confluence B Pre-incubate cells with varying concentrations of NBMPR or test compound A->B C Initiate uptake by adding a radiolabeled nucleoside (e.g., [3H]-uridine) B->C D Incubate for a short, defined period (within the linear uptake range) C->D E Stop uptake by rapidly washing with ice-cold stop solution (containing excess unlabeled nucleoside or NBMPR) D->E F Lyse cells and measure intracellular radioactivity by scintillation counting E->F G Determine protein concentration in parallel wells for normalization F->G H Plot % uptake inhibition vs. log[inhibitor] to determine IC50 G->H Metabolic_Stability_Workflow A Prepare incubation mixture containing liver microsomes, NBMPR, and buffer B Pre-warm the mixture to 37°C A->B C Initiate the reaction by adding an NADPH-regenerating system B->C D Incubate at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) D->E F Centrifuge to pellet the protein E->F G Analyze the supernatant by LC-MS/MS to quantify the remaining NBMPR F->G H Plot ln(% remaining NBMPR) vs. time to determine the elimination rate constant (k) G->H I Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) H->I Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine A_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_ext->A_Receptor Activates ENT1 ENT1 Adenosine_ext->ENT1 Transport Downstream Downstream Signaling (e.g., cAMP modulation) A_Receptor->Downstream Adenosine_int Adenosine ENT1->Adenosine_int Metabolism Metabolism Adenosine_int->Metabolism NBMPR NBMPR NBMPR->ENT1 Inhibits

References

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) in Cancer Cell Line Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a potent inhibitor of equilibrative nucleoside transporters (ENTs), has become an invaluable tool in cancer research. ENTs, particularly ENT1, are crucial for the transport of nucleosides and nucleoside analog drugs across cell membranes.[1] The expression and activity of these transporters can significantly impact the efficacy of widely used chemotherapeutic agents like gemcitabine.[2][3][4][5][6] This technical guide provides a comprehensive overview of the use of NBMPR in cancer cell line studies, focusing on its mechanism of action, quantitative data from various studies, detailed experimental protocols, and its role in modulating key signaling pathways.

Mechanism of Action

NBMPR primarily exerts its effects by binding with high affinity to ENT1, thereby blocking the transport of nucleosides such as adenosine (B11128) and uridine (B1682114).[1] This inhibition is a key mechanism for studying the role of ENT1 in the uptake of nucleoside analog drugs used in cancer therapy. By blocking ENT1-mediated transport, researchers can elucidate the transporter's contribution to drug sensitivity and resistance.[7] It is important to note that while NBMPR is highly selective for ENT1 at nanomolar concentrations, it can inhibit ENT2 at micromolar concentrations. Furthermore, studies have revealed that at higher concentrations (in the micromolar range), NBMPR can also inhibit the efflux activity of the breast cancer resistance protein (BCRP/ABCG2), an important consideration in multi-drug resistance studies.[8][9]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of NBMPR against its primary target, ENT1, its secondary target, ENT2, and its off-target, ABCG2, as reported in various studies.

TargetCell Line/SystemIC50 ValueReference
ENT1 K562 (human erythroleukemia)0.4-1.0 nM[10]
PK15NTD cells expressing hENT10.4 ± 0.1 nM[7]
HeLa S3 cells11.33 ± 2.85 nM[11]
ENT2 PK15NTD cells expressing hENT22.8 ± 0.3 µM[7]
HeLa S3 cells9.60 ± 4.47 µM[11]
ABCG2 MDCKII-ABCG2 cells53 µM[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving NBMPR in cancer cell line studies.

[³H]-Uridine Uptake Inhibition Assay

This assay is used to determine the inhibitory effect of NBMPR on ENT-mediated nucleoside transport.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Transport Buffer (e.g., Waymouth's buffer or similar, pH 7.4)

  • [³H]-Uridine (radiolabeled)

  • This compound (NBMPR)

  • Unlabeled uridine (for determining non-specific uptake)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Solutions: Prepare stock solutions of NBMPR and unlabeled uridine in a suitable solvent (e.g., DMSO). Prepare working solutions of [³H]-uridine and inhibitors in Transport Buffer.

  • Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Transport Buffer.

  • Pre-incubation with Inhibitor: Add Transport Buffer containing various concentrations of NBMPR to the wells. For control wells, add Transport Buffer with the vehicle control. For determining non-specific uptake, add a high concentration of unlabeled uridine (e.g., 10 mM). Incubate for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add the [³H]-uridine solution to each well to initiate the uptake. The final concentration of [³H]-uridine should be below the Km for transport to ensure initial velocity measurements.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time should be within the linear range of uptake for the specific cell line.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Transport Buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each NBMPR concentration compared to the control (vehicle-treated) wells after subtracting the non-specific uptake. Determine the IC50 value by fitting the data to a dose-response curve.

[³H]-NBMPR Binding Assay

This assay quantifies the number of high-affinity NBMPR binding sites (ENT1) on the cell surface.

Materials:

  • Cancer cell line of interest

  • PBS

  • [³H]-NBMPR (radiolabeled)

  • Unlabeled NBMPR

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS by centrifugation.

  • Cell Resuspension: Resuspend the cell pellet in a suitable binding buffer.

  • Incubation: Aliquot the cell suspension into microcentrifuge tubes. Add [³H]-NBMPR at a concentration near the Kd (e.g., 0.5 nM). For determining non-specific binding, add a high concentration of unlabeled NBMPR (e.g., 10 µM) to a parallel set of tubes.

  • Equilibration: Incubate the tubes at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the cells from the incubation medium by centrifugation through a layer of silicone oil to minimize non-specific binding to the tube.

  • Cell Lysis and Scintillation Counting: Aspirate the supernatant and oil, lyse the cell pellet, and measure the radioactivity as described in the uptake assay protocol.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. The number of binding sites per cell can be calculated based on the specific activity of the [³H]-NBMPR and the cell number.

Cell Viability Assay for Chemosensitization

This assay determines if NBMPR can enhance the cytotoxic effect of a chemotherapeutic agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chemotherapeutic agent (e.g., gemcitabine)

  • This compound (NBMPR)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the chemotherapeutic agent alone, NBMPR alone, or a combination of both at various concentrations. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a period relevant to the mechanism of action of the chemotherapeutic agent (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Recording: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Compare the dose-response curves of the chemotherapeutic agent in the presence and absence of NBMPR to determine if there is a synergistic or additive effect.

Signaling Pathways and Visualizations

NBMPR, by inhibiting ENT1, can significantly impact intracellular and extracellular nucleoside levels, particularly adenosine. This modulation affects various signaling pathways crucial in the tumor microenvironment.

Adenosine Signaling Pathway

Extracellular adenosine, regulated by ENT1, acts on four G-protein coupled receptors (A1, A2A, A2B, and A3), which can have profound effects on tumor growth, angiogenesis, and immune surveillance.[12][13][14][15][16] For instance, activation of A2A and A2B receptors on immune cells can suppress anti-tumor immunity. By blocking adenosine uptake via ENT1, NBMPR can increase extracellular adenosine concentrations, potentially leading to immunosuppression in certain contexts. Conversely, inhibiting adenosine uptake can also sensitize cells to adenosine-induced apoptosis.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_receptors Adenosine Receptors ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine_ext Adenosine AMP->Adenosine_ext CD73 A1 A1 Adenosine_ext->A1 A2A A2A Adenosine_ext->A2A A2B A2B Adenosine_ext->A2B A3 A3 Adenosine_ext->A3 ENT1 ENT1 Adenosine_ext->ENT1 Adenosine_int Adenosine cAMP cAMP Immune_Suppression Immune_Suppression cAMP->Immune_Suppression A1->cAMP - A2A->cAMP + A2B->cAMP + ENT1->Adenosine_int NBMPR NBMPR NBMPR->ENT1 ExperimentalWorkflow start Start cell_culture 1. Culture Cancer Cell Line start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with Chemotherapy +/- NBMPR seeding->treatment incubation 4. Incubate for 48-72h treatment->incubation viability_assay 5. Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition 6. Measure Absorbance/ Luminescence viability_assay->data_acquisition analysis 7. Analyze Data & Determine IC50 data_acquisition->analysis conclusion Conclusion: Assess Chemosensitization analysis->conclusion

References

An In-depth Technical Guide to the Cardiovascular Research Applications of S-(4-Nitrobenzyl)-6-thioinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), has emerged as a critical pharmacological tool in cardiovascular research. By blocking the cellular uptake of adenosine (B11128), NBMPR effectively increases the extracellular concentration of this endogenous nucleoside, thereby potentiating its cardioprotective effects. This technical guide provides a comprehensive overview of the applications of NBMPR in cardiovascular research, with a focus on its role in mitigating ischemia-reperfusion injury. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate the design and execution of future studies in this field.

Introduction

Adenosine is a purine (B94841) nucleoside that plays a pivotal role in regulating cardiovascular function, particularly in the context of myocardial ischemia and reperfusion.[1][2] Its effects, which include vasodilation, negative chronotropy, and dromotropy, are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] The physiological actions of adenosine are terminated by its rapid uptake into cells via equilibrative and concentrative nucleoside transporters.[2]

This compound (NBMPR), also known as NBTI, is a high-affinity inhibitor of ENT1, the predominant nucleoside transporter in the cardiovascular system responsible for the majority of adenosine uptake in cardiomyocytes and vascular endothelial cells.[5][6][7] By inhibiting ENT1, NBMPR effectively prolongs the half-life of extracellular adenosine, thereby amplifying its signaling and affording significant cardioprotection.[8] This property has made NBMPR an invaluable tool for investigating the therapeutic potential of augmenting endogenous adenosine signaling in various cardiovascular pathologies, most notably ischemia-reperfusion injury.

Mechanism of Action: Inhibition of ENT1

NBMPR exerts its pharmacological effects by binding with high affinity to a specific site on the ENT1 protein, thereby locking the transporter in an outward-facing conformation and preventing the translocation of nucleosides across the cell membrane.[9] This inhibition is highly selective for ENT1 over other ENT isoforms, particularly at nanomolar concentrations.[10][11] The increased extracellular adenosine resulting from ENT1 blockade activates adenosine receptors on cardiomyocytes and vascular cells, initiating a cascade of downstream signaling events that culminate in cardioprotection.

Signaling Pathway of NBMPR-Mediated Cardioprotection

The cardioprotective effects of NBMPR are primarily mediated by the enhanced activation of A1 and A3 adenosine receptors on cardiomyocytes.

NBMPR_Mediated_Cardioprotection cluster_intracellular Intracellular Space NBMPR This compound (NBMPR) ENT1 ENT1 NBMPR->ENT1 Inhibits Adenosine_ext Adenosine Adenosine_ext->ENT1 Uptake A1R A1 Receptor Adenosine_ext->A1R Adenosine_int Adenosine ENT1->Adenosine_int Gi Gi A1R->Gi Cardioprotection Cardioprotection (e.g., reduced apoptosis, improved function) AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Cardioprotection Binding_Assay_Workflow start Start tissue Cardiac Tissue Collection start->tissue homogenize Homogenization in Buffer tissue->homogenize centrifuge1 Low-Speed Centrifugation (remove debris) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend Membrane Pellet centrifuge2->resuspend protein_assay Protein Quantification (e.g., BCA) resuspend->protein_assay incubation Incubation with [3H]-NBMPR (± unlabeled NBMPR) resuspend->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters to Remove Unbound Ligand filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (Scatchard Plot) scintillation->analysis end End analysis->end Langendorff_Workflow start Start anesthetize Anesthetize Animal and Administer Heparin start->anesthetize excise Excise Heart anesthetize->excise cannulate Mount on Langendorff Apparatus via Aorta excise->cannulate perfuse Retrograde Perfusion with Krebs-Henseleit Buffer cannulate->perfuse stabilize Stabilization Period (Baseline Measurements) perfuse->stabilize ischemia Induce Global Ischemia (Stop Perfusion) stabilize->ischemia reperfusion Reperfusion (Restore Flow ± NBMPR) ischemia->reperfusion measurements Measure Functional Parameters (LVDP, HR, Coronary Flow) reperfusion->measurements tissue_collection Collect Tissue for Analysis measurements->tissue_collection end End tissue_collection->end

References

An In-depth Technical Guide to S-(4-Nitrobenzyl)-6-thioinosine and the Nucleoside Salvage Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine, is a potent and specific inhibitor of equilibrative nucleoside transporter 1 (ENT1). This high-affinity binding makes NBMPR an invaluable pharmacological tool for investigating the physiological and pathological roles of nucleoside transport. The nucleoside salvage pathway, a critical metabolic route for the synthesis of nucleotides from preformed nucleosides, is intricately linked to the function of ENTs. By modulating nucleoside transport, NBMPR allows for the detailed study of this pathway's contribution to diverse cellular processes, including DNA and RNA synthesis, cellular signaling, and the mechanism of action of nucleoside analog drugs used in cancer and antiviral therapies. This technical guide provides a comprehensive overview of NBMPR, its mechanism of action, and its application in studying the nucleoside salvage pathway. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate its use in a research and drug development setting.

Introduction to this compound (NBMPR)

This compound is a synthetic nucleoside analog that has been extensively characterized as a high-affinity inhibitor of ENT1.[1] Its structure, featuring a nitrobenzyl group attached to the 6-position of the purine (B94841) ring via a thioether linkage, is crucial for its potent inhibitory activity.[2] NBMPR's primary mechanism of action is the competitive inhibition of nucleoside transport by binding to a specific site on the ENT1 protein.[1][3] This blockade of nucleoside flux across the plasma membrane has profound effects on intracellular nucleoside pools and, consequently, on the nucleoside salvage pathway.

The equilibrative nucleoside transporters (ENTs) are a family of integral membrane proteins that facilitate the bidirectional transport of purine and pyrimidine (B1678525) nucleosides across cellular membranes.[4] Humans have four identified ENT isoforms (ENT1-4), with ENT1 and ENT2 being the most extensively studied.[3] A key pharmacological distinction between ENT1 and ENT2 is their differential sensitivity to NBMPR. ENT1 is highly sensitive to NBMPR, with inhibition occurring in the nanomolar range, while ENT2 is significantly less sensitive, requiring micromolar concentrations for inhibition.[5][6] This differential sensitivity allows for the pharmacological dissection of the relative contributions of ENT1 and ENT2 to nucleoside transport in various cell types and tissues.

Quantitative Data: NBMPR Interaction with Equilibrative Nucleoside Transporters

The affinity and inhibitory potency of NBMPR for ENT1 and ENT2 have been quantified in numerous studies. This data is crucial for designing experiments to selectively inhibit ENT1 or to inhibit both ENT1 and ENT2.

ParameterTransporterSpecies/Cell LineValueReference(s)
IC₅₀ ENT1Human (HeLa S3 cells)11.33 ± 2.85 nM[7]
ENT1Human (cloned)0.4 ± 0.1 nM[8]
ENT1Rat4.6 nM[1]
ENT1Human3.6 nM[1]
ENT2Human (HeLa S3 cells)9.60 ± 4.47 µM[7]
ENT2Human (cloned)2.8 ± 0.3 µM[8]
Kᵢ ENT1Human0.4 nM[6]
ENT2Human2800 nM (2.8 µM)[6]
Kd ENT1Human (K562 cells)0.3 nM
ENT1Rat (liver plasma membranes)0.14 nM[5]
ENT1Guinea pig (liver plasma membranes)0.63 nM[5]
ENT1Guinea pig (brain membranes)0.075 ± 0.012 nM[9]

The Nucleoside Salvage Pathway and its Modulation by NBMPR

The nucleoside salvage pathway is a crucial metabolic process that recycles nucleosides and nucleobases from the degradation of RNA and DNA, as well as from extracellular sources, to synthesize nucleotides. This pathway is particularly important in cells that have high energy demands or are rapidly proliferating, as it is more energy-efficient than de novo nucleotide synthesis. The initial and rate-limiting step for the utilization of extracellular nucleosides is their transport across the plasma membrane, a process largely mediated by ENTs.

By inhibiting ENT1, NBMPR effectively reduces the influx of extracellular nucleosides, thereby limiting the substrate availability for the nucleoside salvage pathway.[10] This has significant implications for cellular metabolism and has been exploited to study the pathway's role in various physiological and pathological contexts. For instance, in cancer cells, which often exhibit increased reliance on the salvage pathway, inhibition of nucleoside transport by NBMPR can potentiate the effects of chemotherapeutic agents that target de novo nucleotide synthesis.[11]

Nucleoside_Salvage_Pathway Nucleoside Salvage Pathway and NBMPR Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Nucleosides Extracellular Nucleosides ENT1 ENT1 Extracellular Nucleosides->ENT1 Transport Intracellular Nucleosides Intracellular Nucleosides ENT1->Intracellular Nucleosides Salvage_Enzymes Nucleoside Kinases Intracellular Nucleosides->Salvage_Enzymes Phosphorylation Nucleotides Nucleotides Salvage_Enzymes->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA NBMPR NBMPR NBMPR->ENT1 Inhibition

Figure 1. Inhibition of the Nucleoside Salvage Pathway by NBMPR.

Experimental Protocols

The following are detailed protocols for key experiments utilizing NBMPR to study nucleoside transport and the salvage pathway.

Radiolabeled Nucleoside Uptake Assay

This assay measures the rate of transport of a radiolabeled nucleoside into cells and is the gold standard for assessing nucleoside transporter activity.

Materials:

  • Cells of interest cultured to confluence in 24-well plates.

  • Transport buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled nucleoside (e.g., [³H]uridine or [³H]adenosine).

  • This compound (NBMPR) stock solution.

  • Ice-cold stop solution (transport buffer containing a high concentration of a non-radiolabeled nucleoside or a transport inhibitor like dipyridamole).

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail and liquid scintillation counter.

  • Protein assay reagent (e.g., BCA kit).

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer.

  • Pre-incubation: Add transport buffer to each well and incubate for 10-15 minutes at 37°C to deplete endogenous nucleosides.

  • Inhibition: For inhibitor-treated wells, replace the buffer with transport buffer containing the desired concentration of NBMPR (e.g., 10 nM for specific ENT1 inhibition) and incubate for 15 minutes at 37°C.

  • Initiation of Uptake: Remove the pre-incubation buffer and add the transport buffer containing the radiolabeled nucleoside (and NBMPR for inhibited wells).

  • Incubation: Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold stop solution.

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard protein assay.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration to determine the uptake rate (e.g., in pmol/mg protein/min).

Radiolabeled_Uptake_Workflow Radiolabeled Nucleoside Uptake Assay Workflow Start Start Culture_Cells Culture cells to confluence in 24-well plates Start->Culture_Cells Wash_Cells Wash cells with transport buffer Culture_Cells->Wash_Cells Pre_incubation Pre-incubate in transport buffer Wash_Cells->Pre_incubation Add_Inhibitor Add NBMPR (for inhibited wells) Pre_incubation->Add_Inhibitor Add_Radiolabel Add radiolabeled nucleoside Pre_incubation->Add_Radiolabel Add_Inhibitor->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Terminate_Uptake Terminate with ice-cold stop solution Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Scintillation Counting Lyse_Cells->Scintillation_Counting Protein_Assay Protein Assay Lyse_Cells->Protein_Assay Data_Analysis Data Analysis Scintillation_Counting->Data_Analysis Protein_Assay->Data_Analysis

Figure 2. Workflow for a Radiolabeled Nucleoside Uptake Assay.
[³H]NBMPR Binding Assay

This assay is used to quantify the number of high-affinity NBMPR binding sites (i.e., ENT1 transporters) in a given cell or tissue preparation.

Materials:

  • Isolated plasma membranes or whole cells.

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂).

  • [³H]NBMPR.

  • Non-radiolabeled NBMPR or nitrobenzylthioguanosine (NBTGR) for determining non-specific binding.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Isolate plasma membranes from cells or tissues using standard protocols such as differential centrifugation or density gradient centrifugation.[5][12]

  • Assay Setup: In microcentrifuge tubes, combine the membrane preparation (or whole cells) with binding buffer.

  • Incubation: Add [³H]NBMPR at various concentrations to determine saturation binding, or at a single concentration for competition assays. For non-specific binding, add a high concentration of non-radiolabeled NBMPR or NBTGR.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound [³H]NBMPR from the unbound ligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. For saturation binding experiments, plot specific binding versus the concentration of [³H]NBMPR and fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

Applications in Drug Development and Research

The use of NBMPR as a research tool has significantly advanced our understanding of nucleoside transport and its implications in health and disease.

  • Cancer Research: NBMPR is used to investigate the role of ENT1 in the uptake of nucleoside analog anticancer drugs like gemcitabine.[6] High ENT1 expression is often correlated with better drug efficacy, and NBMPR can be used to confirm the ENT1-dependency of drug uptake.

  • Antiviral Research: The transport of antiviral nucleoside analogs, such as those used to treat HIV and hepatitis, is often mediated by ENTs. NBMPR can be used to elucidate the specific transporters involved in the uptake of these drugs.

  • Neuroscience: Adenosine (B11128) is an important neuromodulator, and its extracellular concentrations are regulated by ENT1. NBMPR is used to study the role of adenosine signaling in various neurological processes, including sleep, pain, and neuroprotection.[13]

  • Cardiovascular Research: Adenosine plays a critical role in cardioprotection. NBMPR has been used to investigate how inhibition of adenosine uptake via ENT1 can potentiate the cardioprotective effects of adenosine.

Conclusion

This compound is a powerful and selective inhibitor of ENT1 that has become an indispensable tool for researchers and drug developers. Its ability to modulate nucleoside transport provides a direct means to investigate the intricate workings of the nucleoside salvage pathway and its role in a wide array of cellular functions. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of NBMPR in advancing our understanding of nucleoside metabolism and in the development of novel therapeutic strategies targeting this critical pathway. As research continues to unravel the complexities of nucleoside transporter biology, the utility of NBMPR as a pharmacological probe is certain to expand further.

References

Methodological & Application

Application Notes and Protocols: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR or NBTI) is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1)[1][2][3][4]. ENT1 is a transmembrane glycoprotein (B1211001) responsible for the bidirectional transport of nucleosides, such as adenosine (B11128), across the plasma membrane[5][6]. By blocking ENT1, NBMPR effectively inhibits the cellular uptake and release of adenosine, thereby increasing its extracellular concentration[3]. This modulation of adenosine signaling has significant implications for various physiological and pathological processes, making NBMPR a valuable tool in cancer research, neurobiology, cardiology, and virology[1][7].

These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical and Inhibitory Properties

A summary of the key properties of this compound is provided below.

PropertyValueReferences
Molecular Formula C₁₇H₁₇N₅O₆S[1][3][8]
Molecular Weight 419.4 g/mol [1][3][8]
Appearance Off-white to white crystalline solid[1][8]
Purity ≥98%[1][7][8]
Solubility in DMSO ~10 mg/mL; up to 100 mM[1][3][4][8]
Solubility in Water Insoluble[9]
Storage (Solid) -20°C for ≥ 4 years[8][9]
Storage (DMSO Stock) -80°C for up to 1 year; -20°C for up to 1 month[9][10]
Inhibitory Potency (Kᵢ) hENT1: 0.4 nM; hENT2: 2800 nM[2][4]
Inhibitory Potency (IC₅₀) hENT1: 0.4 ± 0.1 nM; hENT2: 2.8 ± 0.3 µM[2]

Mechanism of Action: Inhibition of Adenosine Transport

NBMPR acts as a competitive inhibitor of ENT1, binding with high affinity to the transporter protein[3]. This binding event blocks the translocation of nucleosides, particularly adenosine, across the cell membrane. The resulting increase in extracellular adenosine levels enhances the activation of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors that mediate a wide range of cellular responses.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_Receptor Adenosine Receptor (A₁, A₂ₐ, A₂ₑ, A₃) Adenosine_ext->Adenosine_Receptor Activation ENT1 ENT1 Transporter Adenosine_ext->ENT1 Transport NBMPR S-(4-Nitrobenzyl)- 6-thioinosine (NBMPR) NBMPR->ENT1 Inhibition GPCR_signaling Downstream Signaling Adenosine_Receptor->GPCR_signaling Adenosine_int Adenosine ENT1->Adenosine_int Metabolism Cellular Metabolism Adenosine_int->Metabolism

Fig. 1: Mechanism of NBMPR action on adenosine transport.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (NBMPR) powder (MW: 419.4 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Pre-warm the vial of NBMPR powder to room temperature before opening to minimize moisture condensation.

  • Weigh out the desired amount of NBMPR powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.194 mg of NBMPR.

  • Add the appropriate volume of fresh DMSO to the NBMPR powder. For a 10 mM stock, add 1 mL of DMSO to 4.194 mg of NBMPR.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution[2].

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[9][10].

Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity[10].

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw a single aliquot of the 10 mM NBMPR stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound[10].

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).

  • Use the prepared working solution immediately. Do not store aqueous dilutions for more than one day[8].

NBMPR_powder NBMPR Powder Stock_Solution 10 mM Stock Solution in DMSO NBMPR_powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Storage Store at -20°C or -80°C Stock_Solution->Storage Aliquot Thaw_Aliquot Thaw Single Aliquot Storage->Thaw_Aliquot Serial_Dilution Serial Dilution in Culture Medium Thaw_Aliquot->Serial_Dilution Working_Solution Final Working Solution Serial_Dilution->Working_Solution Cell_Assay Cell-Based Assay Working_Solution->Cell_Assay

Fig. 2: Workflow for preparing NBMPR working solutions.

Applications

The prepared NBMPR stock solution can be utilized in a variety of research applications, including:

  • Studying Nucleoside Transport: To differentiate between ENT1-mediated and other transport mechanisms for nucleoside analogs in drug development[11].

  • Cancer Research: To investigate the role of adenosine in the tumor microenvironment and to potentially enhance the efficacy of nucleoside-based chemotherapeutics.

  • Neuroprotection Studies: To potentiate the neuroprotective effects of adenosine in models of neurological disorders[9].

  • Cardioprotection Research: To explore the effects of increased extracellular adenosine on cardiac function and ischemia-reperfusion injury[3].

Safety Precautions

This compound should be handled with care. It is considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Wash hands thoroughly after handling[8]. For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as NBTI, is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] ENTs are crucial membrane proteins that facilitate the transport of nucleosides, such as adenosine (B11128), and various nucleoside analog drugs across cell membranes.[2][5] Due to its high affinity for ENT1, NBMPR is an invaluable tool in cell culture for studying nucleoside transport, modulating adenosine signaling, and investigating the therapeutic potential of targeting these pathways in various diseases, including cancer and neurological disorders.[1][6][7]

ENT1 is highly sensitive to NBMPR, with inhibition occurring in the nanomolar range, whereas ENT2 is significantly less sensitive, requiring micromolar concentrations for inhibition.[2][8][9] This differential sensitivity allows researchers to dissect the relative contributions of ENT1 and ENT2 to nucleoside transport in cultured cells.[9] The binding of NBMPR to ENT1 is thought to lock the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for nucleoside translocation.[8][10]

These application notes provide detailed protocols for the use of NBMPR in cell culture, including methods for assessing nucleoside transport inhibition and cytotoxicity.

Data Presentation

Table 1: Inhibitory Potency of NBMPR on Equilibrative Nucleoside Transporters
TransporterCell LineAssay MethodIC₅₀ / KᵢReference
ENT1HeLa S3[³H]Uridine Uptake Inhibition11.3 nM (IC₅₀)[9]
ENT2HeLa S3[³H]Uridine Uptake Inhibition9.6 µM (IC₅₀)[9]
ENT1Human K562Flow Cytometry7.6 nM (IC₅₀)[4]
ENT1Human U2OSGPCR-mediated morphology change2.6 nM (IC₅₀)[4]
ENT1EOC-20 (microglia)[³H]NBMPR Binding209 ± 89 nM (Kᵢ) at 4°C[11]
ENT1Human[³H]NBMPR Binding0.4 ± 0.1 nM (Kᵢ)[5]
ENT2Human[³H]NBMPR Binding2.8 ± 0.3 mM (Kᵢ)[5]
ABCG2MDCKII-ABCG2Hoechst 33342 Accumulation53 µM (IC₅₀)[12]

Note: It is important to be aware that at higher concentrations (micromolar range), NBMPR can inhibit other transporters, such as the breast cancer resistance protein (ABCG2).[12]

Experimental Protocols

Protocol 1: Preparation of NBMPR Stock Solution

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO and dimethylformamide (DMF).[13]

Materials:

  • This compound (NBMPR) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 4.19 mg of NBMPR (Molecular Weight: 419.41 g/mol ) in 1 mL of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4] For aqueous solutions, it is recommended to prepare them fresh and not store for more than a day.[13]

Protocol 2: Nucleoside Transport Inhibition Assay using Radiolabeled Substrates

This protocol details a method to quantify the inhibition of nucleoside transport by NBMPR using a radiolabeled nucleoside like [³H]uridine or [³H]thymidine.

Materials:

  • Cells cultured in appropriate multi-well plates (e.g., 24-well plates)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • NBMPR stock solution (e.g., 10 mM in DMSO)

  • Radiolabeled nucleoside (e.g., [³H]uridine or [³H]thymidine)

  • Unlabeled nucleoside (e.g., uridine (B1682114) or thymidine) for determining non-specific uptake

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation with NBMPR:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.

    • Add pre-warmed culture medium containing the desired concentrations of NBMPR to the wells. For ENT1-specific inhibition, a concentration of 100 nM is commonly used.[9] To assess the effects on ENT2, higher concentrations (in the micromolar range) will be necessary. Include a vehicle control (DMSO) at the same final concentration as the NBMPR-treated wells.

    • For determining non-specific uptake, add a high concentration of unlabeled nucleoside (e.g., 5 mM uridine) to a set of wells.[9]

    • Pre-incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[11][14]

  • Initiation of Nucleoside Uptake:

    • Add the radiolabeled nucleoside (e.g., [³H]uridine to a final concentration of 20 nM) to each well and gently mix.[9]

    • Incubate for a short period (e.g., 1-7 minutes) at 37°C.[9][11] The incubation time should be within the linear range of uptake for the specific cell line.

  • Termination of Uptake:

    • To stop the transport, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial and mix.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the non-specific uptake wells from all other measurements to determine the specific uptake.

    • Calculate the percentage of inhibition for each NBMPR concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the NBMPR concentration to determine the IC₅₀ value.

Protocol 3: Cytotoxicity Assay

This protocol can be used to assess the cytotoxic effects of NBMPR, either alone or in combination with other drugs, on cultured cells.

Materials:

  • Cells cultured in 96-well plates

  • Complete cell culture medium

  • NBMPR stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., WST-1, PrestoBlue)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the desired duration of the experiment.

  • Treatment:

    • The following day, treat the cells with a range of NBMPR concentrations. Include a vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay Example):

    • After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Aspirate the medium containing MTT and add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the NBMPR concentration to determine the IC₅₀ for cytotoxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Seed Cells in Multi-well Plate prep_NBMPR Prepare NBMPR Stock Solution (in DMSO) start->prep_NBMPR prep_working Prepare Working Concentrations of NBMPR prep_NBMPR->prep_working pre_incubate Pre-incubate Cells with NBMPR or Vehicle prep_working->pre_incubate add_radiolabel Add Radiolabeled Nucleoside (e.g., [3H]uridine) pre_incubate->add_radiolabel incubate Incubate for Uptake (e.g., 1-7 min) add_radiolabel->incubate stop_rxn Stop Uptake (Wash with Ice-Cold PBS) incubate->stop_rxn lyse Lyse Cells stop_rxn->lyse count Scintillation Counting lyse->count analyze Data Analysis (Calculate % Inhibition, IC50) count->analyze

Caption: Workflow for a nucleoside transport inhibition assay using NBMPR.

signaling_pathway cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space ENT1 ENT1 Transporter Int_Adenosine Intracellular Adenosine ENT1->Int_Adenosine Adeno_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Downstream Downstream Signaling (e.g., cAMP modulation) Adeno_Receptor->Downstream Ext_Adenosine Extracellular Adenosine Ext_Adenosine->ENT1 Influx Ext_Adenosine->Adeno_Receptor Binding & Activation NBMPR NBMPR NBMPR->ENT1 Inhibition

Caption: NBMPR's mechanism of action on adenosine transport and signaling.

logical_relationship cluster_concentration NBMPR Concentration cluster_effect Primary Effect nM_conc Nanomolar (nM) ENT1_inhibit Selective ENT1 Inhibition nM_conc->ENT1_inhibit uM_conc Micromolar (µM) ENT1_ENT2_inhibit ENT1 and ENT2 Inhibition uM_conc->ENT1_ENT2_inhibit Off_target Potential Off-Target Effects (e.g., ABCG2 Inhibition) uM_conc->Off_target Consider

Caption: Concentration-dependent effects of NBMPR on nucleoside transporters.

References

Application Note: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) Adenosine Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting a cell-based adenosine (B11128) uptake assay using S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) as a reference inhibitor. This assay is crucial for identifying and characterizing inhibitors of Equilibrative Nucleoside Transporter 1 (ENT1), a key transporter for adenosine and various nucleoside analog drugs.

Introduction and Principle

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the movement of nucleosides like adenosine across cell membranes, driven by the concentration gradient.[1] The most well-characterized isoforms, ENT1 and ENT2, are widely expressed and play critical roles in nucleoside salvage pathways and the cellular uptake of many anticancer and antiviral drugs.[1]

This compound, commonly known as NBMPR or NBTI, is a potent and selective inhibitor of ENT1, with a Ki in the nanomolar range.[2][3] It is frequently used to distinguish ENT1-mediated transport from that of other transporters like ENT2, which is significantly less sensitive to NBMPR.[2][3]

The assay principle involves quantifying the uptake of a radiolabeled nucleoside, typically [3H]-adenosine, into cells that express ENT1.[4] By measuring the reduction in [3H]-adenosine uptake in the presence of a test compound, one can determine the compound's inhibitory activity on the ENT1 transporter. NBMPR is used as a positive control to define maximal inhibition of ENT1-mediated transport.

Mechanism of Action: ENT1 Inhibition

The diagram below illustrates the role of the ENT1 transporter in adenosine uptake and its inhibition by NBMPR. Under normal conditions, ENT1 facilitates the transport of extracellular adenosine into the cytoplasm. NBMPR binds to the transporter, blocking this channel and causing an accumulation of extracellular adenosine.[5][6]

Mechanism of ENT1 Inhibition by NBMPR cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space ENT1 ENT1 Transporter Adenosine_in Adenosine ENT1->Adenosine_in Adenosine_out Adenosine Adenosine_out->ENT1 Transport NBMPR NBMPR NBMPR->ENT1 Inhibition

Caption: ENT1-mediated adenosine transport and its blockade by NBMPR.

Materials and Reagents

Reagent/MaterialSupplier/DetailsStorage
Cell Line HeLa, U937, or other cells expressing ENT137°C, 5% CO₂
[³H]-Adenosine PerkinElmer or equivalent-20°C
This compound (NBMPR) Sigma-Aldrich or equivalent2-8°C
Test Compound(s) User-definedVaries
Cell Culture Medium DMEM or RPMI-1640, with 10% FBS, Pen/Strep4°C
Assay Buffer Modified Tris buffer or PBS, pH 7.44°C
Stop Solution Ice-cold PBS4°C
Lysis Buffer 0.1 M NaOH or 1% SDSRoom Temp
Scintillation Cocktail PerkinElmer or equivalentRoom Temp
Multi-well Plates 24- or 96-well cell culture treated platesRoom Temp
Scintillation Counter Microplate or standard liquid scintillation counterN/A
DMSO Anhydrous, for dissolving compoundsRoom Temp

Experimental Workflow

The general workflow for the adenosine uptake assay is outlined below. It involves preparing the cells, incubating them with inhibitors and the radiolabeled substrate, stopping the reaction, and quantifying the uptake.

Adenosine Uptake Assay Workflow A 1. Cell Seeding Seed cells in multi-well plates and grow to confluence. B 2. Pre-incubation Wash cells and pre-incubate with Test Compound, NBMPR, or Vehicle. A->B C 3. Initiate Uptake Add [3H]-Adenosine to all wells to start the uptake reaction. B->C D 4. Incubation Incubate for a short period (e.g., 2-20 minutes) at RT. C->D E 5. Terminate Uptake Rapidly wash cells with ice-cold stop solution. D->E F 6. Cell Lysis Add lysis buffer to solubilize cells and release intracellular contents. E->F G 7. Scintillation Counting Transfer lysate to scintillation vials, add cocktail, and count CPM. F->G H 8. Data Analysis Calculate % inhibition and determine IC50 values. G->H

Caption: Step-by-step workflow for the cell-based adenosine uptake assay.

Detailed Experimental Protocol

5.1. Reagent Preparation

  • NBMPR Stock Solution (10 mM): Dissolve this compound in DMSO.[7] Store at -20°C.

  • Test Compound Stock Solutions: Prepare stock solutions (typically 10-100 mM) in DMSO.

  • [³H]-Adenosine Working Solution: Dilute the stock [³H]-Adenosine in assay buffer to the desired final concentration (e.g., 10-20 nM).[1][3]

  • Assay Buffer: Phosphate Buffered Saline (PBS) or a modified Tris buffer (pH 7.4) is commonly used.[1]

5.2. Cell Preparation

  • Seed HeLa or another suitable cell line into 24- or 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C with 5% CO₂ for 24-48 hours.

5.3. Assay Procedure

  • On the day of the assay, aspirate the culture medium from the wells.

  • Gently wash the cell monolayer twice with pre-warmed assay buffer.

  • Add assay buffer containing the desired concentrations of the test compound, positive control (e.g., 1 µM NBMPR for maximal inhibition), or vehicle control (e.g., 0.1% DMSO).[1]

  • Pre-incubate the plate at room temperature for 15-20 minutes.[1]

  • Initiate the uptake reaction by adding the [³H]-Adenosine working solution to each well.

  • Incubate for a defined period, typically between 2 and 20 minutes at room temperature.[1][4] The incubation time should be within the linear range of uptake for the specific cell line.

  • Terminate the transport by rapidly aspirating the solution and washing the cells three times with ice-cold stop solution (PBS).

  • Lyse the cells by adding Lysis Buffer (e.g., 100 µL of 0.1 M NaOH) to each well and incubating for at least 30 minutes.

  • Transfer the lysate from each well to a scintillation vial or a microplate suitable for scintillation counting.

  • Add an appropriate volume of scintillation cocktail, mix well, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[8]

Data Analysis

  • Total Uptake: CPM from cells incubated with [³H]-Adenosine and vehicle only.

  • Non-specific Uptake: CPM from cells incubated with [³H]-Adenosine and a saturating concentration of NBMPR (e.g., 1 µM). This defines the portion of uptake not mediated by ENT1.

  • ENT1-Specific Uptake:

    • Specific Uptake = Total Uptake - Non-specific Uptake

  • Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific uptake:

    • % Inhibition = [ 1 - ( (CPM_Compound - CPM_NonSpecific) / (CPM_Total - CPM_NonSpecific) ) ] x 100

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of ENT1-specific adenosine uptake.[3][9]

Example Data Presentation

The results are typically summarized to show the dose-dependent inhibitory effect of a test compound compared to a known inhibitor.

Table 1: Inhibition of [³H]-Adenosine Uptake in HeLa Cells

CompoundConcentration (µM)Mean % Inhibition (± SEM)Calculated IC₅₀ (µM)
Test Compound X 0.0015.2 (± 1.1)\multirow{7}{}{0.28 }
0.0115.8 (± 2.5)
0.0328.4 (± 3.1)
0.145.1 (± 4.0)
0.368.9 (± 3.5)
1.085.3 (± 2.8)
10.095.1 (± 1.9)
NBMPR (Reference) 0.000112.5 (± 2.2)\multirow{7}{}{0.0011 }
0.000330.1 (± 3.8)
0.00152.3 (± 4.5)
0.00375.6 (± 3.9)
0.0191.8 (± 2.1)
0.198.2 (± 1.5)
1.099.1 (± 1.2)

Data are hypothetical and for illustrative purposes only.

Important Considerations and Notes

  • Selectivity: While NBMPR is highly selective for ENT1 at nanomolar concentrations, it should be noted that at higher concentrations (e.g., 100 µM) it can also inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2).[10] This should be considered when interpreting results for compounds that may also be ABCG2 substrates.[10]

  • Cytotoxicity: If a test compound shows significant inhibition of adenosine uptake, it is advisable to perform a follow-up cytotoxicity assay to ensure the observed effect is due to specific transporter inhibition and not cell death.[1]

  • Linearity: It is essential to determine the linear range of adenosine uptake for the specific cell line and conditions used. The incubation time for the main experiment should fall within this range.

  • Species Differences: The affinity and binding of NBMPR, as well as adenosine transport kinetics, can vary between species.[11] This is a critical consideration when extrapolating data from animal models to humans.

References

Application Notes and Protocols for Radiolabeled S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine, is a potent and specific inhibitor of equilibrative nucleoside transporter 1 (ENT1). Radiolabeled forms of NBMPR, typically tritiated ([³H]NBMPR), are invaluable tools for characterizing the pharmacology of ENT1. This binding assay is crucial in the study of nucleoside transporter function and for the screening and development of drugs that target these transporters. Nucleoside analogs are a cornerstone of many chemotherapeutic and antiviral treatments, and their transport into cells is a critical determinant of their efficacy. The [³H]NBMPR binding assay provides a robust method to quantify the interaction of novel compounds with ENT1, a key transporter for many of these therapeutic agents.

Equilibrative nucleoside transporters (ENTs) are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes.[1] This transport is essential for nucleotide synthesis and cellular signaling. Notably, ENTs play a significant role in terminating the signaling of adenosine, a nucleoside with potent cardioprotective effects, by transporting it into cells.[1][2][3] Therefore, inhibitors of ENTs, particularly ENT1, are of great interest for their potential therapeutic applications in cardiovascular diseases and as modulators of nucleoside analog drug activity.

This document provides detailed protocols for performing [³H]NBMPR binding assays on both whole cells and isolated cell membranes, along with data presentation tables and visualizations of the relevant biological and experimental workflows.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the purinergic signaling pathway involving equilibrative nucleoside transporters and the general workflow of a radiolabeled NBMPR binding assay.

purinergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 P2_receptors P2X/P2Y Receptors ATP->P2_receptors Activates AMP AMP ADP->AMP CD39 ADP->P2_receptors Activates Adenosine_ext Adenosine AMP->Adenosine_ext CD73 Inosine Inosine Adenosine_ext->Inosine ADA Adenosine_receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_receptors Activates ENT1 ENT1 Adenosine_ext->ENT1 Transport CD39 CD39 (Ectonucleotidase) CD73 CD73 (Ecto-5'-nucleotidase) ADA_ext ADA Adenosine_int Adenosine ENT1->Adenosine_int AMP_int AMP Adenosine_int->AMP_int AK Inosine_int Inosine Adenosine_int->Inosine_int ADA AK Adenosine Kinase ADA_int Adenosine Deaminase

Figure 1: Purinergic Signaling Pathway and the Role of ENT1.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep Cell Culture or Membrane Preparation total_binding Total Binding: Cells/Membranes + [³H]NBMPR prep->total_binding nonspecific_binding Nonspecific Binding: Cells/Membranes + [³H]NBMPR + Excess Unlabeled NBMPR prep->nonspecific_binding competition_binding Competition Binding: Cells/Membranes + [³H]NBMPR + Test Compound prep->competition_binding filtration Rapid Filtration through Glass Fiber Filters total_binding->filtration nonspecific_binding->filtration competition_binding->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: Specific Binding, Kd, Bmax, IC50, Ki scintillation->analysis

Figure 2: Experimental Workflow for [³H]NBMPR Binding Assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters obtained from [³H]NBMPR binding assays. These values can vary depending on the cell type, experimental conditions, and specific radioligand used.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]NBMPR for ENT1

Cell/Tissue PreparationKd (nM)Bmax (fmol/mg protein)Reference
PK15 cells expressing hENT10.377 ± 0.098372 ± 81[4]
Crude membranes from PK15 cells expressing hENT10.17 ± 0.031125 ± 146[4]
K562 cells0.3Not reported in fmol/mg[5]

Table 2: Inhibitory Potency (IC50/Ki) of Various Compounds on ENT1 and ENT2

CompoundTransporterIC50 / KiUnitsReference
NBMPRENT10.4 ± 0.1nM (IC50)[4]
NBMPRENT22.8 ± 0.3µM (IC50)[4]
DipyridamoleENT15.0 ± 0.9nM (IC50)[4]
DipyridamoleENT2356 ± 13nM (IC50)[4]
AdenosineENT159.17 ± 20.92µM (IC50)[6]
AdenosineENT267.65 ± 34.77µM (IC50)[6]
InosineENT1312.80 ± 179.10µM (IC50)[6]
InosineENT232.03 ± 17.69µM (IC50)[6]
DarunavirENT185.98µM (IC50)[7]
DarunavirENT28.23µM (IC50)[7]
MizoribineENT12216µM (IC50)[7]
MizoribineENT2378.2µM (IC50)[7]
7-NO₂-Tetrahydroisoquinolino-purine ribosideENT1~19nM (Ki)[8]

Experimental Protocols

Protocol 1: [³H]NBMPR Binding Assay on Whole Cells

This protocol is adapted for cells grown in suspension or adherent cells that have been harvested.

Materials:

  • Cells expressing ENT1 (e.g., K562, HeLa S3, or recombinant cell lines)

  • [³H]NBMPR (specific activity ~20-60 Ci/mmol)

  • Unlabeled NBMPR

  • Test compounds

  • Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer: Ice-cold PBS, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density.

    • Harvest cells by centrifugation (for suspension cultures) or trypsinization followed by centrifugation (for adherent cultures).

    • Wash the cell pellet once with ice-cold PBS and resuspend in binding buffer to a final concentration of approximately 1-2 x 10⁶ cells/mL.

  • Assay Setup (in triplicate):

    • Total Binding: To a set of tubes, add 50 µL of [³H]NBMPR (at a final concentration near its Kd, e.g., 0.5 nM), 50 µL of binding buffer, and 100 µL of the cell suspension.

    • Nonspecific Binding: To another set of tubes, add 50 µL of [³H]NBMPR, 50 µL of unlabeled NBMPR (at a final concentration of 10 µM), and 100 µL of the cell suspension.

    • Competition Binding: For each concentration of the test compound, add 50 µL of [³H]NBMPR, 50 µL of the test compound dilution, and 100 µL of the cell suspension.

  • Incubation:

    • Incubate the tubes at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter pre-soaked in wash buffer, using a vacuum manifold.

    • Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Nonspecific Binding (CPM).

    • For saturation experiments (using varying concentrations of [³H]NBMPR), plot specific binding versus the concentration of [³H]NBMPR and use non-linear regression to determine the Kd and Bmax.

    • For competition experiments, plot the percentage of specific binding versus the log concentration of the test compound. Use non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]NBMPR used and Kd is the binding affinity of [³H]NBMPR.

Protocol 2: [³H]NBMPR Binding Assay on Isolated Cell Membranes

This protocol is suitable for tissues or when intracellular binding is a concern.

Materials:

  • Cells or tissue expressing ENT1

  • [³H]NBMPR

  • Unlabeled NBMPR

  • Test compounds

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • 10% Sucrose solution (for cryopreservation)

  • BCA or Bradford protein assay reagents

  • Scintillation fluid, filters, and counting equipment as in Protocol 1

Procedure:

  • Membrane Preparation:

    • Homogenize cells or minced tissue in 20 volumes of ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer containing 10% sucrose.

    • Determine the protein concentration using a standard protein assay.

    • Aliquot and store the membrane preparation at -80°C.

  • Assay Setup (in a 96-well plate format, final volume 250 µL):

    • On the day of the assay, thaw the membrane preparation and dilute to the desired concentration in assay buffer (e.g., 10-50 µg protein per well).

    • Total Binding: Add 150 µL of diluted membranes, 50 µL of [³H]NBMPR (final concentration ~Kd), and 50 µL of assay buffer to each well.

    • Nonspecific Binding: Add 150 µL of diluted membranes, 50 µL of [³H]NBMPR, and 50 µL of unlabeled NBMPR (final concentration 10 µM).

    • Competition Binding: Add 150 µL of diluted membranes, 50 µL of [³H]NBMPR, and 50 µL of the test compound dilution.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration onto a 0.3% PEI-presoaked GF/C filter mat using a 96-well cell harvester.

    • Wash the filters four times with ice-cold wash buffer.

  • Radioactivity Counting:

    • Dry the filters for 30 minutes at 50°C.

    • Add scintillation fluid and count the radioactivity as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, normalizing the Bmax value to the protein concentration (fmol/mg protein).

Conclusion

The radiolabeled this compound binding assay is a fundamental technique for the pharmacological characterization of the ENT1 nucleoside transporter. The protocols and data presented here provide a comprehensive guide for researchers in academia and industry. Careful execution of these assays will yield valuable insights into the interaction of novel chemical entities with this important drug target, thereby facilitating the development of new therapeutics for a range of diseases.

References

Measuring ENT1 Inhibition with S-(4-Nitrobenzyl)-6-thioinosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for measuring the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) using S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a potent and selective inhibitor. The following sections detail the mechanism of action, experimental protocols for quantifying inhibition, and expected quantitative outcomes.

Introduction to ENT1 and NBMPR

Equilibrative Nucleoside Transporter 1 (ENT1), a member of the SLC29 transporter family, is a crucial membrane protein that facilitates the bidirectional transport of purine (B94841) and pyrimidine (B1678525) nucleosides, such as adenosine (B11128) and uridine (B1682114), across cellular membranes.[1][2] This transport is vital for numerous cellular processes, including DNA and RNA synthesis and adenosine-mediated signaling.[1][3] Due to its role in nucleoside salvage pathways and the uptake of nucleoside analog drugs used in cancer and viral therapies, ENT1 is a significant pharmacological target.[2][4][5]

This compound, also known as NBMPR or NBTI, is a high-affinity inhibitor of ENT1.[1][6][7] It binds to a specific site on the transporter, thereby blocking the passage of nucleosides.[8][9] The sensitivity to NBMPR is a defining characteristic used to distinguish ENT1 from other nucleoside transporters, such as ENT2, which is significantly less sensitive.[10] This selectivity makes NBMPR an invaluable tool for isolating and studying ENT1 activity.

Mechanism of ENT1 Inhibition by NBMPR

NBMPR acts as a competitive inhibitor of nucleoside transport by binding tightly to the outward-facing conformation of the ENT1 transporter.[10] The thioinosine moiety of NBMPR mimics the structure of natural nucleoside substrates, allowing it to occupy the substrate-binding pocket. The nitrobenzyl group further stabilizes this interaction through interactions with the transporter.[1] This high-affinity binding effectively occludes the transport channel, preventing the translocation of nucleosides. The inhibition by NBMPR leads to an accumulation of extracellular nucleosides, like adenosine, which can then modulate various physiological processes through receptor signaling.[1]

Mechanism of ENT1 Inhibition by NBMPR cluster_membrane Cell Membrane ENT1 ENT1 Transporter (Outward-facing) Intracellular Intracellular Space Nucleoside_in Nucleoside ENT1:f0->Nucleoside_in Transports Extracellular Extracellular Space Nucleoside_out Nucleoside Nucleoside_out->ENT1:f0 Binds NBMPR NBMPR NBMPR->ENT1:f0 Binds & Inhibits

Caption: Mechanism of ENT1 inhibition by NBMPR at the cell membrane.

Experimental Protocols

Two primary methods are employed to measure ENT1 inhibition by NBMPR: direct measurement of NBMPR binding using a radiolabeled form of the inhibitor ([³H]-NBMPR) and functional assessment of nucleoside transport inhibition using a radiolabeled nucleoside substrate.

Protocol 1: [³H]-NBMPR Binding Assay

This assay directly quantifies the number of accessible ENT1 transporters on the cell surface by measuring the binding of radiolabeled NBMPR.

Materials:

  • Cells expressing ENT1 (e.g., K562 human erythroleukemia cells, erythrocytes, or ENT1-transfected cell lines)[11]

  • [³H]-NBMPR (radiolabeled inhibitor)

  • Unlabeled NBMPR (for determining non-specific binding)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS. Resuspend the cells in PBS at a concentration of approximately 3 x 10⁵ cells per assay tube.[12]

  • Binding Incubation:

    • Total Binding: To a set of tubes, add 25 nM [³H]-NBMPR.[12]

    • Non-specific Binding: To another set of tubes, add 25 nM [³H]-NBMPR and a high concentration of unlabeled NBMPR (e.g., 20 µM) to saturate all specific binding sites.[12]

  • Incubate all tubes for 60 minutes at room temperature to allow the binding to reach a steady state.[12]

  • Washing: Stop the binding reaction by washing the cells three times with ice-cold PBS to remove unbound [³H]-NBMPR.[12]

  • Lysis and Counting: Resuspend the final cell pellet in 200 µL of PBS and transfer to a scintillation vial.[12] Add an appropriate volume of scintillation fluid.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled NBMPR) from the total binding (CPM with [³H]-NBMPR alone).[12]

    • Specific Binding = Total Binding - Non-specific Binding.

Protocol 2: Radiolabeled Nucleoside Uptake Assay

This functional assay measures the rate of ENT1-mediated nucleoside transport and its inhibition by NBMPR. [³H]-Uridine or [³H]-adenosine are commonly used substrates.

Materials:

  • Cells expressing ENT1

  • [³H]-Uridine or another suitable radiolabeled nucleoside

  • Unlabeled uridine (or other nucleoside)

  • NBMPR

  • Sodium-free transport buffer (e.g., containing N-methyl-D-glucamine)[13]

  • Ice-cold stop solution (transport buffer containing a high concentration of an ENT inhibitor like NBMPR or dipyridamole)[4]

  • Cell lysis buffer (e.g., 2 M NaOH)[4]

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Preparation: Plate approximately 3 x 10⁵ cells per well in a multi-well plate and allow them to adhere. Wash the cells with sodium-free transport buffer.[12]

  • Pre-incubation: Pre-incubate the cells for 15 minutes with either vehicle (e.g., DMSO) or varying concentrations of NBMPR to determine the IC₅₀. A concentration of 1 µM NBMPR is often used to fully inhibit ENT1.[12]

  • Uptake Initiation: Start the uptake by adding the transport buffer containing a mixture of unlabeled uridine (e.g., 2 µM) and a tracer amount of [³H]-uridine (e.g., 4 µCi/mL).[12]

  • Uptake Period: Incubate for a short, defined period (e.g., 10 seconds to 1 minute) at room temperature.[4] It is crucial that the uptake is measured during the initial linear phase.

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to halt transport and remove extracellular radiolabel.[4]

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Data Acquisition: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • The uptake in the presence of a saturating concentration of NBMPR (e.g., 1 µM) represents NBMPR-insensitive transport (primarily via ENT2, if present).[12]

    • ENT1-dependent uptake is calculated by subtracting the transport in the presence of NBMPR from the total transport (vehicle control).[12]

    • To determine the IC₅₀, plot the percentage of inhibition of ENT1-dependent uptake against the log concentration of NBMPR and fit the data to a sigmoidal dose-response curve.

Experimental Workflow for Nucleoside Uptake Assay A 1. Cell Preparation (Plate and wash cells) B 2. Pre-incubation (Vehicle or NBMPR) A->B C 3. Initiate Uptake (Add radiolabeled nucleoside) B->C D 4. Incubate (Short, defined time) C->D E 5. Terminate Uptake (Wash with ice-cold stop solution) D->E F 6. Cell Lysis E->F G 7. Scintillation Counting (Measure radioactivity) F->G H 8. Data Analysis (Calculate ENT1-dependent uptake and IC50) G->H

References

Application Notes and Protocols: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as NBTI, is a potent and widely used inhibitor of equilibrative nucleoside transporters (ENTs). It exhibits high affinity for ENT1, making it an invaluable tool for studying nucleoside transport and its role in various physiological and pathological processes.[1][2] By blocking the uptake of nucleosides like adenosine (B11128), NBMPR can modulate purinergic signaling, which is crucial in processes such as neurotransmission, immune responses, and vascular regulation.[2] These application notes provide detailed information on the effective concentrations of NBMPR for in vitro experiments and protocols for its use.

Mechanism of Action

NBMPR is a competitive inhibitor of ENT1, binding to the transporter with high affinity.[1] This inhibition blocks the flux of nucleosides, such as adenosine, across the plasma membrane.[1] The consequence of this action is an increase in the extracellular concentration of adenosine, which can then potentiate its interaction with purinergic receptors.[1][2] It is important to note that while NBMPR is a highly selective inhibitor for ENT1 at nanomolar concentrations, it can inhibit ENT2 at micromolar concentrations.[3][4] Furthermore, at high concentrations (e.g., 100 µM), NBMPR has been shown to inhibit the efflux activity of the breast cancer resistance protein (ABCG2).[3]

Data Presentation: Recommended NBMPR Concentrations

The following table summarizes the effective concentrations of NBMPR for various in vitro applications based on published literature.

ApplicationTargetCell Line/SystemRecommended ConcentrationIC50/KdReference
Selective ENT1 InhibitionENT1Rat and Human Cells0.1 µM (100 nM)4.6 nM (rat), 3.6 nM (human)[1][3]
Differentiating ENT1 and ENT2 ActivityENT1 vs. ENT2HeLa Cells100 nM for ENT1, 100 µM for ENT211.3 nM (ENT1), 9.6 µM (ENT2)[4]
Inhibition of ABCG2ABCG2MDCKII-ABCG2 Cells100 µM53 µM[3]
Nucleoside Uptake AssaysENT1Various10 nM - 10 µMVaries by cell type[5]
[³H]-NBMPR Binding AssaysENT1Various64 nM ([³H]-NBMPR)Kd = 0.1-1.0 nM[1][6]
Potentiation of Adenosine EffectsENT1Various10 µMNot Applicable[5]

Experimental Protocols

This protocol is designed to measure the inhibitory effect of NBMPR on nucleoside uptake in cultured cells.

Materials:

  • Cultured cells expressing ENTs (e.g., HeLa cells)[4][7]

  • Radiolabeled nucleoside (e.g., [³H]uridine or [³H]adenosine)

  • This compound (NBMPR)

  • Assay buffer (e.g., phosphate-buffered saline, PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Preparation of NBMPR Solutions: Prepare a stock solution of NBMPR in DMSO.[8][9] Further dilute the stock solution in the assay buffer to achieve the desired final concentrations.

  • Pre-incubation with NBMPR: Wash the cells with pre-warmed assay buffer. Add the NBMPR solutions at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (DMSO) without NBMPR.

  • Initiation of Uptake: Add the radiolabeled nucleoside to each well to initiate the uptake. The final concentration of the radiolabeled nucleoside should be close to its Km value for the transporter if known.

  • Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) to measure the initial rate of transport. The optimal time should be determined empirically to ensure linear uptake.

  • Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of nucleoside uptake for each NBMPR concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This protocol is used to characterize the binding of NBMPR to ENT1 transporters.

Materials:

  • Cell membranes or whole cells expressing ENT1

  • [³H]-NBMPR (radiolabeled this compound)

  • Unlabeled NBMPR or dipyridamole (B1670753) for determining non-specific binding[6]

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation (if applicable): Prepare cell membranes from cultured cells or tissues expressing ENT1 using standard cell fractionation techniques.

  • Assay Setup: In a microcentrifuge tube, combine the cell membranes or whole cells, [³H]-NBMPR at a fixed concentration (e.g., 64 nM), and the binding buffer.[6]

  • Determination of Non-specific Binding: In a parallel set of tubes, add a high concentration of unlabeled NBMPR or dipyridamole (e.g., 1 mM) to saturate the specific binding sites.[6]

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove any unbound [³H]-NBMPR.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of unlabeled ligand).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space NBMPR This compound (NBMPR) ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) NBMPR->ENT1 Inhibition Adenosine_in Intracellular Adenosine ENT1->Adenosine_in Transport Adenosine_out Extracellular Adenosine Adenosine_out->ENT1 Transport Purinergic_Receptors Purinergic Receptors (e.g., A1, A2A) Adenosine_out->Purinergic_Receptors Activation Downstream Downstream Signaling (e.g., cAMP modulation) Purinergic_Receptors->Downstream Signal Transduction

Caption: NBMPR inhibits ENT1, increasing extracellular adenosine and activating purinergic signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_measurement Measurement and Analysis A1 Seed cells in multi-well plate B1 Pre-incubate cells with NBMPR A1->B1 A2 Prepare NBMPR and radiolabeled nucleoside solutions A2->B1 B2 Add radiolabeled nucleoside to start uptake B1->B2 B3 Incubate for a defined period B2->B3 C1 Terminate uptake by washing with cold buffer B3->C1 C2 Lyse cells C1->C2 C3 Measure radioactivity via scintillation counting C2->C3 C4 Analyze data and determine IC50 C3->C4

Caption: Workflow for an in vitro nucleoside uptake inhibition assay using NBMPR.

Solubility and Storage

NBMPR is a crystalline solid that is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 10 and 15 mg/mL, respectively.[9] It is sparingly soluble in aqueous buffers.[9] For aqueous solutions, it is recommended to first dissolve NBMPR in DMF and then dilute with the aqueous buffer of choice.[9] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[9] Aqueous solutions are not recommended for storage for more than one day.[9] For long-term storage, NBMPR should be stored as a solid at -20°C, where it is stable for at least four years.[9]

Important Considerations

  • Selectivity: While NBMPR is highly selective for ENT1 at low nanomolar concentrations, researchers should be aware of its off-target effects at higher concentrations, particularly the inhibition of ENT2 and ABCG2.[3][4]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) in experiments to account for any effects of the solvent on the cells.

  • Concentration-Response Curve: It is crucial to perform a concentration-response experiment to determine the optimal inhibitory concentration of NBMPR for the specific cell type and experimental conditions being used.

  • Radiolabeling: When using radiolabeled compounds, appropriate safety precautions and handling procedures must be followed.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of nucleoside transport in their in vitro experimental systems.

References

Application Notes and Protocols for S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as NBTI, is a potent and specific inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1] ENT1 is a crucial membrane protein responsible for the bidirectional transport of nucleosides, such as adenosine (B11128), across the cell membrane. By blocking ENT1, NBMPR effectively increases the extracellular concentration of adenosine, which can then modulate a variety of physiological processes through adenosine receptor signaling. This property makes NBMPR an invaluable tool in research areas such as cardiovascular physiology, neuroscience, and cancer immunology.

However, a significant challenge in working with NBMPR is its low solubility in aqueous solutions, which is a critical consideration for its application in biological assays. These application notes provide a comprehensive overview of the solubility characteristics of NBMPR, detailed protocols for its preparation and use in aqueous buffers, and an illustrative signaling pathway of its mechanism of action.

Physicochemical Properties and Solubility

NBMPR is a crystalline solid that is sparingly soluble in aqueous buffers and insoluble in water.[2][3] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] The recommended method for preparing aqueous solutions of NBMPR is to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with the desired aqueous buffer.[3]

Quantitative Solubility Data

Comprehensive quantitative data on the solubility of NBMPR across a wide range of aqueous buffers, pH levels, and temperatures is not extensively available in published literature. The following table summarizes the available and representative solubility data to guide solution preparation.

Solvent/Buffer SystempHTemperature (°C)ConcentrationCitation
Dimethyl Sulfoxide (DMSO)N/ARoom Temperature~10 mg/mL (or 100 mM)[4][5]
Dimethylformamide (DMF)N/ARoom Temperature~15 mg/mL[4]
1:1 DMF:PBS7.2Room Temperature~0.5 mg/mL[3][4]
0.1 M HCl~1Room TemperatureSlightly soluble[2]
0.1 M NaOH~13Room TemperatureSlightly soluble[2]

Note: The data in this table is compiled from various sources. It is recommended to perform small-scale solubility tests for your specific buffer system and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM NBMPR Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of NBMPR in DMSO, which can be further diluted in aqueous buffers for various applications.

Materials:

  • This compound (NBMPR) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Pre-weighing Preparation: Allow the vial of NBMPR powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of NBMPR powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of NBMPR ≈ 419.4 g/mol ), weigh 4.19 mg of NBMPR.

  • Dissolution: Add the weighed NBMPR powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the NBMPR is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

  • Storage: Store the 10 mM NBMPR stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When stored properly, the DMSO stock solution is stable for an extended period.

Protocol 2: Kinetic Solubility Assay for NBMPR in Aqueous Buffers

This protocol provides a general method to determine the kinetic solubility of NBMPR in a specific aqueous buffer, adapted from standard high-throughput screening methods.[4][6][7][8][9]

Materials:

  • 10 mM NBMPR stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, Krebs-Ringer buffer)

  • 96-well microplate (UV-transparent for spectrophotometric method)

  • Multichannel pipette

  • Plate shaker

  • UV/Vis microplate reader or nephelometer

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the 10 mM NBMPR stock solution in DMSO in a separate 96-well plate.

  • Addition to Aqueous Buffer: In a new 96-well plate, add a fixed volume of the aqueous buffer to each well (e.g., 198 µL).

  • Initiation of Assay: Using a multichannel pipette, transfer a small volume of the serially diluted NBMPR in DMSO to the corresponding wells of the plate containing the aqueous buffer (e.g., 2 µL). This will create a range of NBMPR concentrations with a final DMSO concentration of 1%.

  • Incubation: Immediately place the plate on a plate shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement:

    • Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • UV/Vis Spectrophotometric Method: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of NBMPR (~284 nm).

  • Data Analysis: The highest concentration of NBMPR that does not show a significant increase in light scattering or where the absorbance reading remains in the linear range is considered the kinetic solubility in that buffer.

Signaling Pathway and Mechanism of Action

NBMPR's primary mechanism of action is the competitive inhibition of ENT1. In many biological systems, particularly in the tumor microenvironment, there is an accumulation of extracellular adenosine. This adenosine can be transported into cells, such as T-cells, via ENT1. Inside the cell, elevated adenosine levels can suppress T-cell function by inhibiting de novo pyrimidine (B1678525) synthesis, which is essential for T-cell proliferation and effector functions. By blocking ENT1, NBMPR prevents the uptake of adenosine, thereby mitigating this immunosuppressive effect and enhancing anti-tumor immune responses.[10][11][12][13]

NBMPR_ENT1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (T-Cell) Adenosine_ext Adenosine ENT1 ENT1 Transporter Adenosine_ext->ENT1 Transport Adenosine_int Adenosine ENT1->Adenosine_int Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Adenosine_int->Pyrimidine_Synthesis Inhibits T_Cell_Function T-Cell Proliferation & Effector Function Pyrimidine_Synthesis->T_Cell_Function Required for NBMPR NBMPR NBMPR->ENT1 Inhibits

Caption: Inhibition of adenosine uptake by NBMPR.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing and using NBMPR solutions in a typical cell-based assay.

NBMPR_Workflow Start Start: NBMPR Powder Dissolve_DMSO Dissolve in Anhydrous DMSO Start->Dissolve_DMSO Stock_Solution 10 mM Stock Solution (Store at -20°C) Dissolve_DMSO->Stock_Solution Dilute_Buffer Dilute in Aqueous Buffer Stock_Solution->Dilute_Buffer Working_Solution Working Solution Dilute_Buffer->Working_Solution Cell_Assay Add to Cell-Based Assay Working_Solution->Cell_Assay Incubate Incubate Cell_Assay->Incubate Measure_Response Measure Biological Response Incubate->Measure_Response End End Measure_Response->End

Caption: Workflow for preparing and using NBMPR solutions.

Conclusion

This compound is a powerful research tool for studying nucleoside transport and its physiological consequences. While its poor aqueous solubility presents a challenge, the protocols and information provided in these application notes offer a clear path to successfully preparing and utilizing NBMPR in a variety of experimental settings. By carefully considering the solubility characteristics and following the outlined procedures, researchers can ensure the accuracy and reproducibility of their results.

References

Application Note: HPLC Analysis of S-(4-Nitrobenzyl)-6-thioinosine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the analysis of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a potent inhibitor of equilibrative nucleoside transporters (ENTs). The described method is applicable for the qualitative and quantitative assessment of NBMPR in research and drug development settings. This document provides the necessary chromatographic conditions, experimental protocols, and a visual workflow to aid researchers and scientists in implementing this analytical procedure.

Introduction

This compound, also known as NBMPR, is a widely used research tool for studying nucleoside transport. It is a high-affinity inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), playing a crucial role in studies related to cancer, virology, and cardioprotection.[1] Accurate and reliable analytical methods are essential for the quantification of NBMPR to support pharmacokinetics, pharmacodynamics, and quality control studies. This application note presents a robust HPLC method utilizing a reverse-phase column with UV detection for the analysis of NBMPR.

Chromatographic Conditions

The following table summarizes the HPLC conditions for the analysis of this compound, compiled from established methodologies.[1][2]

ParameterCondition
HPLC System A standard HPLC system with a gradient pump and UV detector is suitable.
Column Reverse Phase C18, 5 µm particle size (e.g., Luna 5μ C-18 (2) or equivalent)
Column Dimensions 150 x 4.6 mm or 2.00 x 150 mm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Linear gradient from 0% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection Wavelength 254 nm
Column Temperature Ambient

Experimental Protocol

This section provides a detailed step-by-step protocol for the HPLC analysis of this compound.

1. Reagents and Materials

  • This compound (NBMPR) reference standard (≥98% purity)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

  • 0.22 µm syringe filters

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NBMPR reference standard in a minimal amount of DMSO. Dilute to the final volume with methanol in a class A volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 100% Mobile Phase A) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • The sample preparation method will vary depending on the matrix (e.g., purity assessment of a synthesized compound, analysis from a biological matrix).

  • For Purity Assessment: Dissolve the synthesized compound in the initial mobile phase to a concentration within the calibration range.

  • Filter all samples and standard solutions through a 0.22 µm syringe filter before injection.

4. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions, starting with the lowest concentration, to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Run the gradient program as specified in the chromatographic conditions table.

  • Monitor the chromatogram at 254 nm.

5. Data Analysis

  • Identify the NBMPR peak in the sample chromatograms by comparing the retention time with that of the reference standard.

  • Quantify the amount of NBMPR in the samples by using the calibration curve generated from the peak areas of the standard solutions.

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards stock_sol Prepare Stock Solution reagents->stock_sol sample_prep Sample Preparation reagents->sample_prep work_std Prepare Working Standards stock_sol->work_std equilibration System Equilibration work_std->equilibration sample_prep->equilibration injection Inject Standards & Samples equilibration->injection run_hplc Run HPLC Gradient injection->run_hplc peak_id Peak Identification run_hplc->peak_id quantification Quantification peak_id->quantification

References

Application Note & Protocol: Quantitative Analysis of S-(4-Nitrobenzyl)-6-thioinosine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBTI), also known as NBMPR, is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly adenosine (B11128) transporters. Its ability to modulate nucleoside transport makes it a valuable tool in pharmacological research, particularly in studies related to cardiovascular function, neuroscience, and cancer therapy. Accurate quantification of NBTI in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The method utilizes a simple protein precipitation for sample preparation and has been validated for linearity, precision, accuracy, and recovery.

Experimental Workflow

LC-MS_MS_Workflow plasma Plasma Sample Spiked with IS ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute injection UPLC-MS/MS Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quant Data Analysis & Quantification detection->quant

Figure 1: Overall experimental workflow for the LC-MS/MS quantification of this compound in plasma.

Experimental Protocols

Materials and Reagents
  • This compound (NBTI) reference standard (≥98% purity)

  • Internal Standard (IS), e.g., 2-amino-6-benzylthioinosine (2A6BT) or a stable isotope-labeled NBTI

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (K2 EDTA)

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of NBTI and the Internal Standard (IS) in DMSO.

  • Working Solutions: Prepare serial dilutions of the NBTI stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels (Low, Mid, High).

Sample Preparation from Plasma
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution and vortex briefly.

  • Add 400 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.

LC-MS/MS Method

Chromatographic Conditions (UPLC System):

ParameterCondition
Column C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min.

Mass Spectrometry Conditions (Tandem Quadrupole):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
MRM Transitions NBTI: To be optimized (e.g., Q1: 420.1 -> Q3: 288.1) IS: To be optimized based on selection

Note: MS parameters such as cone voltage and collision energy should be optimized for NBTI and the chosen internal standard to maximize signal intensity.

Quantitative Data Summary

The method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Table 1: Calibration Curve Linearity and Sensitivity
ParameterResult
Linear Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Signal-to-Noise at LLOQ > 10
Table 2: Intra- and Inter-Day Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ QC 1.0≤ 1585-115≤ 1585-115
Low QC 3.0≤ 1585-115≤ 1585-115
Mid QC 100≤ 1585-115≤ 1585-115
High QC 800≤ 1585-115≤ 1585-115

Acceptance criteria for precision (%CV) and accuracy are typically within ±15% (±20% for LLOQ).[1]

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 3.085-9590-110
High QC 80085-9590-110

Recovery of 82-98% has been reported for similar compounds like 6-benzylthioinosine (B1197294).[1]

Conclusion

This application note provides a detailed protocol for a rapid, sensitive, and reliable UPLC-MS/MS method for the quantification of this compound in plasma. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies in a drug development setting. The presented validation data demonstrates that the method meets typical industry standards for bioanalytical method validation.

References

Application Notes and Protocols for S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) in Erythrocyte Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a potent and specific inhibitor of equilibrative nucleoside transporter 1 (ENT1), is an invaluable tool for studying nucleoside transport in human erythrocytes. Human red blood cells exclusively express ENT1, making them an ideal model system to investigate the kinetics and inhibition of this transporter.[1] NBMPR binds with high affinity to ENT1, effectively blocking the transport of endogenous nucleosides like adenosine (B11128) and uridine (B1682114), as well as nucleoside analog drugs.[2][3] These application notes provide detailed protocols for utilizing NBMPR in erythrocyte transport studies, including inhibitor binding assays and nucleoside uptake experiments.

Mechanism of Action

NBMPR acts as a non-transported inhibitor of ENT1. It binds tightly but reversibly to a specific, high-affinity site on the transporter protein, sterically hindering the passage of nucleosides.[2][4] This specific interaction allows for the accurate quantification of functional ENT1 transporters on the erythrocyte membrane and the assessment of transport inhibition kinetics. The binding of NBMPR to ENT1 can be competitively inhibited by nucleosides and other ENT1 inhibitors, such as dipyridamole.[4][5]

cluster_membrane Erythrocyte Membrane ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) - Extracellular Side - Intracellular Side Nucleoside_int Nucleoside ENT1->Nucleoside_int Nucleoside_ext Nucleoside (e.g., Adenosine, Uridine) Nucleoside_ext->ENT1 Transport NBMPR This compound (NBMPR) NBMPR->ENT1 High-Affinity Binding (Inhibition)

Figure 1: Mechanism of NBMPR inhibition of ENT1-mediated nucleoside transport.

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of NBMPR with nucleoside transporters in erythrocytes from various species.

SpeciesParameterValueNotesReference(s)
HumanKd for [3H]NBMPR binding0.3 - 1.4 nMHigh-affinity binding to ENT1.[2]
HumanKd for [3H]NBMPR binding~1 nMHigh-affinity binding sites present on nucleoside-permeable erythrocytes.[6]
HumanKd for [3H]NBMPR binding10-10 - 10-9 MTightly but reversibly binds to specific sites on the carrier mechanism.[4]
RatKd for [3H]NBMPR binding46 ± 25 pMHigh-affinity binding to the cell membrane.[7]
RatIC50 for Uridine Transport Inhibition0.25 nMFor the NBMPR-sensitive component (35% of total transport).[7]
HumanNumber of NBMPR binding sites8400 sites/cell In nucleoside-permeable erythrocytes.[6]
SheepNumber of NBMPR binding sites18 sites/cell In nucleoside-permeable erythrocytes.[6]

Experimental Protocols

Isolation of Human Erythrocytes

This protocol describes the preparation of a washed erythrocyte suspension from whole blood, suitable for transport and binding studies.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., K2EDTA).

  • Phosphate-Buffered Saline (PBS), ice-cold (pH 7.4).

  • Refrigerated centrifuge.

Procedure:

  • Collect whole blood into anticoagulant-containing tubes.

  • Centrifuge the blood at 1,700 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the upper plasma layer and the buffy coat (the thin white layer of leukocytes) without disturbing the packed erythrocytes at the bottom.

  • Resuspend the erythrocyte pellet in 5-10 volumes of ice-cold PBS.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Repeat the washing steps (4-6) two more times for a total of three washes.

  • After the final wash, resuspend the erythrocyte pellet in the desired experimental buffer to a specific hematocrit (e.g., 10% v/v).

cluster_workflow Erythrocyte Isolation Workflow A 1. Whole Blood (with anticoagulant) B 2. Centrifuge (1,700 x g, 10 min, 4°C) A->B C 3. Separate Layers (Plasma, Buffy Coat, Erythrocytes) B->C D 4. Isolate Erythrocyte Pellet C->D E 5. Wash with ice-cold PBS (3 times) D->E F 6. Centrifuge (2,000 x g, 5 min, 4°C) E->F F->E Repeat 2x G 7. Resuspend in Experimental Buffer F->G H Washed Erythrocyte Suspension G->H

Figure 2: Workflow for the isolation of human erythrocytes.

Preparation of Erythrocyte Ghosts

This protocol details the preparation of erythrocyte ghosts (membranes) for binding studies where intracellular components are not desired.

Materials:

  • Washed erythrocyte suspension.

  • Hypotonic lysis buffer (e.g., 5 mM sodium phosphate, pH 8.0), ice-cold.

  • Isotonic buffer (e.g., PBS), ice-cold.

  • Refrigerated ultracentrifuge.

Procedure:

  • Start with a packed pellet of washed erythrocytes.

  • Rapidly lyse the cells by adding a large volume (e.g., 20-40 volumes) of ice-cold hypotonic lysis buffer.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20-40 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

  • Carefully decant the supernatant, which contains hemoglobin and other cytosolic proteins.

  • Resuspend the ghost pellet in fresh, ice-cold hypotonic lysis buffer.

  • Repeat the centrifugation and washing steps until the supernatant is clear and the ghost pellet is white or pale pink.

  • Resuspend the final ghost pellet in the desired buffer for the binding assay.

[3H]NBMPR Binding Assay

This protocol outlines a method to quantify the binding of radiolabeled NBMPR to ENT1 on intact erythrocytes or erythrocyte ghosts.

Materials:

  • Washed erythrocyte suspension or erythrocyte ghost preparation.

  • [3H]NBMPR (tritiated NBMPR).

  • Unlabeled NBMPR or nitrobenzylthioguanosine (NBTGR) for determining non-specific binding.

  • Assay buffer (e.g., PBS).

  • Microcentrifuge tubes.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Oil for oil-stop method (e.g., dibutyl phthalate).

Procedure:

  • Prepare a series of microcentrifuge tubes for total binding, non-specific binding, and various concentrations of competitors if performing a competition assay.

  • For total binding, add a known concentration of [3H]NBMPR to the assay buffer.

  • For non-specific binding, add the same concentration of [3H]NBMPR along with a high concentration of unlabeled NBMPR or NBTGR (e.g., 10 µM).

  • Add a defined amount of the erythrocyte or ghost suspension to each tube to initiate the binding reaction.

  • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • To terminate the binding, layer the reaction mixture over oil in a microcentrifuge tube and centrifuge at high speed to pellet the cells/ghosts through the oil, separating them from the incubation medium.

  • Aspirate the supernatant and the oil layer.

  • Lyse the pellet and transfer the contents to a scintillation vial.

  • Add scintillation fluid, vortex, and measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

cluster_workflow [3H]NBMPR Binding Assay Workflow A 1. Prepare Tubes (Total & Non-specific Binding) B 2. Add [3H]NBMPR (and unlabeled for non-specific) A->B C 3. Add Erythrocyte/ Ghost Suspension B->C D 4. Incubate to Equilibrium C->D E 5. Terminate via Oil-Stop Centrifugation D->E F 6. Isolate Cell/Ghost Pellet E->F G 7. Lyse Pellet & Add Scintillation Fluid F->G H 8. Measure Radioactivity G->H I 9. Calculate Specific Binding H->I

Figure 3: Workflow for the [3H]NBMPR binding assay.

Nucleoside Transport (Uptake) Assay

This protocol describes a method to measure the uptake of a radiolabeled nucleoside (e.g., [3H]uridine) into erythrocytes and assess its inhibition by NBMPR.

Materials:

  • Washed erythrocyte suspension.

  • Radiolabeled nucleoside (e.g., [3H]uridine).

  • NBMPR or other inhibitors.

  • Transport buffer (e.g., PBS).

  • Stop solution (e.g., ice-cold PBS containing a high concentration of unlabeled uridine or NBMPR).

  • Microcentrifuge tubes.

  • Oil for oil-stop method.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

Procedure:

  • Pre-incubate the washed erythrocyte suspension with either vehicle (for control) or varying concentrations of NBMPR for a set time at the desired temperature (e.g., 22°C or 37°C).

  • Initiate transport by adding the radiolabeled nucleoside to the cell suspension.

  • At specific time points (e.g., 10, 20, 30 seconds), take an aliquot of the cell suspension and immediately stop the transport. This can be done using the oil-stop method described in the binding assay, where the stop solution is layered on top of the oil.

  • Process the cell pellets for scintillation counting as described in the binding assay protocol.

  • Determine the initial rate of uptake from the time course data.

  • Calculate the percent inhibition of transport by NBMPR at each concentration to determine the IC50 value.

Photoaffinity Labeling of ENT1

This advanced technique uses a photoactivatable form of NBMPR or relies on the inherent photoreactivity of [3H]NBMPR to covalently label the ENT1 protein.

Materials:

  • Erythrocyte ghosts.

  • [3H]NBMPR.

  • Dithiothreitol (DTT) as a free radical scavenger.

  • High-intensity UV light source.

  • SDS-PAGE reagents and equipment.

  • Autoradiography or phosphorimaging system.

Procedure:

  • Incubate erythrocyte ghosts with [3H]NBMPR in the presence of DTT under conditions that favor specific binding.

  • Expose the samples to high-intensity UV light for a defined period to induce covalent cross-linking of the bound [3H]NBMPR to the ENT1 protein.[4]

  • Wash the membranes to remove unbound radioligand.

  • Solubilize the membrane proteins and separate them by SDS-PAGE.

  • Dry the gel and expose it to X-ray film (autoradiography) or a phosphorimager screen to visualize the radiolabeled protein band corresponding to ENT1 (typically in the 45-66 kDa range).[4]

  • To confirm specificity, perform a parallel experiment where the incubation with [3H]NBMPR is carried out in the presence of a large excess of unlabeled NBTGR. The radiolabeled band should be absent or significantly reduced in this control.

Conclusion

This compound is a powerful pharmacological tool for the characterization of ENT1-mediated nucleoside transport in erythrocytes. The protocols provided herein offer a foundation for researchers to investigate the kinetics of nucleoside transport, quantify transporter expression, and screen for novel ENT1 inhibitors. The simplicity of the erythrocyte model system, coupled with the high specificity of NBMPR, ensures robust and reproducible results.

References

Application Notes and Protocols: S-(4-Nitrobenzyl)-6-thioinosine for Studying Drug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as nitrobenzylthioinosine or NBTI, is a potent and widely used inhibitor of equilibrative nucleoside transporters (ENTs).[1][2] Specifically, it is a high-affinity inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the cellular uptake of natural nucleosides and a variety of nucleoside analog drugs used in chemotherapy.[3] This property makes NBMPR an invaluable tool for investigating the mechanisms of drug resistance in cancer cells, particularly resistance to nucleoside analogs like gemcitabine (B846).

Resistance to nucleoside-derived drugs is often correlated with a deficiency in ENT1 expression in various tumor cells.[3] By blocking ENT1-mediated transport, NBMPR can be used to simulate a drug-resistant phenotype in sensitive cancer cell lines, allowing for the study of the downstream cellular effects and the exploration of strategies to overcome this resistance. Furthermore, NBMPR can be employed in combination with other therapeutic agents to probe the reliance of cancer cells on nucleoside salvage pathways.

These application notes provide a comprehensive overview of the use of this compound in the context of drug-resistant cancer cell research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental applications.

Mechanism of Action

This compound primarily functions by binding to and inhibiting the Equilibrative Nucleoside Transporter 1 (ENT1). ENT1 is a bidirectional, facilitative transporter that moves nucleosides and nucleoside analogs across the cell membrane down their concentration gradient. In the context of cancer therapy, ENT1 is crucial for the uptake of cytotoxic nucleoside analogs such as gemcitabine, cytarabine, and fludarabine.

By inhibiting ENT1, NBMPR effectively blocks the entry of these drugs into cancer cells, thereby conferring a resistant phenotype. This allows researchers to study the cellular processes that are affected by the lack of drug uptake and to investigate alternative pathways that cancer cells may utilize to survive.

It is important to note that while NBMPR is highly selective for ENT1 at lower concentrations (typically around 0.1 µM), at higher concentrations (around 0.1 mM), it can also inhibit ENT2 and the efflux activity of the Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5][6] This dual activity should be considered when designing experiments and interpreting results.

Data Presentation

The following tables summarize quantitative data related to the use of this compound in cancer cell research.

Parameter Cell Line Value Reference
IC50 for ABCG2 InhibitionMDCKII-ABCG253 µM[5][6]
Application Concentration Target Reference
Specific ENT1 Inhibition0.1 µM (100 nM)ENT1[5]
ENT1 & ENT2/ABCG2 Inhibition0.1 mM (100 µM)ENT1, ENT2, ABCG2[4][5][6]

Note: The effect of NBMPR on the IC50 of nucleoside analogs is cell line and drug-dependent. Inhibition of ENT1 by NBMPR is expected to increase the IC50 of drugs that rely on ENT1 for cellular uptake, effectively making the cells more resistant.

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to study drug-resistant cancer cells.

Protocol 1: In Vitro Cytotoxicity Assay to Assess NBMPR-Induced Drug Resistance

This protocol details the use of a standard MTT assay to determine the effect of NBMPR on the cytotoxicity of a nucleoside analog drug.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (NBMPR)

  • Nucleoside analog drug (e.g., gemcitabine)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of NBMPR in DMSO.

    • Prepare serial dilutions of the nucleoside analog drug in complete culture medium.

    • Prepare a second set of serial dilutions of the nucleoside analog drug in complete culture medium containing a fixed, final concentration of NBMPR (e.g., 100 nM for specific ENT1 inhibition).

    • Include control wells: medium only (blank), cells with medium (negative control), cells with medium and NBMPR only, and cells with the highest concentration of the drug's vehicle (e.g., DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (with and without NBMPR).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value for the drug alone and in the presence of NBMPR using non-linear regression analysis.

Protocol 2: Nucleoside Uptake Inhibition Assay

This protocol describes how to measure the inhibition of radiolabeled nucleoside uptake by NBMPR.

Materials:

  • Cancer cell line of interest

  • Uptake buffer (e.g., PBS with 1 mM CaCl2 and 1 mM MgCl2)

  • This compound (NBMPR)

  • Radiolabeled nucleoside (e.g., [3H]-uridine or [3H]-gemcitabine)

  • Ice-cold stop solution (e.g., uptake buffer with 10 µM unlabeled nucleoside)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Add 500 µL of uptake buffer containing various concentrations of NBMPR (or vehicle control) to the wells.

    • Pre-incubate for 15-30 minutes at 37°C.

  • Uptake:

    • Initiate the uptake by adding the radiolabeled nucleoside to each well at the desired final concentration.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.

  • Stopping the Reaction:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay on a parallel plate).

    • Calculate the rate of nucleoside uptake (e.g., in pmol/mg protein/min).

    • Plot the percentage of inhibition of uptake against the concentration of NBMPR to determine the IC50 for uptake inhibition.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in studying drug-resistant cancer cells.

ENT1_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ENT1 ENT1 Transporter Drug_in Nucleoside Analog Drug ENT1->Drug_in Drug_out Nucleoside Analog Drug Drug_out->ENT1 Uptake NBMPR_out NBMPR NBMPR_out->ENT1 Inhibition Target Therapeutic Target (e.g., DNA Synthesis) Drug_in->Target Cytotoxic Effect

Caption: Mechanism of ENT1 inhibition by this compound (NBMPR).

Cytotoxicity_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Nucleoside Analog +/- NBMPR B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for assessing NBMPR-induced drug resistance.

Combination_Therapy_Logic A Drug-Resistant Cancer Cell (Low ENT1 expression) C Alternative Nucleoside Salvage Pathway A->C E NBMPR (ENT1 Inhibition) + Inhibitor of Alternative Pathway B Nucleoside Analog Monotherapy D Cell Survival and Drug Resistance B->D C->D F Synergistic Cell Death E->F

Caption: Rationale for combination therapy in overcoming ENT1-mediated drug resistance.

References

Troubleshooting & Optimization

Technical Support Center: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) and ABCG2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the off-target effects of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) on the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).

Frequently Asked Questions (FAQs)

Q1: What is the primary known function of this compound (NBMPR)?

This compound, also known as NBMPR or NBTI, is widely recognized as a potent and specific inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1.[1][2][3] It is commonly used in research to block adenosine (B11128) uptake and study nucleoside transport.[1]

Q2: Does NBMPR have off-target effects on ABCG2?

Yes, research has demonstrated that NBMPR is not entirely selective for ENTs and exhibits significant off-target inhibitory effects on the ABCG2 transporter.[4][5] At concentrations commonly used to inhibit ENT2, NBMPR can also abolish ABCG2 activity.[4][5]

Q3: At what concentration does NBMPR inhibit ABCG2?

NBMPR has been shown to inhibit ABCG2 activity with an IC50 of 53 μM in MDCKII-ABCG2 cells using a Hoechst 33342 accumulation assay.[4][5] A concentration of 0.10 mM (100 μM) NBMPR has been reported to abolish ABCG2 activity.[4][5]

Q4: Is the inhibitory effect of NBMPR specific to ABCG2 among ABC transporters?

Studies have indicated that the inhibitory effect of NBMPR is specific to ABCG2 and not to ABCB1 (P-glycoprotein). In experiments with MDCKII cells overexpressing these transporters, NBMPR inhibited the accumulation of a dual ABCB1/ABCG2 substrate only in the ABCG2-expressing cells.[4][5]

Q5: What are the implications of NBMPR's off-target effect on ABCG2 in my experiments?

If your research involves compounds that are substrates of both ENTs and ABCG2, the use of NBMPR to isolate ENT activity can lead to misinterpretation of data.[4][5] The observed effects might be a combination of ENT inhibition and unintended ABCG2 blockade. Therefore, it is crucial to consider this off-target effect when designing experiments and interpreting results.

Troubleshooting Guide

Issue 1: Unexpected results when using NBMPR to study a potential ENT substrate.

  • Possible Cause: Your compound of interest may also be a substrate for ABCG2. The inhibitory effect of NBMPR on ABCG2 could be confounding your results.

  • Troubleshooting Steps:

    • Verify ABCG2 Expression: Confirm whether your cell model expresses functional ABCG2.

    • Use a Specific ABCG2 Inhibitor: Employ a known potent and specific ABCG2 inhibitor, such as Ko143, as a positive control to assess the contribution of ABCG2 to the transport of your compound.[4][6][7]

    • Test for ABCG2 Substrate Profile: Conduct a direct in vitro transport assay using membrane vesicles or cell lines overexpressing ABCG2 to determine if your compound is an ABCG2 substrate.[8][9]

    • Use Lower NBMPR Concentrations: If the goal is to specifically inhibit ENT1, use NBMPR at nanomolar concentrations, as higher micromolar concentrations are known to inhibit ENT2 and ABCG2.[3][10]

Issue 2: My results with NBMPR are inconsistent across different cell lines.

  • Possible Cause: Different cell lines have varying expression levels of ENT1, ENT2, and ABCG2.[6] This variability can lead to different responses to NBMPR.

  • Troubleshooting Steps:

    • Characterize Transporter Expression: Perform quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of ENT1, ENT2, and ABCG2 in the cell lines you are using.

    • Functional Characterization: Assess the functional activity of each transporter in your cell lines using specific substrates and inhibitors. For example, use [3H]uridine uptake to measure ENT activity and a fluorescent substrate like Hoechst 33342 or pheophorbide A for ABCG2 activity.[6][10]

    • Select Appropriate Cell Models: Choose cell lines with well-defined transporter expression profiles for your experiments. Transduced cell lines overexpressing a single transporter of interest can provide clearer results.[4]

Quantitative Data Summary

CompoundTransporterAssayCell LineIC50 ValueReference
This compound (NBMPR) ABCG2Hoechst 33342 AccumulationMDCKII-ABCG253 μM[4][5]

Experimental Protocols

Protocol: ABCG2 Inhibition Assay using Hoechst 33342 Accumulation

This protocol outlines a cell-based assay to determine the inhibitory effect of a test compound, such as NBMPR, on ABCG2-mediated efflux using the fluorescent substrate Hoechst 33342.

1. Cell Culture:

  • Culture MDCKII cells stably transfected with human ABCG2 (MDCKII-ABCG2) and the parental MDCKII cell line in appropriate media and conditions.

2. Assay Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Wash the cells with a suitable buffer (e.g., PBS or HBSS).

  • Pre-incubate the cells with various concentrations of the test compound (e.g., NBMPR) or a positive control inhibitor (e.g., 2 µM Ko143) for a defined period (e.g., 30-60 minutes) at 37°C.[4] Include a vehicle control (e.g., DMSO).

  • Add the ABCG2 substrate, Hoechst 33342 (e.g., at a final concentration of 5 µM), to all wells.

  • Incubate for a specific duration (e.g., 60 minutes) at 37°C, protected from light.

  • Wash the cells with ice-cold buffer to stop the transport.

  • Lyse the cells and measure the intracellular fluorescence of Hoechst 33342 using a fluorescence plate reader (e.g., excitation ~350 nm, emission ~460 nm).

3. Data Analysis:

  • Subtract the background fluorescence from the parental cell line.

  • Normalize the fluorescence intensity of the compound-treated cells to the vehicle control.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[4]

Visualizations

Experimental_Workflow_ABCG2_Inhibition_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis start Seed MDCKII-ABCG2 and Parental Cells in 96-well plate grow Grow to Confluency start->grow wash1 Wash Cells with Buffer grow->wash1 pre_incubate Pre-incubate with: - Test Compound (e.g., NBMPR) - Positive Control (e.g., Ko143) - Vehicle Control wash1->pre_incubate add_substrate Add Hoechst 33342 (ABCG2 Substrate) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_transport Stop Transport (Wash with ice-cold buffer) incubate->stop_transport measure_fluorescence Measure Intracellular Fluorescence stop_transport->measure_fluorescence analyze_data Data Analysis: - Normalize to Control - Calculate % Inhibition - Determine IC50 measure_fluorescence->analyze_data

Caption: Workflow for an ABCG2 inhibition assay.

Signaling_Pathway_NBMPR_Off_Target NBMPR This compound (NBMPR) ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) NBMPR->ENT1 Inhibits (nM range) ENT2 Equilibrative Nucleoside Transporter 2 (ENT2) NBMPR->ENT2 Inhibits (µM range) ABCG2 ATP-binding Cassette Transporter G2 (ABCG2) NBMPR->ABCG2 Inhibits (µM range) Off-Target Effect Nucleoside_Transport Nucleoside Transport ENT1->Nucleoside_Transport ENT2->Nucleoside_Transport Substrate_Efflux ABCG2 Substrate Efflux ABCG2->Substrate_Efflux

References

Troubleshooting S-(4-Nitrobenzyl)-6-thioinosine insolubility in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) insolubility in media during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with NBMPR solubility in a question-and-answer format.

Issue 1: My NBMPR powder won't dissolve in the initial solvent.

  • Question: I'm trying to make a stock solution of NBMPR, but it's not dissolving in my chosen solvent. What should I do?

  • Answer: NBMPR is known to be soluble in organic solvents like DMSO and DMF.[1] It is sparingly soluble in aqueous buffers and insoluble in water and ethanol.[2][3] For optimal results, use fresh, high-purity DMSO to prepare your stock solution.[2] Ensure the DMSO is not moisture-absorbent, as this can reduce solubility.[2] If you are still experiencing issues, gentle warming and vortexing of the solution may help. However, avoid excessive heat as it may degrade the compound.

Issue 2: My NBMPR stock solution is clear, but it precipitates when I dilute it in my cell culture media.

  • Question: I successfully made a high-concentration stock of NBMPR in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately. Why is this happening and how can I prevent it?

  • Answer: This is a common issue and is due to the poor aqueous solubility of NBMPR.[1] When the DMSO stock is diluted into the aqueous environment of the cell culture media, the NBMPR comes out of solution. Here are several strategies to prevent this:

    • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the NBMPR stock solution.

    • Slow, drop-wise addition: Add the DMSO stock solution to the media very slowly, drop-by-drop, while gently swirling or vortexing the media. This facilitates rapid dispersion and prevents localized high concentrations of NBMPR that can lead to precipitation.

    • Lower the final concentration: If your experimental design permits, try using a lower final concentration of NBMPR.

    • Increase the media volume: Adding the stock to a larger volume of media can aid in dispersion.

    • Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your specific cell line, typically at or below 0.1%.[4]

Issue 3: The media containing NBMPR becomes cloudy over time in the incubator.

  • Question: My media with NBMPR was initially clear, but after a few hours in the incubator, it has become cloudy. What is causing this?

  • Answer: Cloudiness that develops over time can be due to several factors:

    • Delayed Precipitation: The NBMPR may be slowly precipitating out of the solution at 37°C.

    • Interaction with Media Components: NBMPR might be interacting with components in your media, such as proteins or salts, leading to the formation of insoluble complexes.[5]

    • Temperature Fluctuations: Repeated temperature changes, such as taking the culture vessel in and out of the incubator, can affect the solubility of compounds.[5]

    • Contamination: Bacterial or fungal contamination can also cause turbidity in the media.[5][6]

    • Solution: It is recommended to prepare fresh NBMPR-containing media for each experiment and to visually inspect for any signs of precipitation before use.[4] Storing aqueous solutions of NBMPR is not recommended for more than one day.[1] If you suspect contamination, you should discard the media and cells and thoroughly decontaminate your workspace.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBMPR)?

A1: this compound, also known as NBMPR or NBTI, is a nucleoside analog.[7][8][9] It is a potent and specific inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[10][11] By blocking ENT1, NBMPR prevents the transport of nucleosides, such as adenosine (B11128), across the cell membrane.[7]

Q2: What is the primary mechanism of action of NBMPR?

A2: NBMPR acts as a competitive inhibitor of the ENT1 transporter.[7][11] It binds with high affinity to the transporter, physically blocking the passage of nucleosides.[10][12] This leads to an increase in the extracellular concentration of nucleosides like adenosine, which can then interact with cell surface receptors.[7][13]

Q3: What are the recommended solvents for preparing NBMPR stock solutions?

A3: The most commonly recommended solvent for preparing NBMPR stock solutions for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[1][2] Dimethylformamide (DMF) is also a suitable solvent.[1]

Q4: What is the solubility of NBMPR in different solvents?

A4: The solubility of NBMPR can vary. The following table summarizes reported solubility data.

SolventSolubility
DMSO~84 mg/mL (200.28 mM)[2][3]
DMF~15 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
WaterInsoluble[2][3]
EthanolInsoluble[2][3]

Q5: What is the maximum recommended final concentration of DMSO in cell culture media?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[4] However, the tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Experimental Protocols

Protocol for Preparing NBMPR Stock Solution
  • Materials:

    • This compound (NBMPR) powder

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh the desired amount of NBMPR powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 238.4 µL of DMSO to 1 mg of NBMPR, which has a molecular weight of 419.41 g/mol ).

    • Vortex the solution until the NBMPR is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[2]

Protocol for Preparing Working Solution of NBMPR in Cell Culture Media
  • Materials:

    • NBMPR stock solution (in DMSO)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tube

  • Procedure:

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the NBMPR stock solution drop-wise.

    • Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).

    • Visually inspect the medium for any signs of precipitation.

    • Use the freshly prepared NBMPR-containing medium for your cell treatment immediately.

Visualizations

NBMPR_Signaling_Pathway NBMPR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT1 ENT1 Transporter Adenosine_ext->ENT1 Transport NBMPR NBMPR NBMPR->ENT1 Inhibition Adenosine_int Adenosine ENT1->Adenosine_int Metabolism Cellular Metabolism Adenosine_int->Metabolism

Caption: Mechanism of NBMPR as an ENT1 inhibitor.

Experimental_Workflow Experimental Workflow with NBMPR prep_stock Prepare NBMPR Stock Solution (DMSO) prep_working Prepare Working Solution in Pre-warmed Media prep_stock->prep_working treatment Treat Cells with NBMPR-containing Media prep_working->treatment cell_culture Cell Seeding and Culture cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Downstream Analysis (e.g., Viability, Uridine Uptake) incubation->analysis

Caption: A typical experimental workflow for using NBMPR.

Troubleshooting_Flowchart Troubleshooting NBMPR Insolubility start Precipitation Issue with NBMPR is_stock Is it the stock solution? start->is_stock is_media Is it after dilution in media? is_stock->is_media No use_dmso Use fresh, anhydrous DMSO. Consider gentle warming. is_stock->use_dmso Yes check_protocol Follow the recommended protocol: - Pre-warm media - Slow, drop-wise addition - Gentle mixing is_media->check_protocol Yes still_precipitates Still precipitates? check_protocol->still_precipitates lower_conc Consider lowering the final concentration or increasing media volume. still_precipitates->lower_conc Yes prepare_fresh Prepare fresh for each experiment. Do not store aqueous solutions. lower_conc->prepare_fresh

Caption: Flowchart for troubleshooting NBMPR precipitation.

References

Technical Support Center: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-(4-Nitrobenzyl)-6-thioinosine (NBMPR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of NBMPR solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound (NBMPR)?

A1: NBMPR is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers and insoluble in water. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or cell culture medium of choice.

Q2: What are the recommended storage conditions for NBMPR solid and its solutions?

A2:

  • Solid NBMPR: Should be stored at -20°C for long-term stability, where it can be stable for at least four years. Some suppliers also recommend storage at 2-8°C.

  • DMSO or DMF Stock Solutions: Aliquot and store at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day due to limited stability.

Q3: My NBMPR solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur for several reasons:

  • Low Solubility in Aqueous Media: NBMPR has low solubility in aqueous solutions. When diluting a concentrated DMSO stock into a buffer, ensure the final concentration of NBMPR is below its solubility limit in that medium. Vigorous vortexing or gentle warming may help in redissolving the compound, but if precipitation persists, the concentration may be too high.

  • Low Temperature: Precipitation can occur if the solution is stored at a low temperature where the solvent (e.g., DMSO) may freeze or the solubility of NBMPR decreases. Allow the solution to warm to room temperature and vortex to redissolve.

  • Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of NBMPR. Use anhydrous, high-quality DMSO for preparing stock solutions.

Q4: I am observing inconsistent results in my experiments using NBMPR. Could this be related to solution stability?

A4: Yes, inconsistent results can be a sign of NBMPR degradation. Several factors can contribute to the degradation of NBMPR in solution:

  • Hydrolysis: The thioether and glycosidic bonds in NBMPR may be susceptible to hydrolysis, especially at non-neutral pH. It is advisable to prepare solutions in buffers close to physiological pH (e.g., pH 7.2-7.4) and use them promptly.

  • Photodegradation: The nitrobenzyl group in NBMPR is photosensitive and can degrade upon exposure to light, particularly UV light. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Oxidation: The thioether linkage can be susceptible to oxidation. While specific data on NBMPR is limited, it is good practice to use degassed solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is a concern.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving NBMPR Inappropriate solvent; concentration exceeds solubility limit.Use high-purity DMSO or DMF to prepare a stock solution. For aqueous working solutions, dilute the stock solution and ensure the final concentration is within the solubility limits. Gentle warming and vortexing may aid dissolution.
Precipitation in working solution Supersaturation; temperature fluctuations.Prepare working solutions fresh before each experiment. Avoid storing diluted aqueous solutions. If using a refrigerated stock, allow it to come to room temperature and vortex before use.
Loss of biological activity Degradation of NBMPR.Prepare fresh solutions for each experiment. Protect solutions from light and extreme pH. Store stock solutions in small, single-use aliquots at -20°C or -80°C.
Discoloration of the solution Degradation, possibly due to light exposure or oxidation.Discard the discolored solution and prepare a fresh one. Always store solutions in light-protected containers.

Quantitative Data on NBMPR Stability (Hypothetical Data for Illustrative Purposes)

Condition Solvent Temperature Duration Remaining NBMPR (%) Observations
Hydrolysis (Acidic) 0.1 M HCl60°C24 hours< 20%Significant degradation observed.
Hydrolysis (Neutral) PBS (pH 7.4)25°C24 hours> 95%Relatively stable.
Hydrolysis (Basic) 0.1 M NaOH60°C24 hours< 10%Rapid degradation.
Oxidation 3% H₂O₂ in Water25°C8 hours~ 60%Moderate degradation.
Photostability MethanolUV light (254 nm)4 hours< 50%Significant photodegradation.
Thermal Stability Solid60°C7 days> 98%Stable in solid form at elevated temperature.
Long-Term Storage (Stock) DMSO-20°C12 months> 99%Highly stable.

Experimental Protocols

Protocol for Preparation of NBMPR Stock Solution
  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the solid NBMPR vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of NBMPR in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the NBMPR is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used if necessary.

    • Aliquot the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for a Stability-Indicating HPLC Method (Illustrative Example)

This protocol is a general guideline and should be optimized and validated for specific experimental needs.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 284 nm (λmax of NBMPR).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of NBMPR in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate NBMPR solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate NBMPR solution with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat NBMPR solution with 3% H₂O₂ at room temperature.

    • Photodegradation: Expose NBMPR solution to UV light (e.g., 254 nm) or sunlight.

    • Thermal Degradation: Heat a solid sample of NBMPR at an elevated temperature (e.g., 60°C).

    • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase before HPLC analysis.

  • Analysis: Inject the samples onto the HPLC system. The method should be able to separate the intact NBMPR peak from any degradation product peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis solid_nmbpr Solid NBMPR stock_solution DMSO Stock Solution solid_nmbpr->stock_solution Dissolve thermal Thermal solid_nmbpr->thermal working_solution Aqueous Working Solution stock_solution->working_solution Dilute acid Acid Hydrolysis working_solution->acid base Base Hydrolysis working_solution->base oxidation Oxidation working_solution->oxidation photo Photodegradation working_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Degradation Products NBMPR This compound hydrolysis_prod Hydrolysis Products (e.g., 6-mercaptopurine (B1684380) riboside, 4-nitrobenzyl alcohol) NBMPR->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidation Products (e.g., sulfoxide, sulfone) NBMPR->oxidation_prod Oxidation photo_prod Photodegradation Products (e.g., nitroso derivatives) NBMPR->photo_prod Photolysis

Caption: Potential degradation pathways of this compound.

Interpreting unexpected results with S-(4-Nitrobenzyl)-6-thioinosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-(4-Nitrobenzyl)-6-thioinosine (NBMPR). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this potent equilibrative nucleoside transporter 1 (ENT1) inhibitor.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with NBMPR in a question-and-answer format.

Question 1: Why am I observing incomplete inhibition of nucleoside uptake even at high concentrations of NBMPR?

Answer: This is a common observation and can be attributed to several factors:

  • Presence of ENT2: Your experimental system (cell line, tissue) likely expresses the equilibrative nucleoside transporter 2 (ENT2), which is significantly less sensitive to NBMPR than ENT1.[1][2] NBMPR exhibits a biphasic inhibition pattern, with a high affinity for ENT1 (IC50 in the low nanomolar range) and a much lower affinity for ENT2 (IC50 in the micromolar range).[1] Therefore, at concentrations that saturate ENT1 inhibition, ENT2-mediated transport will still be active. To confirm this, you can perform a dose-response curve and look for a biphasic inhibition pattern.

  • Expression of other transporters: Other nucleoside transporters that are insensitive to NBMPR, such as concentrative nucleoside transporters (CNTs), may be contributing to nucleoside uptake in your system.

  • NBMPR-insensitive mutants: Some cell lines can develop resistance to NBMPR by expressing mutant transporters with reduced affinity for the inhibitor.[3]

Question 2: My results show significant variability between experiments. What could be the cause?

Answer: Variability in results can stem from several sources:

  • NBMPR solubility and stability: NBMPR has poor aqueous solubility.[4] It is typically dissolved in DMSO or DMF to make a stock solution.[4][5] Ensure your stock solution is fully dissolved and avoid repeated freeze-thaw cycles. When diluting into aqueous buffers, ensure it remains in solution and does not precipitate. It is recommended not to store aqueous solutions for more than a day.[4]

  • Cell density and passage number: The expression levels of ENT1 and ENT2 can vary with cell density and passage number. It is crucial to maintain consistent cell culture conditions for all experiments.

  • Inconsistent incubation times: Ensure that incubation times with NBMPR and the radiolabeled nucleoside are consistent across all experiments.

Question 3: I suspect an off-target effect in my experiment. What are the known off-target effects of NBMPR?

Answer: While NBMPR is a highly selective inhibitor of ENT1 at nanomolar concentrations, off-target effects can occur at higher concentrations.

  • Inhibition of ABCG2 (BCRP): At micromolar concentrations (IC50 ≈ 53 µM), NBMPR has been shown to inhibit the breast cancer resistance protein (BCRP), also known as ABCG2.[6] If your experimental system expresses this transporter and you are using high concentrations of NBMPR, you may be observing effects unrelated to ENT inhibition. This is particularly important to consider in pharmacokinetic studies of compounds that are substrates for both ENTs and ABCG2.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (NBMPR)?

A1: NBMPR is a potent and selective competitive inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[7] It binds with high affinity to a specific site on the transporter, blocking the flux of nucleosides like adenosine (B11128) across the plasma membrane.[7] This inhibition potentiates the effects of extracellular adenosine on its receptors.[7]

Q2: What is the difference in NBMPR's affinity for ENT1 and ENT2?

A2: NBMPR has a significantly higher affinity for ENT1 than for ENT2. The inhibitory constant (Ki) for human ENT1 is in the sub-nanomolar to low nanomolar range, while for human ENT2, it is in the micromolar range.[2] This differential sensitivity allows for the pharmacological dissection of ENT1- and ENT2-mediated transport.

Q3: What is the recommended concentration of NBMPR to use for selective inhibition of ENT1?

A3: To selectively inhibit ENT1, it is recommended to use NBMPR at a concentration of around 100 nM.[1] This concentration is generally sufficient to achieve maximal inhibition of ENT1 with minimal effects on ENT2. However, the optimal concentration should be determined empirically for your specific cell type or experimental system through a dose-response experiment.

Q4: How should I prepare and store NBMPR solutions?

A4: NBMPR is a crystalline solid that is sparingly soluble in aqueous buffers.[4] It is recommended to first dissolve NBMPR in an organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10-15 mg/mL).[4][5] This stock solution should be stored at -20°C.[4] For experiments, the stock solution can be diluted into the desired aqueous buffer. It is advisable to use freshly prepared aqueous solutions.[4]

Q5: Can I use NBMPR in in vivo studies?

A5: Yes, NBMPR can be used in in vivo studies as it is capable of crossing the blood-brain barrier.[5] It has been used to study the role of ENT1 in various physiological processes in animal models.

Data Presentation

Table 1: Inhibitory Potency of NBMPR on Equilibrative Nucleoside Transporters (ENTs)

TransporterSpeciesIC50 / KdReference
ENT1HumanIC50: 3.6 nM[7]
ENT1RatIC50: 4.6 nM[7]
ENT1HumanKd: 0.1-1.0 nM[7]
ENT1HeLa CellsIC50: 11.33 ± 2.85 nM[1]
ENT2HeLa CellsIC50: 9.60 ± 4.47 µM[1]

Experimental Protocols

Protocol 1: Radiolabeled Nucleoside Uptake Assay

This protocol is for measuring the inhibition of nucleoside uptake by NBMPR in cultured cells.

  • Cell Culture: Plate cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Solutions:

    • Uptake Buffer: Prepare a buffer such as Waymouth's buffer, pH 7.4.

    • NBMPR Stock Solution: Prepare a 10 mM stock solution of NBMPR in DMSO.

    • Radiolabeled Nucleoside: Prepare a working solution of [3H]-uridine or another suitable radiolabeled nucleoside in the uptake buffer.

  • Assay Procedure: a. Wash the cell monolayer twice with warm uptake buffer. b. Pre-incubate the cells with varying concentrations of NBMPR (or vehicle control) in uptake buffer for 15-30 minutes at room temperature. c. Initiate the uptake by adding the [3H]-nucleoside working solution. d. Incubate for a predetermined time (e.g., 1-5 minutes) at room temperature. Ensure the uptake is in the linear range. e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer containing a high concentration of unlabeled nucleoside (e.g., 1 mM uridine) to stop the transport and remove non-specifically bound radiolabel. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). g. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. h. Determine the protein concentration of each well to normalize the uptake data.

  • Data Analysis: Calculate the percentage of inhibition for each NBMPR concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: [3H]NBMPR Binding Assay

This protocol is for measuring the binding of [3H]NBMPR to cell membranes.

  • Membrane Preparation: a. Harvest cells and homogenize them in an ice-cold buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. c. Centrifuge the supernatant at a high speed to pellet the membranes. d. Resuspend the membrane pellet in a suitable binding buffer.

  • Binding Assay: a. In a microcentrifuge tube, add a known amount of membrane protein. b. Add varying concentrations of [3H]NBMPR. c. For non-specific binding determination, add a high concentration of unlabeled NBMPR (e.g., 10 µM) to a parallel set of tubes. d. Incubate the tubes at room temperature for a specified time to reach equilibrium. e. Separate the bound and free radioligand by rapid filtration through a glass fiber filter. f. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand. g. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Perform saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Mandatory Visualizations

ENT1_Inhibition cluster_membrane Plasma Membrane ENT1 ENT1 Transporter Intracellular Extracellular Nucleoside_in Nucleoside ENT1->Nucleoside_in Transport Nucleoside_out Nucleoside Nucleoside_out->ENT1:out Binds to transporter NBMPR NBMPR NBMPR->ENT1:out Blocks binding site

Caption: Mechanism of ENT1 inhibition by NBMPR.

Troubleshooting_Workflow Start Unexpected Result: Incomplete Inhibition Check_ENT2 Does the system express ENT2? Start->Check_ENT2 Off_Target Are you using high [NBMPR] (>1 uM)? Start->Off_Target Biphasic_Curve Perform dose-response and look for biphasic curve Check_ENT2->Biphasic_Curve Yes Other_Transporters Consider other NBMPR-insensitive transporters Check_ENT2->Other_Transporters No High_NBMPR Use high uM NBMPR to inhibit ENT2 Biphasic_Curve->High_NBMPR Check_ABCG2 Consider off-target inhibition of ABCG2 Off_Target->Check_ABCG2 Yes Optimize_Conc Optimize NBMPR concentration for ENT1 selectivity (~100 nM) Off_Target->Optimize_Conc No

Caption: Troubleshooting workflow for incomplete inhibition.

Experimental_Workflow A Plate Cells in 24-well Plate B Wash Cells with Uptake Buffer A->B C Pre-incubate with NBMPR or Vehicle B->C D Initiate Uptake with [3H]-Nucleoside C->D E Terminate Uptake & Wash D->E F Lyse Cells E->F G Measure Radioactivity F->G H Normalize to Protein Content & Analyze G->H

Caption: Workflow for a nucleoside uptake assay.

References

Technical Support Center: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (NBMPR)?

A1: this compound is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1] By binding to ENT1, NBMPR blocks the transport of nucleosides, such as adenosine (B11128), across the cell membrane. At higher concentrations, it can also inhibit the equilibrative nucleoside transporter 2 (ENT2). This inhibition can alter intracellular nucleoside pools and modulate cellular processes that are dependent on nucleoside uptake.

Q2: Is NBMPR expected to be cytotoxic to primary cell cultures on its own?

A2: Generally, NBMPR is not considered to be directly cytotoxic to primary cells. Its primary role is to modulate the cytotoxic effects of other compounds, particularly nucleoside analogs used in antiviral or anticancer therapies, by preventing their entry into the cell. However, prolonged exposure or high concentrations may interfere with essential cellular processes that rely on nucleoside uptake, potentially leading to secondary cytotoxic or cytostatic effects.

Q3: What are the known off-target effects of NBMPR?

A3: A significant off-target effect of NBMPR is the inhibition of the breast cancer resistance protein (BCRP), also known as ABCG2.[1][2] This interaction can interfere with the efflux of various substrates from the cell, potentially leading to unexpected cytotoxicity or altered pharmacological profiles of co-administered drugs.

Q4: What concentration range of NBMPR should I use in my experiments?

A4: The optimal concentration of NBMPR depends on the specific cell type and the desired level of ENT1 inhibition. For selective inhibition of ENT1, concentrations in the low nanomolar range are typically effective. To inhibit both ENT1 and ENT2, micromolar concentrations may be required. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell culture and experimental goals.

Q5: How should I prepare and store NBMPR?

A5: NBMPR is a solid that is soluble in DMSO.[3][4] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed with NBMPR Treatment

Possible Causes:

  • High Concentration of NBMPR: While generally not cytotoxic, very high concentrations of NBMPR may have direct toxic effects or induce apoptosis.

  • Off-Target Effects: Inhibition of ABCG2 by NBMPR could lead to the intracellular accumulation of toxic metabolites or interfere with the efflux of essential molecules.

  • Nutrient Depletion: Prolonged blockade of nucleoside transport could deprive cells of essential precursors for DNA and RNA synthesis, leading to cell death, especially in rapidly dividing primary cultures.

  • Contamination: The NBMPR solution or cell culture may be contaminated.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 value of NBMPR in your specific primary cell type. This will help you identify a non-toxic working concentration.

  • Assess Off-Target Effects: If you suspect ABCG2 inhibition is a factor, consider using a cell line with known high or low ABCG2 expression as a control.

  • Monitor Cell Health Over Time: Conduct time-course experiments to observe when cytotoxicity occurs. Short-term exposure may be sufficient for ENT1 inhibition without causing long-term nutrient stress.

  • Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).

  • Check for Contamination: Regularly test your cell cultures and reagents for mycoplasma and other contaminants.

Issue 2: Inconsistent or Unreliable Results in Cytotoxicity Assays

Possible Causes:

  • Variable NBMPR Activity: Improper storage or handling of NBMPR can lead to degradation and loss of activity.

  • Cell Density and Health: The sensitivity of primary cells to NBMPR can vary with cell density and overall health.

  • Assay Interference: NBMPR or the solvent may interfere with the components of your cytotoxicity assay (e.g., formazan-based assays like MTT).

Troubleshooting Steps:

  • Standardize Protocols: Ensure consistent cell seeding densities, incubation times, and NBMPR concentrations across all experiments.

  • Prepare Fresh Reagents: Prepare fresh dilutions of NBMPR from a validated stock solution for each experiment.

  • Run Appropriate Controls: Include vehicle-only controls to account for any effects of the solvent. For assays like MTT, include a control with NBMPR in cell-free media to check for direct reaction with the assay reagent.

  • Use an Alternative Cytotoxicity Assay: If you suspect assay interference, try a different method that relies on a distinct mechanism, such as a lactate (B86563) dehydrogenase (LDH) release assay or a live/dead cell stain.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of NBMPR

TargetCell LineIC50 ValueReference
ENT1HeLa11.3 nM[5][6]
ENT2HeLa9.6 µM[5][6]
ABCG2MDCKII-ABCG253 µM[2]

Note: These values were obtained in immortalized cell lines and may differ in primary cell cultures. It is essential to determine the IC50 experimentally in your specific primary cell model.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of NBMPR using an MTT Assay

This protocol outlines the steps to assess the direct cytotoxic effect of NBMPR on a primary cell culture using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (NBMPR)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of NBMPR in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of NBMPR. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.

Visualizations

NBMPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ENT1 ENT1 Nucleosides_in Nucleosides ENT1->Nucleosides_in ENT2 ENT2 ENT2->Nucleosides_in ABCG2 ABCG2 ABCG2_Substrates ABCG2 Substrates ABCG2->ABCG2_Substrates Nucleosides Nucleosides Nucleosides->ENT1 Transport Nucleosides->ENT2 Transport NBMPR NBMPR NBMPR->ENT1 Inhibits (nM) NBMPR->ENT2 Inhibits (µM) NBMPR->ABCG2 Inhibits (µM) ABCG2_Substrates_in ABCG2 Substrates ABCG2_Substrates_in->ABCG2 Efflux

Caption: Mechanism of action of this compound (NBMPR).

Experimental_Workflow start Start: Primary Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells stabilize Allow Cells to Stabilize (24h) seed_cells->stabilize prepare_nbmpr Prepare NBMPR Dilutions stabilize->prepare_nbmpr treat_cells Treat Cells with NBMPR stabilize->treat_cells prepare_nbmpr->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate analyze Analyze Data: Calculate % Viability & IC50 read_plate->analyze end End: Results analyze->end

References

Technical Support Center: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to non-specific binding and to provide clear protocols for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBMPR) and what is its primary target?

A1: this compound, also known as NBMPR or NBTI, is a potent inhibitor of equilibrative nucleoside transporters (ENTs).[1][2] Its primary high-affinity target is the human equilibrative nucleoside transporter 1 (hENT1), for which it exhibits inhibitory constants (Ki) in the low nanomolar to subnanomolar range.[3][4][5][6] It is commonly used in its radiolabeled form, [³H]NBMPR, to quantify ENT1 sites in cells and tissues.[7][8][9]

Q2: What is non-specific binding (NSB) and why is it a problem in my NBMPR assay?

A2: Non-specific binding (NSB) refers to the binding of a radioligand, such as [³H]NBMPR, to components in the assay other than the intended target (ENT1). This can include binding to filters, plasticware, lipids, and other proteins.[10][11] High NSB creates background noise that can obscure the true specific binding signal, leading to a reduced assay window and inaccurate quantification of your target.[10][12] In many systems, if NSB constitutes more than 50% of the total binding, the data quality is severely compromised.[10]

Q3: How do I define and measure non-specific binding for [³H]NBMPR?

A3: Non-specific binding is measured by adding a high concentration of an unlabeled competitor ligand to your assay that will saturate the specific ENT1 binding sites. With the specific sites occupied by the unlabeled drug, any measured radioactivity from [³H]NBMPR is considered non-specific.[10][13] A common approach is to use a concentration of the unlabeled competitor at 100 times its Kd or 100 times the highest concentration of the radioligand being used.[10] For NBMPR assays, unlabeled NBMPR or a structurally different ENT1 inhibitor like dipyridamole (B1670753) can be used for this purpose.[14]

Q4: At what concentrations does NBMPR become non-selective?

A4: While NBMPR is highly selective for ENT1 at nanomolar concentrations, it can inhibit other transporters at higher concentrations. For example, it is often used at 0.10 µM (100 nM) to specifically inhibit ENT1. However, at concentrations around 0.10 mM (100,000 nM), it has been shown to inhibit the breast cancer resistance protein (ABCG2) and ENT2.[15] This is a critical consideration when designing experiments to ensure that the observed effects are solely due to ENT1 inhibition.

Troubleshooting High Non-Specific Binding

High non-specific binding is one of the most common challenges in NBMPR assays. The following guide provides a systematic approach to identifying and mitigating the sources of excess noise.

Problem: My non-specific binding is over 50% of the total binding.

This is a critical issue that compromises data integrity. Below are potential causes and solutions, structured in a logical troubleshooting workflow.

Troubleshooting Workflow

start High Non-Specific Binding (NSB) Detected check_reagents Step 1: Verify Reagent Quality & Handling start->check_reagents sub1a Radioligand Purity: Is [³H]NBMPR degraded? check_reagents->sub1a sub1b Solubility Issues: Is NBMPR precipitating? check_reagents->sub1b check_assay Step 2: Optimize Assay Buffer Conditions sub2a Add Blocking Agent: Include 0.1-1% BSA to coat surfaces. check_assay->sub2a sub2b Add Surfactant: Include 0.01-0.05% Tween-20 or NP-40 to reduce hydrophobic interactions. check_assay->sub2b sub2c Adjust Ionic Strength: Increase NaCl concentration to reduce electrostatic interactions. check_assay->sub2c sub2d Optimize pH: Ensure buffer pH is stable and appropriate. check_assay->sub2d check_protocol Step 3: Refine Assay Protocol sub3a Pre-treat Labware: Incubate tubes/plates with blocking buffer. check_protocol->sub3a sub3b Optimize Wash Steps: Increase wash volume and/or number of washes. Use ice-cold wash buffer. check_protocol->sub3b sub3c Reduce Incubation Time: Determine if equilibrium can be reached faster to minimize NSB. check_protocol->sub3c final_review Step 4: Review Data & Re-evaluate sub1a->check_assay sub1b->check_assay sub2a->check_protocol sub2b->check_protocol sub2c->check_protocol sub2d->check_protocol sub3a->final_review sub3b->final_review sub3c->final_review

Caption: A workflow for troubleshooting high non-specific binding.

Detailed Troubleshooting Steps
Step 1: Verify Reagent Quality and Handling
  • Radioligand Integrity: Hydrophobic radioligands can degrade over time.[12] Ensure your [³H]NBMPR has not exceeded its recommended shelf life and has been stored correctly. If in doubt, purchase a fresh batch.

  • Solubility: NBMPR is soluble in DMSO but insoluble in aqueous solutions. When preparing working solutions, ensure the final concentration of DMSO is compatible with your assay system and that the NBMPR does not precipitate upon dilution into your aqueous assay buffer. A stock solution of 100 mM in fresh DMSO is feasible.[16]

Step 2: Optimize Assay Buffer Conditions

The composition of your assay buffer is critical for minimizing NSB. Consider the following additives.[11][17]

AdditiveTypical ConcentrationPurpose
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)Coats surfaces of tubes and plates to prevent the ligand from sticking.[12][17]
Non-ionic Surfactants (e.g., Tween-20, NP-40) 0.01% - 0.05% (v/v)Disrupts hydrophobic interactions that cause NSB.[11][17]
Salt (e.g., NaCl) Increase concentrationShields charged interactions between the ligand and other surfaces.[17]
Step 3: Refine Assay Protocol
  • Pre-treat Labware: Before adding your experimental samples, incubate plates and tubes with a blocking buffer (e.g., assay buffer containing BSA) to pre-coat the plastic surfaces.

  • Optimize Washing: In filtration assays, insufficient washing can leave unbound radioligand on the filter, elevating the non-specific signal. Try increasing the volume and/or number of washes with ice-cold wash buffer.[10]

  • Adjust Incubation Time and Temperature: While specific binding needs to reach equilibrium, shorter incubation times or lower temperatures can sometimes reduce NSB.[12] Perform a time-course experiment to find the optimal balance.

Experimental Protocols

This section provides a detailed methodology for a standard [³H]NBMPR whole-cell binding assay.

Protocol: [³H]NBMPR Saturation Binding Assay on Whole Cells

This protocol is designed to determine the density of ENT1 transporters (Bmax) and their affinity for NBMPR (Kd) in a cultured cell line.

Experimental Workflow Diagram

prep_cells 1. Cell Preparation - Harvest and wash cells - Resuspend in assay buffer setup_assay 2. Assay Setup - Aliquot cells into tubes for Total and Non-Specific Binding (NSB) prep_cells->setup_assay add_ligands 3. Ligand Addition - Add unlabeled ligand to NSB tubes - Add varying [³H]NBMPR concentrations setup_assay->add_ligands incubate 4. Incubation - Incubate at room temperature to reach equilibrium add_ligands->incubate terminate 5. Termination & Filtration - Rapidly filter contents - Wash filters with ice-cold buffer incubate->terminate count 6. Scintillation Counting - Place filters in scintillation vials - Quantify radioactivity (CPM) terminate->count analyze 7. Data Analysis - Calculate Specific Binding - Perform non-linear regression count->analyze

Caption: Workflow for a [³H]NBMPR radioligand binding assay.

Materials and Reagents
  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4, supplemented with 0.5% BSA.

  • Wash Buffer: Ice-cold PBS.

  • Radioligand: [³H]NBMPR (e.g., PerkinElmer).

  • Unlabeled Competitor: this compound (NBMPR) or Dipyridamole.

  • Cell Suspension: Cultured cells expressing ENT1.

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

  • Scintillation Fluid and Vials.

  • Liquid Scintillation Counter.

Procedure
  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in Assay Buffer to a final concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • Prepare a series of dilutions of [³H]NBMPR in Assay Buffer. A typical range might be 0.1 nM to 20 nM.

    • Prepare a high-concentration solution of unlabeled competitor (e.g., 10 µM NBMPR) for determining non-specific binding.

    • Set up two sets of tubes for each concentration of [³H]NBMPR: one for "Total Binding" and one for "Non-Specific Binding" (NSB).

  • Ligand Addition:

    • To the NSB tubes, add the high-concentration unlabeled competitor and briefly vortex.

    • To all tubes (Total and NSB), add the corresponding concentration of [³H]NBMPR.

  • Initiate Binding: Add 100 µL of the cell suspension to each tube to start the reaction. The final assay volume might be 200-250 µL.

  • Incubation: Incubate the tubes at room temperature (20-25°C) for 60 minutes to allow binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the assay by rapid vacuum filtration through GF/B filters using a cell harvester.

    • Quickly wash the filters three times with 5 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 5 mL of scintillation fluid to each vial and allow them to sit for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: For each [³H]NBMPR concentration, subtract the average CPM from the NSB tubes from the average CPM of the Total Binding tubes.

      • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

    • Convert CPM to fmol or pmol based on the specific activity of the radioligand batch.

    • Plot Specific Binding as a function of the [³H]NBMPR concentration. Use non-linear regression analysis (e.g., in GraphPad Prism) with a "one-site binding (saturation)" model to determine the Kd and Bmax values.

Quantitative Data Summary

The following table summarizes typical binding affinity values for NBMPR with its primary target. These values are useful as a reference for validating experimental results.

LigandTargetPreparationKd / Ki (nM)Reference
NBMPRENT1Human Erythrocyte Ghosts1.5 - 10 nM (Ki)[18]
NBMPRENT1HeLa Cells0.1 - 1.2 nM (Kd)[5]
NBMPRes TransporterK562 Cells0.3 nM (Kd)[6]
NBMPR AnaloguesENT1K562 Cells~19 nM (Ki)[3]

Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate higher affinity.

References

Impact of serum proteins on S-(4-Nitrobenzyl)-6-thioinosine activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1). The following information addresses common issues encountered during experiments, particularly concerning the impact of serum proteins on NBMPR activity.

Frequently Asked Questions (FAQs)

Q1: What is the reported inhibitory activity of NBMPR on ENT1 in the absence of serum proteins?

A1: this compound is a high-affinity inhibitor of ENT1. Reported IC50 and Kd values in cell-based assays and membrane binding studies, conducted in the absence of serum proteins, are typically in the low nanomolar range. For instance, IC50 values for human ENT1 (hENT1) have been reported to be approximately 0.4 nM to 11.3 nM. A Kd value of 0.3 nM has also been observed in studies with K562 cells. These values can vary depending on the cell type, experimental conditions, and specific assay used.

Q2: How do serum proteins, such as human serum albumin (HSA) and alpha-1 acid glycoprotein (B1211001) (AAG), affect the activity of NBMPR?

Q3: My NBMPR appears less potent in my cell culture experiments containing fetal bovine serum (FBS) compared to the reported values. Why is this?

A3: This is a common observation and is likely due to the presence of serum proteins in your cell culture medium. FBS contains albumin and other proteins that can bind to NBMPR, reducing its free concentration and thus its ability to inhibit ENT1. To accurately determine the intrinsic potency of NBMPR, it is recommended to perform experiments in serum-free media or to determine the fraction of NBMPR bound to the serum proteins in your experimental setup.

Q4: At what concentration does NBMPR exhibit off-target effects?

A4: While NBMPR is a highly selective inhibitor of ENT1 at nanomolar concentrations, it has been shown to inhibit other transporters at higher concentrations. For example, at a concentration of 0.10 mM, NBMPR has been observed to abolish the activity of the breast cancer resistance protein (ABCG2).[1] Researchers should be cautious when using high concentrations of NBMPR and consider potential off-target effects in their experimental design and data interpretation.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for NBMPR in different experiments.

Possible Cause Troubleshooting Step
Variability in serum concentration: Ensure that the concentration of serum (e.g., FBS) is consistent across all experiments. If possible, perform experiments in serum-free media or dialyzed serum to minimize this variability.
Cell density and expression of ENT1: Standardize cell seeding density and passage number, as ENT1 expression levels can vary with cell confluence and age, affecting the apparent IC50.
Incubation time: Ensure that the incubation time with NBMPR is sufficient to reach equilibrium but not so long as to cause cytotoxicity or degradation of the compound.
NBMPR solution stability: Prepare fresh stock solutions of NBMPR in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.

Issue 2: Difficulty in replicating literature-reported potency of NBMPR.

Possible Cause Troubleshooting Step
Differences in experimental conditions: Carefully compare your experimental protocol with the cited literature, paying close attention to cell line, substrate concentration, buffer composition, and temperature.
Presence of competing nucleosides: The presence of endogenous or exogenous nucleosides in the assay medium can compete with the substrate used to measure ENT1 activity, potentially affecting the apparent inhibitory potency of NBMPR.
Source and purity of NBMPR: Verify the purity of your NBMPR compound. Impurities can affect its activity.

Quantitative Data

Due to the limited availability of public data directly quantifying the impact of serum proteins on NBMPR activity, the following table provides a template for researchers to populate with their own experimental data. It is recommended to perform experiments to determine the free fraction of NBMPR in the presence of relevant serum proteins and to measure the IC50 for ENT1 inhibition under these conditions.

Table 1: Effect of Human Serum Albumin (HSA) on NBMPR Activity (Template)

ParameterWithout HSAWith 4% HSA (Physiological Concentration)
NBMPR Free Fraction (%) 100%To be determined experimentally
ENT1 Inhibition IC50 (nM) e.g., ~1 nMTo be determined experimentally

Experimental Protocols

Protocol 1: Determination of NBMPR Plasma Protein Binding by Equilibrium Dialysis

This protocol allows for the determination of the unbound fraction of NBMPR in the presence of plasma or purified serum proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Semi-permeable membrane (e.g., 12-14 kDa MWCO)

  • NBMPR stock solution

  • Human plasma or a solution of purified HSA or AAG in phosphate-buffered saline (PBS)

  • PBS (pH 7.4)

  • Analytical method for NBMPR quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a solution of NBMPR in plasma (or protein solution) at the desired concentration.

  • Load the plasma/NBMPR solution into one chamber of the equilibrium dialysis cell.

  • Load an equal volume of PBS into the opposing chamber.

  • Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, to be optimized).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Analyze the concentration of NBMPR in both samples using a validated analytical method.

  • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Protocol 2: Measurement of ENT1 Inhibition by NBMPR in the Presence of Serum Proteins

This protocol determines the IC50 of NBMPR for ENT1-mediated nucleoside uptake in whole cells, with and without the presence of serum proteins.

Materials:

  • Cells expressing ENT1 (e.g., HeLa, K562)

  • Cell culture medium with and without serum (e.g., FBS) or with a defined concentration of HSA.

  • Radiolabeled nucleoside substrate (e.g., [3H]-uridine)

  • NBMPR serial dilutions

  • Scintillation counter and fluid

Procedure:

  • Seed cells in appropriate culture plates and grow to desired confluence.

  • Wash cells with a serum-free buffer.

  • Pre-incubate the cells with serial dilutions of NBMPR prepared in either serum-free buffer or buffer containing the desired concentration of serum/HSA for 15-30 minutes at 37°C.

  • Initiate the uptake assay by adding the radiolabeled nucleoside substrate.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Plot the percentage of inhibition of nucleoside uptake against the logarithm of the NBMPR concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow_protein_binding cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis NBMPR_Plasma NBMPR in Plasma Dialysis_Chamber Plasma Chamber Buffer Chamber Semipermeable Membrane NBMPR_Plasma->Dialysis_Chamber:f0 Load PBS PBS PBS->Dialysis_Chamber:f1 Load Analysis LC-MS/MS Analysis Dialysis_Chamber->Analysis Collect Samples Calculation Calculate Free Fraction (fu) Analysis->Calculation

Caption: Workflow for determining NBMPR plasma protein binding.

signaling_pathway_ent1_inhibition cluster_membrane Cell Membrane ENT1 ENT1 Transporter Nucleoside_in Intracellular Nucleoside ENT1->Nucleoside_in Nucleoside_out Extracellular Nucleoside Nucleoside_out->ENT1 Transport NBMPR NBMPR NBMPR->ENT1 Inhibition NBMPR_Bound NBMPR (Bound) NBMPR->NBMPR_Bound Serum_Protein Serum Protein Serum_Protein->NBMPR_Bound

Caption: Impact of serum protein on NBMPR's inhibition of ENT1.

References

Technical Support Center: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) and Its Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-(4-Nitrobenzyl)-6-thioinosine (NBMPR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of NBMPR in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (NBMPR)?

A1: this compound (NBMPR) is a potent and specific inhibitor of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1. ENT1 is a transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine (B11128), across the cell membrane. By inhibiting ENT1, NBMPR blocks the uptake of adenosine and other nucleosides into the cell. This can lead to an increase in extracellular adenosine concentrations, which can in turn affect various signaling pathways.

Q2: How does NBMPR's inhibition of ENT1 affect cell viability?

A2: The effect of NBMPR on cell viability is context-dependent and can be multifaceted:

  • Potentiation of Adenosine Signaling: By blocking adenosine uptake, NBMPR can increase the concentration of extracellular adenosine. Adenosine can then activate adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors that can trigger various downstream signaling pathways. For instance, activation of the A2A receptor has been linked to immunosuppressive effects in the tumor microenvironment.[1][2]

  • Modulation of Cytotoxic Nucleoside Analog Efficacy: Many anticancer and antiviral drugs are nucleoside analogs that require transport into the cell via ENT1 to exert their cytotoxic effects. By blocking this transport, NBMPR can protect cells from the effects of these drugs.[3]

  • Induction of Apoptosis: In some cancer cell lines, inhibition of nucleoside transport by NBMPR can disrupt cellular metabolism and homeostasis, leading to the induction of apoptosis.

Q3: I am observing unexpected cytotoxicity with NBMPR treatment in my control cells. What could be the cause?

A3: Unexpected cytotoxicity from NBMPR can arise from several factors:

  • High Concentrations: While NBMPR is a selective inhibitor of ENT1 at nanomolar concentrations, at higher micromolar concentrations (e.g., >10 µM), it can exhibit off-target effects. One known off-target effect is the inhibition of the ATP-binding cassette transporter G2 (ABCG2), which could contribute to cytotoxicity.[4][5]

  • Cell Line Sensitivity: Different cell lines have varying levels of expression and dependence on ENT1 for nucleoside uptake. Cells that are highly reliant on salvaged nucleosides may be more sensitive to ENT1 inhibition.

  • Solvent Toxicity: NBMPR is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is not exceeding a cytotoxic level (typically <0.5%). Always include a vehicle control (media with the same concentration of DMSO as the NBMPR-treated wells) in your experiments.

  • Contamination: Microbial or mycoplasma contamination in your cell cultures can induce cell death and confound your results. Regularly test your cell lines for contamination.

Q4: My results with NBMPR are inconsistent between experiments. What are the possible reasons?

A4: Inconsistent results can be frustrating. Here are some potential sources of variability:

  • Cell Passage Number and Health: Use cells at a consistent and low passage number. Cells at high passage numbers can have altered phenotypes and transporter expression levels. Ensure cells are healthy and in the logarithmic growth phase before starting your experiment.

  • Reagent Quality and Preparation: Use high-purity NBMPR. Prepare fresh stock solutions of NBMPR in DMSO and avoid repeated freeze-thaw cycles.

  • Experimental Conditions: Maintain consistency in cell seeding density, incubation times, and media composition. Variations in serum batches can also impact cell behavior.

  • Assay Interference: If you are using a colorimetric assay like the MTT assay, the yellowish color of NBMPR could potentially interfere with the absorbance reading. See the troubleshooting guide below for more details.

Troubleshooting Guides

Troubleshooting Unexpected Cell Viability Results with NBMPR
Problem Possible Cause Troubleshooting Steps
High cytotoxicity in NBMPR-treated cells (even at low concentrations) Cell line is highly dependent on nucleoside salvage pathway.- Perform a dose-response experiment to determine the optimal non-toxic concentration of NBMPR for your cell line.- Characterize the expression level of ENT1 in your cell line.
Off-target effects of NBMPR.- Keep NBMPR concentrations as low as possible to maintain selectivity for ENT1.- If high concentrations are necessary, consider potential off-target effects on transporters like ABCG2 in your interpretation.[4][5]
Synergistic effects with media components.- Culture cells in a well-defined medium and check for any components that might interact with NBMPR.
No effect on cell viability when an effect is expected Low or absent ENT1 expression in the cell line.- Verify ENT1 expression at the mRNA and protein level (e.g., qPCR, Western blot, or flow cytometry).
Rapid degradation or metabolism of NBMPR.- Prepare fresh NBMPR solutions for each experiment.
Incorrect assay choice or timing.- Ensure the chosen viability or apoptosis assay is appropriate for the expected mechanism of cell death and the time point of measurement.
Inconsistent results between replicates or experiments Inconsistent cell health or passage number.- Standardize cell culture procedures, including seeding density and passage number.
Variability in NBMPR solution.- Prepare a large batch of NBMPR stock solution, aliquot, and store at -20°C or -80°C to ensure consistency.
Edge effects in multi-well plates.- Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill them with sterile PBS or media.
Troubleshooting Colorimetric Viability Assays (e.g., MTT) with NBMPR
Problem Possible Cause Troubleshooting Steps
High background absorbance in control wells with NBMPR Interference from the color of NBMPR.- Include a "no-cell" control with media and the highest concentration of NBMPR to measure its intrinsic absorbance. Subtract this background from your experimental wells.
NBMPR interaction with the assay reagent.- Test for direct reduction of the MTT reagent by NBMPR in a cell-free system. If there is a reaction, consider using a different viability assay.
Underestimation of cytotoxicity NBMPR or its solvent (DMSO) interfering with formazan (B1609692) crystal solubilization.- After the incubation with the MTT reagent, ensure complete solubilization of the formazan crystals. Visually inspect the wells under a microscope. If needed, increase the solubilization time or use a different solubilizing agent.
NBMPR affecting cellular metabolic activity.- As NBMPR's mechanism involves altering cellular metabolism, consider complementing the MTT assay with a viability assay based on a different principle, such as a membrane integrity assay (e.g., Trypan Blue or a fluorescent live/dead stain).

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of NBMPR for ENT1 and its off-target, ABCG2, as reported in the literature. Note that IC50 values can vary depending on the cell line and experimental conditions.

Table 1: IC50 Values of NBMPR for ENT1 Inhibition

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical Cancer11.33 ± 2.85[1]
K562Chronic Myelogenous Leukemia0.4 - 1.0[6]
A549Lung Cancer~2.0 µM (for [3H]-uridine uptake inhibition)[7]

Table 2: IC50 Value of NBMPR for Off-Target (ABCG2) Inhibition

Cell LineTransporterIC50 (µM)Reference
MDCKII-ABCG2ABCG253[4]

Experimental Protocols

Detailed Methodology for a Cell Viability (MTT) Assay with NBMPR Treatment
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • NBMPR Treatment:

    • Prepare serial dilutions of NBMPR in your cell culture medium from a concentrated stock solution in DMSO.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NBMPR or controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Detailed Methodology for an Apoptosis (Annexin V/PI) Assay with NBMPR Treatment
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with the desired concentrations of NBMPR and controls for the chosen duration.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize the cells and collect them. Combine with the floating cells from the supernatant to include apoptotic cells that have detached.

    • For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizations

NBMPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT1 ENT1 Adenosine_ext->ENT1 Transport Adeno_Receptor Adenosine Receptor Adenosine_ext->Adeno_Receptor Activates Adenosine_int Adenosine ENT1->Adenosine_int Blocked Signaling Downstream Signaling (e.g., cAMP) Adeno_Receptor->Signaling Metabolism Nucleoside Metabolism Adenosine_int->Metabolism Viability Cell Viability (Proliferation, Apoptosis) Metabolism->Viability Affects Signaling->Viability Modulates NBMPR NBMPR NBMPR->ENT1 Inhibits

Caption: Mechanism of NBMPR's effect on cell viability.

NBMPR_Experimental_Workflow cluster_assay Cell Viability/Apoptosis Assay start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prepare_nbmpr Prepare NBMPR Dilutions and Controls adhere->prepare_nbmpr treat_cells Treat Cells with NBMPR prepare_nbmpr->treat_cells incubate Incubate for Desired Time (24/48/72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, Annexin V/PI) incubate->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay measure Measure Signal (Absorbance/Fluorescence) incubate_assay->measure analyze Analyze Data (Calculate % Viability, IC50) measure->analyze end End analyze->end

Caption: General experimental workflow for assessing NBMPR's effect on cell viability.

Troubleshooting_Logic cluster_checks Initial Checks cluster_investigation Further Investigation start Unexpected Cell Viability Result check_controls Review Controls (Vehicle, Untreated) start->check_controls check_concentration Verify NBMPR Concentration start->check_concentration check_cells Assess Cell Health & Passage Number start->check_cells test_contamination Test for Mycoplasma & Microbial Contamination check_controls->test_contamination If controls fail check_reagents Check Reagent Quality & Preparation check_concentration->check_reagents If concentration is correct optimize Optimize Protocol (e.g., concentration, incubation time) check_cells->optimize If cells are inconsistent test_contamination->optimize If contaminated, restart with clean cultures check_reagents->optimize If reagents are suspect assay_interference Investigate Assay Interference assay_interference->optimize If interference is found, choose alternative assay

Caption: Logical troubleshooting workflow for unexpected cell viability results.

References

Validation & Comparative

A Head-to-Head Comparison of S-(4-Nitrobenzyl)-6-thioinosine and Dipyridamole for ENT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for the Equilibrative Nucleoside Transporter 1 (ENT1) is a critical decision. ENT1 plays a pivotal role in nucleoside salvage pathways and the regulation of extracellular adenosine (B11128) levels, making it a key target in cardiovascular disease, cancer, and neurobiology. This guide provides an objective comparison of two commonly used ENT1 inhibitors: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) and dipyridamole (B1670753), supported by experimental data, detailed protocols, and visual aids to inform your research.

This compound, also known as NBMPR, is a potent and widely recognized selective inhibitor of ENT1.[1] Dipyridamole, a clinically used vasodilator and antiplatelet agent, also exerts its effects in part through the inhibition of ENT1, though with a broader pharmacological profile.[2][3] This comparison will delve into their respective potencies, selectivities, and the experimental methodologies used to characterize their inhibitory actions.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of NBMPR and dipyridamole against ENT1 are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. The following table summarizes key quantitative data from various studies.

InhibitorTargetCell Line/SystemAssay TypeIC50KiReference(s)
This compound (NBMPR) hENT1Human K562 cellsFlow Cytometry-0.43 nM[2]
hENT1PK15 cells[3H]Uridine Uptake0.4 ± 0.1 nM-[4]
hENT1--0.4–8 nM-[5][6]
hENT2PK15 cells[3H]Uridine Uptake2.8 ± 0.3 µM-[4]
Dipyridamole hENT1Human K562 cellsFlow Cytometry-8.18 nM[2][7]
hENT1PK15 cells[3H]Uridine Uptake5.0 ± 0.9 nM-[4]
hENT1---48 nM[5][6]
hENT2PK15 cells[3H]Uridine Uptake356 ± 13 nM-[4]
hENT2---6.2 µM[5][6]

Experimental Protocols

Accurate assessment of ENT1 inhibition is crucial for compound characterization. Below are detailed methodologies for commonly employed assays.

Radiolabeled Nucleoside Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the transport of a radiolabeled nucleoside substrate (e.g., [3H]-uridine) into cells expressing ENT1.

Materials:

  • ENT1-expressing cells (e.g., PK15NTD cells stably expressing hENT1)

  • Sodium-free transport buffer (e.g., 20 mM Tris-HCl, 3 mM K2HPO4, 1 mM MgCl2, 2 mM CaCl2, 5 mM glucose, 130 mM N-methyl-D-glucamine, pH 7.4)

  • [3H]-uridine

  • Test compounds (NBMPR or dipyridamole) at various concentrations

  • Ice-cold stop solution (transport buffer containing a high concentration of a non-radiolabeled inhibitor, e.g., 10 µM NBMPR)

  • Scintillation counter

Procedure:

  • Cell Culture: Plate ENT1-expressing cells in appropriate culture vessels and grow to a suitable confluency.

  • Preparation: On the day of the assay, wash the cells twice with the sodium-free transport buffer to remove any endogenous nucleosides.

  • Pre-incubation: Incubate the cells with varying concentrations of the test inhibitor (NBMPR or dipyridamole) or vehicle control for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation of Uptake: Add the [3H]-uridine solution to each well to initiate the uptake. The final concentration of [3H]-uridine should be carefully chosen based on its Km for ENT1.

  • Incubation: Incubate for a short, defined period (e.g., 1 minute) to measure the initial rate of transport.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to halt the transport process and remove extracellular radiolabel.

  • Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [3H]-uridine uptake against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Flow Cytometry-Based Competitive Binding Assay

This method utilizes a fluorescently labeled ENT1-specific ligand to quantify the binding of competitor compounds.

Materials:

  • ENT1-expressing cells (e.g., human erythroleukemia K562 cells)[2]

  • Fluorescent ENT1 probe (e.g., SAENTA-fluorescein)[2]

  • Test compounds (NBMPR or dipyridamole) at various concentrations

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the ENT1-expressing cells.

  • Incubation: Incubate a fixed number of cells with a constant concentration of the fluorescent probe and varying concentrations of the test inhibitor.

  • Analysis: Analyze the cell-associated fluorescence using a flow cytometer. The displacement of the fluorescent probe by the inhibitor will result in a decrease in the mean fluorescence intensity.

  • Data Analysis: Determine the percentage of inhibition of fluorescent probe binding at each inhibitor concentration. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.[2]

Signaling Pathway and Experimental Workflow

The primary consequence of ENT1 inhibition is the elevation of extracellular adenosine, which then activates G protein-coupled adenosine receptors, leading to various downstream cellular responses.

ENT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine A1R A1 Receptor Adenosine_ext->A1R Activates A2AR A2A Receptor Adenosine_ext->A2AR Activates A2BR A2B Receptor Adenosine_ext->A2BR Activates A3R A3 Receptor Adenosine_ext->A3R Activates ENT1 ENT1 Transporter Adenosine_ext->ENT1 Transport Downstream_A1_A3 Inhibition of Adenylyl Cyclase A1R->Downstream_A1_A3 Downstream_A2A_A2B Activation of Adenylyl Cyclase A2AR->Downstream_A2A_A2B A2BR->Downstream_A2A_A2B A3R->Downstream_A1_A3 Adenosine_int Adenosine ENT1->Adenosine_int Inhibitor NBMPR or Dipyridamole Inhibitor->ENT1 Inhibits

Caption: ENT1 Inhibition and Adenosine Signaling Pathway.

The experimental workflow for determining the inhibitory potential of a compound on ENT1 typically follows a standardized procedure.

Experimental_Workflow Start Start: Prepare ENT1-expressing cells Wash Wash cells with sodium-free buffer Start->Wash Pre_incubation Pre-incubate with Inhibitor (NBMPR/Dipyridamole) Wash->Pre_incubation Add_Substrate Add radiolabeled nucleoside substrate Pre_incubation->Add_Substrate Incubate Incubate for defined time Add_Substrate->Incubate Stop_Reaction Terminate uptake with ice-cold stop solution Incubate->Stop_Reaction Measure Measure intracellular radioactivity Stop_Reaction->Measure Analyze Data Analysis: Determine IC50/Ki Measure->Analyze End End Analyze->End

Caption: Workflow for ENT1 Inhibition Assay.

Comparative Analysis

Potency and Selectivity: The experimental data consistently demonstrate that NBMPR is a more potent inhibitor of hENT1 than dipyridamole, with Ki values in the sub-nanomolar to low nanomolar range.[2][4][5][6] Dipyridamole also exhibits high affinity for hENT1, though its Ki values are generally higher than those of NBMPR.[2][4][5][6][7]

A key differentiator is their selectivity for ENT1 over ENT2. NBMPR shows a marked preference for ENT1, with its IC50 for hENT2 being several thousand-fold higher than for hENT1.[4] Dipyridamole, on the other hand, is less selective and inhibits both hENT1 and hENT2, albeit with a higher potency for hENT1.[4][5][6] This makes NBMPR the inhibitor of choice for studies specifically targeting ENT1.

Pharmacological Profile: Dipyridamole's broader pharmacological profile includes the inhibition of phosphodiesterases, which contributes to its antiplatelet effects.[2] This can be a confounding factor in experiments aimed at dissecting the specific role of ENT1 inhibition. NBMPR is generally considered more selective for ENT1 at low nanomolar concentrations. However, at higher concentrations (in the micromolar range), NBMPR can also inhibit ENT2 and may have off-target effects.[4][8]

Clinical Relevance: Dipyridamole is an established clinical drug, and its safety profile in humans is well-documented.[2][3] NBMPR, while a valuable research tool, has been associated with immunosuppressive and mutagenic activities, limiting its therapeutic potential.[2][5][6]

Conclusion

The choice between this compound and dipyridamole for ENT1 inhibition depends on the specific research question. For studies requiring high potency and selectivity for ENT1, NBMPR is the superior choice. However, its potential off-target effects at higher concentrations and its limited clinical applicability should be considered. Dipyridamole, while less potent and selective, is a clinically relevant compound whose effects on ENT1 are a key component of its therapeutic action. Researchers should carefully consider the data and experimental context presented in this guide to make an informed decision for their studies.

References

A Comparative Analysis of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) and Dilazep as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) and dilazep (B1670637) are two widely utilized inhibitors of equilibrative nucleoside transporters (ENTs), with a particular potency for the ENT1 subtype. Both compounds are instrumental in studying the physiological and pathological roles of nucleoside transport, which is crucial for processes ranging from adenosine (B11128) signaling to the cellular uptake of nucleoside analog drugs. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

Mechanism of Action

Both NBMPR and dilazep exert their primary effect by inhibiting the function of ENT1, a transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across the cell membrane. By blocking ENT1, these inhibitors increase the extracellular concentration of adenosine, which can then activate adenosine receptors, leading to a variety of cellular responses, including vasodilation, neuroprotection, and anti-inflammatory effects.[1] Inhibition of ENT1 also plays a critical role in cancer chemotherapy by modulating the uptake of nucleoside analog drugs.[2]

Recent structural studies have revealed that NBMPR and dilazep bind to the central cavity of hENT1, albeit with some differences in their interaction sites.[3][4] One of the trimethoxyphenyl rings of dilazep occupies the same orthosteric site as the adenosyl moiety of adenosine, competitively inhibiting its transport.[4] NBMPR, an adenosine analog, also binds to this central cavity.[3]

Comparative Efficacy

The efficacy of NBMPR and dilazep as ENT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, which represent the concentration of the inhibitor required to reduce the rate of nucleoside transport by 50% and the binding affinity of the inhibitor to the transporter, respectively.

InhibitorTransporterCell/SystemIC50KiReference
This compound (NBMPR) hENT1-0.4–8 nM-[5]
rENT1Rat tissues4.6 nM-[6]
hENT2-2.8 µM-[5]
Dilazep hENT1--19 nM[5]
hENT2--134 µM[5]

hENT: human Equilibrative Nucleoside Transporter; rENT: rat Equilibrative Nucleoside Transporter

As the data indicates, both NBMPR and dilazep are potent inhibitors of hENT1, with NBMPR generally exhibiting higher potency with IC50 values in the low nanomolar range. Both compounds show significantly lower affinity for hENT2, making them relatively selective for ENT1.[2][5]

An in vivo study in mice and hamsters directly compared the duration of action of NBMPR and dilazep. Following intraperitoneal administration, NBMPR demonstrated a prolonged inhibition of adenosine transport, lasting for at least 3-4 hours in hamsters and 4-5 hours in mice. In contrast, dilazep was found to be a short-acting inhibitor, with its effects reversing within approximately 30 minutes in hamsters.[7]

Signaling Pathways

The inhibition of ENT1 by NBMPR and dilazep leads to an accumulation of extracellular adenosine, which subsequently activates G-protein coupled adenosine receptors (A1, A2A, A2B, and A3). This activation triggers downstream signaling cascades that mediate various physiological effects. One such pathway implicated in neuroprotection following ischemic events is the cAMP/PKA/CREB/Bcl-2 signaling pathway.[8] Increased extracellular adenosine activates adenosine receptors, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which promotes the expression of anti-apoptotic proteins like Bcl-2, ultimately leading to reduced cell death.[8]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ENT1_Inhibitor NBMPR / Dilazep ENT1 ENT1 Transporter ENT1_Inhibitor->ENT1 Inhibits Adenosine_ext Adenosine Adenosine_ext->ENT1 Transport Adenosine_Receptor Adenosine Receptor Adenosine_ext->Adenosine_Receptor Activates Adenosine_int Adenosine ENT1->Adenosine_int cAMP cAMP Adenosine_Receptor->cAMP Increases PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates Bcl2 Bcl-2 pCREB->Bcl2 Increases Expression Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Figure 1. Signaling pathway activated by ENT1 inhibition.

Experimental Protocols

The most common method for evaluating the efficacy of ENT inhibitors is the radiolabeled nucleoside uptake assay. This protocol provides a general framework for such an experiment.

1. Cell Culture:

  • Culture a suitable cell line known to express ENT1 (e.g., HeLa, PC12, or cells recombinantly expressing hENT1) in appropriate culture medium until they reach near confluence in 24- or 96-well plates.

2. Preparation of Assay Solutions:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Inhibitor Stock Solutions: Prepare stock solutions of NBMPR and dilazep in a suitable solvent (e.g., DMSO) at a high concentration.

  • Radiolabeled Nucleoside Solution: Prepare a working solution of [³H]-uridine in assay buffer at the desired final concentration.

3. Assay Procedure:

  • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) assay buffer.

  • Add the desired concentrations of the test inhibitors (NBMPR or dilazep) or vehicle control to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the uptake by adding the [³H]-uridine solution to each well.

  • Incubate for a predetermined time at 37°C. This time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Normalize the radioactivity counts to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Start Start Cell_Culture Culture cells to near confluence Start->Cell_Culture Wash_Cells_1 Wash cells with pre-warmed assay buffer Cell_Culture->Wash_Cells_1 Add_Inhibitor Add inhibitor (NBMPR/Dilazep) or vehicle Wash_Cells_1->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Radiolabel Add [3H]-Uridine Pre_Incubate->Add_Radiolabel Incubate Incubate at 37°C (linear uptake range) Add_Radiolabel->Incubate Terminate_Uptake Terminate uptake by washing with ice-cold PBS Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity Measure radioactivity (scintillation counting) Lyse_Cells->Measure_Radioactivity Protein_Assay Perform protein assay Lyse_Cells->Protein_Assay Data_Analysis Normalize data and calculate IC50 Measure_Radioactivity->Data_Analysis Protein_Assay->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for a radiolabeled nucleoside uptake inhibition assay.

Conclusion

Both this compound and dilazep are potent and relatively selective inhibitors of ENT1. The choice between these two compounds will largely depend on the specific requirements of the experiment. NBMPR offers higher potency and a longer duration of action in vivo, which may be advantageous for studies requiring sustained inhibition of nucleoside transport. Dilazep, while less potent and shorter-acting, is a clinically used vasodilator and may be a more relevant tool for translational studies. Researchers should carefully consider the experimental context, including the cell type or animal model, the desired duration of inhibition, and the potential off-target effects, when selecting between these two valuable pharmacological tools.

References

Draflazine as a Potent Alternative to NBMPR for Equilibrative Nucleoside Transporter Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Draflazine (B1670937) and S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), two widely utilized inhibitors of equilibrative nucleoside transporters (ENTs). By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document serves as a valuable resource for researchers investigating nucleoside transport and its downstream signaling effects.

Executive Summary

Draflazine and this compound (NBMPR) are both potent inhibitors of equilibrative nucleoside transporters, playing a crucial role in the regulation of extracellular adenosine (B11128) levels. While NBMPR has historically been the gold standard for identifying and characterizing ENT1, this guide demonstrates that Draflazine presents a compelling alternative with distinct properties. NBMPR exhibits exceptionally high affinity and selectivity for ENT1, making it an invaluable tool for differentiating ENT1 and ENT2 activity. Draflazine, while also a potent ENT1 inhibitor, belongs to a chemical class that includes analogues with varying selectivity profiles, with some even showing preference for ENT2. This nuanced selectivity profile, coupled with its own high potency, positions Draflazine and its analogues as versatile tools for probing the specific roles of different ENT isoforms in physiological and pathological processes.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of Draflazine and NBMPR against human equilibrative nucleoside transporters 1 and 2 (hENT1 and hENT2). The data, presented as IC50 and Ki values, are compiled from various experimental studies.

InhibitorTransporterParameterValue (nM)Reference
Draflazine hENT1Ki0.94[1]
hENT1 (mouse)IC50 ([3H]NBMPR binding)1.8[2]
hENT1 (human)IC50 ([3H]NBMPR binding)1.1[2]
hENT1 (mouse)IC50 ([3H]uridine uptake)2.4[2]
hENT2 (mouse)IC50 ([3H]uridine uptake)160[2]
This compound (NBMPR) hENT1Ki0.4[1]
hENT1IC500.4 ± 0.1[3]
hENT2IC502800 ± 300[3]
hENT1Kd0.377 ± 0.098[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from established research articles to provide a comprehensive overview for laboratory application.

Radioligand Displacement Assay for ENT1

This assay determines the binding affinity (Ki) of a test compound (e.g., Draflazine) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]NBMPR) from its binding site on the ENT1 transporter.

Materials:

  • Human erythrocyte membranes (or other cell membranes expressing hENT1)

  • [3H]NBMPR (radioligand)

  • Test compound (Draflazine or NBMPR)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes containing a known protein concentration in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • A fixed concentration of [3H]NBMPR (typically at or below its Kd value).

    • A range of concentrations of the test compound or unlabeled NBMPR (for competition curve). For determining non-specific binding, use a high concentration of unlabeled NBMPR (e.g., 10 µM).

  • Incubation: Initiate the binding reaction by adding the membrane suspension to each well. Incubate the plate at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inhibition of [3H]Uridine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled nucleoside substrate (e.g., [3H]uridine) into cells expressing ENTs.

Materials:

  • HeLa cells (or other suitable cell line expressing ENTs) cultured in appropriate media.

  • [3H]Uridine (radiotracer)

  • Test compound (Draflazine or NBMPR)

  • Transport Buffer (e.g., a balanced salt solution like PBS or HBSS)

  • Lysis Buffer (e.g., 0.1 M NaOH or a commercial cell lysis buffer)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with transport buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle control in transport buffer for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

  • Uptake Initiation: Add [3H]uridine to each well to initiate the uptake.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes, within the linear range of uptake), rapidly terminate the transport by aspirating the uptake solution and washing the cells multiple times with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the rate of uridine (B1682114) uptake for each concentration of the inhibitor. Plot the uptake rate as a percentage of the control (vehicle-treated) against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of ENTs by Draflazine or NBMPR leads to an increase in the extracellular concentration of adenosine. This adenosine then activates G protein-coupled adenosine receptors, primarily the A1 and A2A subtypes, initiating downstream signaling cascades.

ENT_Inhibition_Workflow cluster_workflow Experimental Workflow: Comparing Draflazine and NBMPR start Start: Prepare ENT-expressing cells or membranes assay_choice Select Assay start->assay_choice binding_assay Radioligand Displacement Assay ([3H]NBMPR) assay_choice->binding_assay Binding Affinity uptake_assay [3H]Uridine Uptake Inhibition Assay assay_choice->uptake_assay Functional Inhibition incubation Incubate with varying concentrations of Draflazine or NBMPR binding_assay->incubation uptake_assay->incubation measurement Measure Radioactivity incubation->measurement data_analysis Data Analysis: Calculate IC50 / Ki values measurement->data_analysis comparison Compare Potency and Selectivity data_analysis->comparison

Caption: Workflow for comparing Draflazine and NBMPR.

Adenosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_A1R_pathway A1 Receptor Signaling (Gi-coupled) cluster_A2AR_pathway A2A Receptor Signaling (Gs-coupled) ENT1 ENT1 Adenosine_in Intracellular Adenosine ENT1->Adenosine_in Transports A1R Adenosine A1 Receptor Gi Gi A1R->Gi A2AR Adenosine A2A Receptor Gs Gs A2AR->Gs Draflazine Draflazine / NBMPR Draflazine->ENT1 Inhibits Adenosine_out Extracellular Adenosine Adenosine_out->ENT1 Adenosine_out->A1R Activates Adenosine_out->A2AR Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_activate PLC Activation Gi->PLC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Inactivation cAMP_decrease->PKA_inhibit IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC_activate PKC Activation IP3_DAG->PKC_activate ERK_activate_A1 ERK1/2 Activation PKC_activate->ERK_activate_A1 AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate PKA Activation cAMP_increase->PKA_activate CREB_phos CREB Phosphorylation PKA_activate->CREB_phos

References

Validating ENT1-Specific Effects of S-(4-Nitrobenzyl)-6-thioinosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) with Alternative ENT1 Inhibitors, Supported by Experimental Data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview for validating the ENT1-specific effects of this compound (NBMPR). By objectively comparing its performance with other common alternatives and providing detailed experimental protocols, this document serves as a practical resource for designing and interpreting studies on equilibrative nucleoside transporter 1 (ENT1).

Introduction to ENT1 and the Role of NBMPR

Equilibrative nucleoside transporter 1 (ENT1), a member of the SLC29 transporter family, plays a critical role in nucleoside salvage pathways and the regulation of extracellular adenosine (B11128) levels.[1][2][3] This makes it a significant target in various physiological and pathological processes, including cardiovascular function, neuromodulation, and the cellular uptake of nucleoside analog drugs used in cancer and antiviral therapies.[4][5][6] this compound, commonly known as NBMPR, is a potent and widely used inhibitor of ENT1.[7][8][9] It binds to ENT1 with high affinity, thereby blocking the transport of nucleosides like adenosine across the cell membrane.[7][8][10] Understanding the specificity of NBMPR for ENT1 is crucial for accurately interpreting experimental results.

Comparative Analysis of ENT1 Inhibitors

While NBMPR is a cornerstone for studying ENT1, several other compounds are also utilized. This section compares the key quantitative metrics of NBMPR with those of other notable ENT1 inhibitors, Dipyridamole (B1670753) and Dilazep.

InhibitorTarget(s)Ki (nM) for hENT1IC50 (nM) for hENT1IC50 (nM) for hENT2Notes
This compound (NBMPR) ENT1 > ENT20.4[7]0.4 - 11.3[11][12]2,800 - 9,600[11][12]Exhibits high selectivity for ENT1 over ENT2. At higher concentrations (µM range), it can inhibit ENT2 and may have off-target effects on ABCG2.[11][13][14]
Dipyridamole ENT1, ENT2-5.0[12]356[12]A non-selective ENT inhibitor, though it shows a higher affinity for ENT1.[12]
Dilazep ENT1, ENT2---Binds to a site that overlaps with the NBMPR binding site on ENT1.[4][15]

Experimental Protocols for Validating ENT1-Specific Effects

To ascertain that the observed effects of NBMPR are indeed mediated by ENT1, specific experimental procedures are required. The most common method is the radiolabeled nucleoside transport assay.

Radiolabeled Nucleoside Transport Assay

This assay directly measures the function of ENT transporters by quantifying the uptake of a radiolabeled nucleoside substrate (e.g., [³H]uridine or [³H]adenosine) into cells. By comparing uptake in the presence and absence of specific inhibitors, the contribution of individual transporters can be determined.

Materials:

  • Cell line expressing ENT1 (and potentially ENT2, e.g., HeLa cells)[11]

  • Radiolabeled nucleoside (e.g., [³H]uridine)

  • This compound (NBMPR)

  • Alternative inhibitors (e.g., Dipyridamole)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)[16]

  • Ice-cold wash buffer (e.g., PBS)[16]

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)[16]

  • Scintillation cocktail and counter[16]

Procedure:

  • Cell Culture: Seed cells in appropriate multi-well plates and grow to a confluency of 80-90%.[16]

  • Pre-incubation with Inhibitors:

    • Wash cells twice with pre-warmed uptake buffer.

    • To differentiate ENT1 and ENT2 activity, pre-incubate cells with varying concentrations of NBMPR. A low concentration (e.g., 100 nM) is used to selectively inhibit ENT1, while a high concentration (e.g., 100 µM) will inhibit both ENT1 and ENT2.[6][11]

    • Include control wells with no inhibitor and wells with other inhibitors like dipyridamole for comparison.

    • Incubate for a sufficient time (e.g., 30 minutes) at 37°C.[16]

  • Initiate Uptake:

    • Add the radiolabeled nucleoside to each well at a known concentration.

    • Incubate for a short, predetermined time (e.g., 1-5 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.[16]

  • Terminate Uptake:

    • Rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold wash buffer to remove extracellular radiolabel.[16]

  • Cell Lysis and Quantification:

    • Add cell lysis buffer to each well and incubate to ensure complete lysis.[16]

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[16]

  • Data Analysis:

    • Calculate the rate of nucleoside uptake in each condition.

    • The NBMPR-sensitive component of uptake (representing ENT1 activity) is determined by subtracting the uptake in the presence of a low concentration of NBMPR from the total uptake (no inhibitor).

    • The remaining uptake in the presence of low-concentration NBMPR can be attributed to other transporters like ENT2.[11]

Visualizing Pathways and Workflows

To further clarify the mechanisms and procedures involved, the following diagrams illustrate the ENT1 signaling pathway and a typical experimental workflow for its validation.

ENT1_Inhibition_Pathway ENT1 Inhibition Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT1 ENT1 Transporter Adenosine_ext->ENT1 Transport NBMPR NBMPR NBMPR->ENT1 Inhibition Adenosine_int Adenosine ENT1->Adenosine_int Transport Cellular_Effects Cellular Effects (e.g., DNA/RNA synthesis) Adenosine_int->Cellular_Effects

Caption: Mechanism of ENT1 inhibition by NBMPR.

Experimental_Workflow Workflow for Validating ENT1-Specific Inhibition Start Start: Cell Seeding Pre_incubation Pre-incubation with Inhibitors (NBMPR, Dipyridamole, Control) Start->Pre_incubation Uptake Initiate Uptake: Add Radiolabeled Nucleoside Pre_incubation->Uptake Termination Terminate Uptake: Wash with Ice-Cold Buffer Uptake->Termination Lysis Cell Lysis Termination->Lysis Quantification Scintillation Counting Lysis->Quantification Analysis Data Analysis: Calculate ENT1-specific uptake Quantification->Analysis End End: Results Analysis->End

Caption: Experimental workflow for nucleoside transport assay.

Considerations for Off-Target Effects

It is imperative for researchers to be aware of potential off-target effects of the inhibitors used. For instance, while NBMPR is highly selective for ENT1 at nanomolar concentrations, at micromolar concentrations, it can inhibit ENT2 and has been shown to interact with the breast cancer resistance protein (BCRP/ABCG2).[13][14] Such interactions can lead to misinterpretation of data if not properly controlled for. Therefore, using a concentration range of the inhibitor and comparing its effects with other inhibitors and in cell lines with known transporter expression profiles is highly recommended.

Conclusion

Validating the ENT1-specific effects of this compound is fundamental for research in nucleoside transport and signaling. This guide provides a framework for this validation through a comparative analysis of inhibitors, detailed experimental protocols, and clear visual aids. By employing these methodologies, researchers can confidently delineate the specific role of ENT1 in their experimental systems.

References

The Gold Standard Confirmed: How ENT1 Knockout Models Validate the Potent Action of S-(4-Nitrobenzyl)-6-thioinosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular biology, definitively understanding a compound's mechanism of action is paramount. S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) has long been utilized as a high-affinity inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a key player in adenosine (B11128) signaling and nucleoside-based drug transport. The advent of ENT1 knockout models has provided an unparalleled tool to unequivocally validate NBMPR's specificity and elucidate its profound impact on cellular physiology. This guide provides a comprehensive comparison of NBMPR's action in wild-type versus ENT1 knockout systems, supported by experimental data and detailed protocols.

This compound, a nucleoside analog, is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), with Ki values of 0.4 nM for hENT1 versus 2800 nM for hENT2.[1][2] Its high affinity and selectivity have made it an invaluable pharmacological tool. The central role of ENT1 in terminating adenosine signaling by transporting it into cells makes it a critical therapeutic target for a range of conditions, including cardiovascular diseases, cancer, and neurological disorders.[3]

Confirming Specificity: The Power of ENT1 Knockout Models

The development of ENT1 knockout (ENT1-/-) animal models and cell lines has been instrumental in confirming that the physiological effects observed with NBMPR treatment are indeed mediated by the inhibition of ENT1. Studies comparing wild-type (WT) and ENT1-/- models consistently demonstrate that in the absence of the ENT1 protein, the effects of NBMPR on nucleoside transport are significantly diminished or completely abolished. This provides unequivocal evidence for its mechanism of action.

For instance, in studies measuring the uptake of radiolabeled nucleosides like [3H]uridine or [3H]adenosine, wild-type cells show a dramatic reduction in uptake in the presence of nanomolar concentrations of NBMPR. In stark contrast, ENT1 knockout cells exhibit a significantly lower baseline of NBMPR-sensitive transport, and the application of NBMPR results in a negligible further decrease in nucleoside uptake.[4][5] This differential response is the cornerstone of validating NBMPR's specificity for ENT1.

Quantitative Comparison of NBMPR Action

The following table summarizes key quantitative data from studies investigating the effects of NBMPR on ENT1.

ParameterWild-Type (ENT1+/+)ENT1 Knockout (ENT1-/-)Reference
NBMPR Binding Affinity (Kd) 0.1-1.2 nMNot detectable[6][7]
NBMPR IC50 for Uridine (B1682114) Uptake 0.4 ± 0.1 nM> 1 µM (or no significant inhibition)[1][2]
[3H]Ribavirin Uptake Substantially inhibited by 10 µM NBMPRNo significant difference with or without 10 µM NBMPR[5]
[18F]FLT Uptake in Tumors Reduced with NBMPR treatmentNot applicable (comparison is WT vs. WT with NBMPR)[8]

Experimental Protocols

Radiolabeled Nucleoside Uptake Assay

This protocol is a standard method to assess the function of equilibrative nucleoside transporters.

Objective: To measure the rate of nucleoside transport into cells and determine the inhibitory effect of compounds like NBMPR.

Materials:

  • Wild-type and ENT1 knockout cells (e.g., mouse embryonic fibroblasts, HeLa cells)

  • Culture medium (e.g., DMEM)

  • Sodium-free transport buffer (e.g., choline-based buffer, pH 7.4)

  • [3H]-uridine or [3H]-adenosine (radiolabeled substrate)

  • This compound (NBMPR)

  • Ice-cold stop solution (e.g., transport buffer containing a high concentration of unlabeled uridine or NBMPR)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate wild-type and ENT1 knockout cells in multi-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with sodium-free transport buffer to remove any endogenous nucleosides. Pre-incubate the cells with either vehicle (DMSO) or varying concentrations of NBMPR for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Uptake: Start the transport assay by adding the transport buffer containing the radiolabeled nucleoside (e.g., 10 µM [3H]-uridine).

  • Termination of Uptake: After a short incubation period (to measure initial transport rates, e.g., 1 minute), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Compare the uptake rates between wild-type and ENT1 knockout cells in the presence and absence of NBMPR.

[3H]-NBMPR Binding Assay

This protocol is used to quantify the number of high-affinity NBMPR binding sites (i.e., ENT1 transporters) on the cell surface.

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) for NBMPR on ENT1.

Materials:

  • Cell membranes prepared from wild-type and ENT1 knockout cells

  • [3H]-NBMPR

  • Unlabeled NBMPR

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Isolate cell membranes from wild-type and ENT1 knockout cells through homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with increasing concentrations of [3H]-NBMPR in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled NBMPR.

  • Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the Kd and Bmax values.

Signaling Pathways and Experimental Workflows

The inhibition of ENT1 by NBMPR leads to an increase in extracellular adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), triggering various downstream signaling pathways. The use of ENT1 knockout models helps to confirm that these downstream effects are indeed a consequence of blocking adenosine uptake via ENT1.

ENT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptor activates ENT1 ENT1 Adenosine_ext->ENT1 transport NBMPR NBMPR NBMPR->ENT1 inhibits Downstream Downstream Signaling (e.g., cAMP, MAPK) Adenosine_Receptor->Downstream Adenosine_int Adenosine ENT1->Adenosine_int transport

Caption: NBMPR inhibits ENT1, increasing extracellular adenosine and activating downstream signaling.

Experimental_Workflow start Start cell_culture Culture Wild-Type & ENT1 Knockout Cells start->cell_culture treatment Treat with Vehicle or NBMPR cell_culture->treatment assay Perform Nucleoside Uptake Assay treatment->assay measurement Measure Radioactivity assay->measurement analysis Compare Uptake Rates measurement->analysis conclusion Confirm NBMPR Action on ENT1 analysis->conclusion

Caption: Workflow for confirming NBMPR's action on ENT1 using knockout models.

Comparison with Other Alternatives

While NBMPR is a highly potent and selective inhibitor of ENT1, other compounds are also used to modulate equilibrative nucleoside transport.

CompoundPrimary Target(s)Potency (IC50/Ki for ENT1)Key Characteristics
This compound (NBMPR) ENT1 ~0.4 nMHigh potency and selectivity for ENT1. Widely used as a research tool.
Dipyridamole (B1670753) ENT1, ENT25.0 ± 0.9 nMLess potent and selective than NBMPR. Also inhibits phosphodiesterase. Clinically used as a vasodilator.[2]
Dilazep (B1670637) ENT1, ENT2~19 nMNon-nucleoside inhibitor. Less potent than NBMPR.[9]
Decynium-22 ENT4Weakly inhibits ENT1Primarily an ENT4 inhibitor.[10]

The key advantage of NBMPR lies in its exceptional potency and selectivity for ENT1, making it the gold standard for studying this specific transporter. While compounds like dipyridamole and dilazep also inhibit ENT1, their lower potency and broader specificity for other transporters or enzymes can complicate the interpretation of experimental results. The use of ENT1 knockout models is therefore crucial to dissect the specific contribution of ENT1 inhibition when using these less selective compounds.

Conclusion

The use of ENT1 knockout models has been a game-changer in confirming the precise mechanism of action of this compound. By demonstrating a stark difference in the cellular response to NBMPR between wild-type and ENT1-deficient systems, these models provide unequivocal evidence that NBMPR's effects are mediated through the specific inhibition of the ENT1 transporter. This validation reinforces the utility of NBMPR as a powerful research tool and underscores the importance of ENT1 as a therapeutic target. For researchers in the field, the combined use of NBMPR and ENT1 knockout models represents the most rigorous approach to investigating the intricacies of adenosine signaling and nucleoside transport.

References

A Comparative Guide to the Selectivity Profile of S-(4-Nitrobenzyl)-6-thioinosine for Equilibrative Nucleoside Transporter (ENT) Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a widely used inhibitor, for the subtypes of equilibrative nucleoside transporters (ENTs). The information presented is supported by experimental data to assist in the design and interpretation of studies involving nucleoside transport.

This compound, also known as NBMPR or NBTI, is a potent inhibitor of equilibrative nucleoside transporters, which are crucial for nucleoside salvage pathways and the transport of nucleoside analog drugs.[1] The four members of the ENT family, ENT1, ENT2, ENT3, and ENT4, exhibit distinct sensitivities to NBMPR, a characteristic that is often exploited experimentally to differentiate their respective transport activities.[2]

Selectivity Profile of this compound (NBMPR)

NBMPR exhibits a marked preference for the ENT1 subtype, with significantly lower affinity for ENT2 and a general insensitivity in ENT3 and ENT4. This high-affinity binding to ENT1 makes it a valuable tool for isolating ENT1-mediated transport.[3][4] However, it is important to note that at higher concentrations, NBMPR can inhibit other transporters, including the breast cancer resistance protein (ABCG2), which should be considered when designing experiments.[5]

InhibitorENT SubtypeInhibition Constant (Ki / IC50)Fold Selectivity (ENT1 vs. Others)Reference
This compound (NBMPR) hENT1 ~0.4 nM (IC50) - [4]
hENT2 ~2.8 µM (IC50) ~7000-fold vs. hENT1 [4]
hENT3 Insensitive - [6][7]
hENT4 Insensitive - [6]

hENT refers to the human equilibrative nucleoside transporter.

Comparison with Alternative ENT Inhibitors

To provide a broader context for NBMPR's selectivity, the following table compares its activity with other commonly used or novel ENT inhibitors. While NBMPR is highly selective for ENT1, other compounds like dipyridamole (B1670753) inhibit multiple ENT subtypes, and newer compounds are being developed with selectivity towards other subtypes like ENT2 or ENT4.[2][8]

InhibitorENT1 (IC50 / Ki)ENT2 (IC50 / Ki)ENT4 (IC50 / Ki)Primary SelectivityReference
NBMPR ~0.4 nM ~2.8 µM Insensitive ENT1 [4]
Dipyridamole ~5.0 nM~356 nM~2.8 µMENT1 > ENT2 > ENT4[4][8]
Dilazep ~19 nM~134 µM-ENT1[8]
FPMINT 2.38 µM0.57 µM-ENT2[6]
Lorlatinib ~1.0-2.5 µM~1.0-2.5 µM-ENT1 / ENT2[9]

Experimental Protocols

The determination of inhibitor selectivity and potency for ENT subtypes relies on well-defined in vitro assays. The two primary methods are nucleoside uptake inhibition assays and radioligand binding assays.

Radiolabeled Nucleoside Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled nucleoside substrate (e.g., [³H]-uridine) into cells that express a specific ENT subtype.[9]

Methodology:

  • Cell Culture: Cells stably expressing a single human ENT subtype (e.g., hENT1 or hENT2) are cultured in appropriate plates (e.g., 24- or 96-well) until they reach a high confluency.[10] Nucleoside transporter-deficient cell lines are often used as the parental line for transfection.[4]

  • Pre-incubation: The cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Following the wash, they are pre-incubated with varying concentrations of the inhibitor (e.g., NBMPR) for a set period at a controlled temperature (e.g., 37°C).[10]

  • Initiation of Uptake: A solution containing a radiolabeled nucleoside substrate, such as [³H]-uridine, is added to each well to initiate the transport process. The incubation time is kept short (e.g., 1-5 minutes) to ensure measurement of the initial linear uptake rate.[10]

  • Termination of Uptake: The uptake process is rapidly stopped by aspirating the substrate solution and washing the cells multiple times with an ice-cold wash buffer to remove any extracellular radiolabel.[10]

  • Cell Lysis and Quantification: A lysis buffer is added to the cells. The resulting lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.[10]

  • Data Analysis: The measured radioactivity (counts per minute) is normalized to the protein concentration in each well. The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.[10]

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis cell_culture 1. Culture cells expressing a single ENT subtype wash_cells 2. Wash cells with pre-warmed buffer cell_culture->wash_cells pre_incubation 3. Pre-incubate with inhibitor (NBMPR) wash_cells->pre_incubation add_substrate 4. Add radiolabeled nucleoside ([3H]-uridine) pre_incubation->add_substrate terminate_uptake 5. Stop uptake and wash with ice-cold buffer add_substrate->terminate_uptake lysis 6. Lyse cells terminate_uptake->lysis scintillation 7. Measure radioactivity lysis->scintillation data_analysis 8. Calculate % inhibition and determine IC50 scintillation->data_analysis

Fig. 1: Experimental workflow for a radiolabeled nucleoside uptake inhibition assay.
[³H]-NBMPR Radioligand Binding Assay

This assay is used to directly measure the binding affinity (Kd) and the density of binding sites (Bmax) of NBMPR, particularly for the high-affinity ENT1 transporter.[11]

Methodology:

  • Membrane Preparation: Crude membranes are prepared from cells overexpressing the ENT1 subtype.

  • Binding Reaction: The membranes are incubated with a fixed concentration of [³H]-NBMPR and varying concentrations of a non-radiolabeled competitor (e.g., unlabeled NBMPR) to determine specific binding.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding. Scatchard analysis is then used to determine the Kd and Bmax values.[11]

Logical Relationship of NBMPR Selectivity

The differential sensitivity of ENT subtypes to NBMPR allows for their functional separation in cellular systems. At nanomolar concentrations, NBMPR acts as a selective antagonist of ENT1, leaving other ENT subtypes largely unaffected. This property is fundamental for studies aiming to elucidate the specific contribution of ENT1 to nucleoside transport and signaling.

G cluster_ENTs ENT Subtypes cluster_outcomes Functional Outcomes NBMPR This compound (NBMPR) ENT1 ENT1 NBMPR->ENT1 Highly Potent ENT2 ENT2 NBMPR->ENT2 ~7000x Less Potent ENT3 ENT3 NBMPR->ENT3 ENT4 ENT4 NBMPR->ENT4 High_Affinity High-Affinity Inhibition (Ki / IC50 in nM range) ENT1->High_Affinity Low_Affinity Low-Affinity Inhibition (IC50 in µM range) ENT2->Low_Affinity Insensitive Insensitive / Inert ENT3->Insensitive ENT4->Insensitive

References

A Comparative Guide to the Transporter Cross-Reactivity of S-(4-Nitrobenzyl)-6-thioinosine

Author: BenchChem Technical Support Team. Date: December 2025

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1), is a critical tool in pharmacology and drug development for studying nucleoside transport. However, its utility can be influenced by its interactions with other transporters. This guide provides a comprehensive comparison of NBMPR's cross-reactivity with other key transporters, supported by experimental data, to aid researchers in the precise design and interpretation of their studies.

Quantitative Analysis of Transporter Inhibition

The inhibitory potency of NBMPR varies significantly across different transporters. While it exhibits high affinity for ENT1, its effects on other transporters, such as ENT2 and the ATP-binding cassette transporter G2 (ABCG2), are notably less potent. This differential sensitivity is crucial for designing experiments that selectively target specific transporters.

TransporterInhibitorKi (nM)IC50Cell Line/SystemSubstrateReference
Human ENT1 NBMPR0.1 - 1.00.4 ± 0.1 nMPK15 cells expressing hENT1[3H]uridine[1][2]
11.3 nMHeLa S3 cells[3H]uridine[3]
3.6 nMHumanNot Specified[2]
Rat ENT1 NBMPR4.6 nMRatNot Specified[2]
Human ENT2 NBMPR2.8 ± 0.3 µMPK15 cells expressing hENT2[3H]uridine[1]
9.6 µMHeLa S3 cells[3H]uridine[3]
Human ABCG2 NBMPR53 µMMDCKII-ABCG2 cellsHoechst 33342[4][5]
Human ABCB1 NBMPRNo inhibition observedMDCKII-ABCB1 cellsHoechst 33342[4][5]

Key Findings:

  • There is a substantial difference in sensitivity to NBMPR between ENT1 and ENT2, with a reported 7000-fold difference in IC50 values (0.4 nM for ENT1 vs. 2.8 µM for ENT2) in one study.[1]

  • NBMPR also inhibits the efflux activity of ABCG2, a transporter involved in multidrug resistance, with an IC50 of 53 µM.[4][5]

  • Notably, NBMPR does not appear to inhibit ABCB1 (P-glycoprotein), another major efflux transporter.[4][5]

  • The high concentrations of NBMPR (around 0.10 mM) sometimes used to inhibit ENT2 can also abolish ABCG2 activity, a critical consideration for studies involving substrates of both transporters.[4]

Experimental Protocols

The following section details the methodologies employed in key experiments to determine the cross-reactivity of NBMPR.

Protocol 1: [3H]Uridine Uptake Inhibition Assay in ENT1 and ENT2-Expressing Cells

This protocol is used to determine the IC50 values of NBMPR for ENT1 and ENT2.

Cell Lines:

  • PK15 cells stably expressing human ENT1 (hENT1) or human ENT2 (hENT2).[1]

  • HeLa S3 cells, which endogenously express both ENT1 and ENT2.[3]

Methodology:

  • Cell Culture: Cells are cultured to confluence in appropriate media.

  • Pre-incubation: Cell monolayers are pre-incubated with varying concentrations of NBMPR. To differentiate between ENT1 and ENT2 activity in HeLa cells, a low concentration of NBMPR (e.g., 100 nM) can be used to selectively inhibit ENT1, allowing for the measurement of ENT2-mediated transport.[3]

  • Uptake Initiation: The transport assay is initiated by adding a solution containing a known concentration of [3H]uridine.

  • Incubation: Cells are incubated for a short, defined period (e.g., linear uptake phase) at room temperature or 37°C.

  • Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each NBMPR concentration is calculated relative to the control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.

Protocol 2: Accumulation Assay for ABCG2 Inhibition

This protocol assesses the inhibitory effect of NBMPR on the efflux transporter ABCG2.

Cell Lines:

  • MDCKII cells stably transduced with human ABCG2 (MDCKII-ABCG2).

  • Parental MDCKII cells and MDCKII-ABCB1 cells serve as controls.[4][5]

Methodology:

  • Cell Culture: Cells are grown to confluence in multi-well plates.

  • Inhibitor and Substrate Addition: Cells are incubated with varying concentrations of NBMPR in the presence of a fluorescent substrate for ABCG2, such as Hoechst 33342.

  • Incubation: The incubation is carried out for a specific duration to allow for substrate accumulation.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a plate reader.

  • Data Analysis: The increase in intracellular fluorescence in the presence of NBMPR indicates inhibition of ABCG2-mediated efflux. The IC50 value is calculated from the concentration-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of a compound like NBMPR on transporter activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MDCKII-ABCG2) incubation Incubate Cells with NBMPR and Substrate cell_culture->incubation compound_prep Prepare NBMPR Concentrations compound_prep->incubation substrate_prep Prepare Substrate (e.g., Hoechst 33342) substrate_prep->incubation measurement Measure Intracellular Substrate Level (e.g., Fluorescence) incubation->measurement dose_response Generate Dose-Response Curve measurement->dose_response ic50 Calculate IC50 Value dose_response->ic50

Caption: Workflow for Transporter Inhibition Assay.

This guide highlights the importance of considering the broader pharmacological profile of NBMPR beyond its primary target, ENT1. For researchers and drug development professionals, understanding this cross-reactivity is paramount for the accurate interpretation of experimental results and the development of selective therapeutic agents.

References

Head-to-Head Comparison of ENT1 Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of common Equilibrative Nucleoside Transporter 1 (ENT1) inhibitors. The data presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide context for the interpretation of results.

Introduction to ENT1

Equilibrative Nucleoside Transporter 1 (ENT1), a member of the SLC29 transporter family, plays a crucial role in the transport of nucleosides, such as adenosine (B11128) and uridine, across cell membranes.[1] This process is vital for nucleoside salvage pathways and for regulating the extracellular concentration of adenosine, a key signaling molecule involved in various physiological processes including neurotransmission, inflammation, and cardiovascular function.[1][2][3] Inhibition of ENT1 leads to an increase in extracellular adenosine levels, thereby modulating adenosinergic signaling.[1][2][4] This mechanism underlies the therapeutic effects of several drugs and makes ENT1 an important target in drug discovery.[3]

Comparative Analysis of Inhibitor Potency

The inhibitory potency of various compounds against ENT1 is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following table summarizes these values for several well-characterized ENT1 inhibitors from in vitro studies. It is important to note that these values can vary depending on the experimental conditions, such as the cell line used, the substrate, and the substrate concentration.

InhibitorIC50 (nM)Ki (nM)Cell Line/SystemSubstrateReference
Dipyridamole 5.0 ± 0.948PK15NTD cells[3H]Uridine[5]
144.88.18K562 cellsSAENTA-fluorescein[6]
S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) 0.4 ± 0.10.43PK15NTD cells[3H]Uridine[5]
7.60.7K562 cellsSAENTA-fluorescein[6]
Dilazep -19--
Lorlatinib 2500-HAP1 ENT2-knockout cells[3H]Uridine[7][8]
Ibrutinib >10000-HAP1 ENT2-knockout cells[3H]Uridine[7]
Lenvatinib 7300-HAP1 ENT2-knockout cells[3H]Uridine[7]
Neratinib 8500-HAP1 ENT2-knockout cells[3H]Uridine[7]
Pacritinib 5600-HAP1 ENT2-knockout cells[3H]Uridine[7]
Abacavir 110,000 ± 10,000-HeLa S3 cells[3H]Uridine[9]
Zidovudine 2,540,000 ± 150,000-HeLa S3 cells[3H]Uridine[9]

Experimental Protocols

The most common in vitro method for assessing ENT1 inhibition is the radiolabeled nucleoside uptake assay. This assay measures the ability of a compound to inhibit the transport of a radiolabeled nucleoside, such as [3H]uridine or [3H]adenosine, into cells that express ENT1.

Radiolabeled Nucleoside Uptake Assay

1. Cell Culture:

  • Human erythroleukemia K562 cells, which endogenously express high levels of ENT1, or other suitable cell lines (e.g., CHO, HeLa, HEK 293) engineered to overexpress ENT1, are cultured in appropriate media and conditions to reach a desired confluency (typically 80-90%).[6]

2. Assay Preparation:

  • Cells are harvested, washed, and resuspended in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Cells are seeded into a multi-well plate (e.g., 96-well) at a predetermined density.

3. Inhibition Assay:

  • Cells are pre-incubated with various concentrations of the test inhibitor or a vehicle control for a specified time at room temperature.

  • The transport assay is initiated by adding a solution containing a fixed concentration of the radiolabeled nucleoside substrate (e.g., [3H]uridine or [3H]adenosine) to each well.[10]

  • The plate is incubated for a short period (e.g., 1-20 minutes) at room temperature to allow for substrate uptake.[10]

4. Termination and Lysis:

  • The uptake is terminated by rapidly washing the cells with ice-cold transport buffer to remove the extracellular radiolabeled substrate.

  • The cells are then lysed using a lysis buffer (e.g., a solution containing a non-ionic detergent).

5. Measurement and Data Analysis:

  • The amount of radioactivity in the cell lysate, which corresponds to the amount of transported substrate, is measured using a scintillation counter.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for ENT1 Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Culture Culture ENT1-expressing cells Harvest Harvest and wash cells Culture->Harvest Seed Seed cells into 96-well plate Harvest->Seed Preincubation Pre-incubate with inhibitor Seed->Preincubation AddSubstrate Add radiolabeled substrate (e.g., [3H]uridine) Preincubation->AddSubstrate Incubate Incubate for transport AddSubstrate->Incubate Terminate Terminate uptake (wash) Incubate->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure radioactivity Lyse->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of an in vitro ENT1 inhibition assay.

Adenosine Signaling Pathway and ENT1 Inhibition

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP CD39 CD39 ATP->CD39 hydrolysis ADP ADP ADP->CD39 hydrolysis AMP AMP CD73 CD73 AMP->CD73 hydrolysis Adenosine_ext Adenosine A_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->A_Receptor activates ENT1 ENT1 Adenosine_ext->ENT1 transport CD39->ADP CD39->AMP CD73->Adenosine_ext Signaling Downstream Signaling A_Receptor->Signaling ENT1_inhibitor ENT1 Inhibitor ENT1_inhibitor->ENT1 blocks Adenosine_int Adenosine ENT1->Adenosine_int

Caption: Role of ENT1 in modulating adenosine signaling.

References

A Comparative Guide to the Potency of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) Across Species and Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a widely used inhibitor of equilibrative nucleoside transporters (ENTs), across various species and cell types. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in the fields of pharmacology, drug discovery, and cancer biology in designing experiments and interpreting results related to nucleoside transport.

This compound is a potent inhibitor of ENT1, also known as the es (equilibrative, sensitive) transporter, exhibiting high affinity in the nanomolar range. In contrast, its affinity for ENT2, the ei (equilibrative, insensitive) transporter, is significantly lower, typically in the micromolar range. This differential sensitivity is a key characteristic of NBMPR and is conserved across many species.

Data Presentation: Potency of this compound

The following tables summarize the inhibitory potency (IC₅₀) and binding affinity (Kd) of NBMPR in various biological systems.

Species / Cell TypeTransporterPotency MetricValue (nM)Reference(s)
Human
HeLa S3 CellsENT1IC₅₀11.3[1]
ENT2IC₅₀9,600[1]
K562 (Erythroleukemia)ENT1 (es)IC₅₀0.4 - 1.0[2]
ENT1 (es)Kd0.3[2]
ErythrocytesENT1 (es)Kd0.3 - 1.4[3]
PK15 Cells (transfected)hENT1IC₅₀0.4 ± 0.1[4]
hENT2IC₅₀2,800 ± 300[4]
hENT1Kd0.377 ± 0.098[4]
Rat
Cardiomyocytes (isolated)ENT1/ENT2->90% inhibition at 10,000 nM[5]
C6 Glioma Cells (rENT1 transfected)rENT1-Significant inhibition ≤100 nM[6]
C6 Glioma Cells (endogenous)rENT2-Inhibition ≥3,000 nM[6]
Mouse
HL-1 (Cardiomyocyte cell line)ENT1-85% of adenosine (B11128) transport[5]
ENT2-15% of adenosine transport[5]
Hamster
Nil 8 FibroblastsENT1 (es)Kd0.29 - 1.5[7]
Nil SV (transformed)ENT1 (es)Kd0.29 - 1.5[7]
Canine
MDCKII-ABCG2ABCG2IC₅₀53,000[8]

Note: The IC₅₀ value for MDCKII-ABCG2 cells reflects the off-target effect of NBMPR on the Breast Cancer Resistance Protein (BCRP/ABCG2), which is important to consider at higher concentrations.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to replicate or adapt these assays.

Protocol 1: [³H]-Uridine Uptake Inhibition Assay

This assay measures the inhibition of nucleoside transport by quantifying the uptake of radiolabeled uridine (B1682114) in the presence of an inhibitor like NBMPR.

Materials:

  • Cell line of interest cultured in appropriate media

  • [³H]-Uridine

  • This compound (NBMPR) stock solution

  • HEPES-buffered saline (HBS) or other appropriate assay buffer

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in 24- or 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cell monolayers twice with pre-warmed HBS.

  • Inhibitor Addition: Add HBS containing various concentrations of NBMPR to the wells. Include a control group with vehicle only.

  • Initiation of Uptake: Add [³H]-uridine to each well to initiate the transport assay. The final concentration of uridine should be close to its Km for the transporter being studied.

  • Incubation: Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 1-5 minutes), ensuring the uptake is in the linear range.

  • Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBS to stop the transport process.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each NBMPR concentration relative to the control and calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: [³H]-NBMPR Binding Assay

This assay directly measures the binding of radiolabeled NBMPR to its high-affinity sites on cell membranes, allowing for the determination of binding affinity (Kd) and the number of binding sites (Bmax).

Materials:

  • Cell membrane preparations from the tissue or cell line of interest

  • [³H]-NBMPR

  • Unlabeled NBMPR (for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues by homogenization followed by centrifugation.

  • Assay Setup: In microcentrifuge tubes, combine the membrane preparation with increasing concentrations of [³H]-NBMPR. For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled NBMPR (e.g., 10 µM) to determine non-specific binding.

  • Incubation: Incubate the tubes at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the membrane-bound [³H]-NBMPR from the unbound ligand.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each [³H]-NBMPR concentration. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows.

NBMPR_Mechanism cluster_membrane Cell Membrane ENT1 ENT1 Transporter Adenosine_in Intracellular Adenosine ENT1->Adenosine_in NBMPR This compound (NBMPR) NBMPR->ENT1 High-affinity binding (Inhibition) Adenosine_out Extracellular Adenosine Adenosine_out->ENT1 Transport Uridine_Uptake_Workflow A Seed Cells B Add NBMPR A->B C Add [3H]-Uridine B->C D Incubate C->D E Wash Cells D->E F Lyse Cells E->F G Scintillation Counting F->G H Calculate IC50 G->H NBMPR_Binding_Workflow A Prepare Cell Membranes B Incubate with [3H]-NBMPR (Total & Non-specific) A->B C Filter & Wash B->C D Scintillation Counting C->D E Calculate Specific Binding D->E F Determine Kd and Bmax E->F

References

Confirming S-(4-Nitrobenzyl)-6-thioinosine Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in drug discovery and validation. This guide provides a comparative overview of methods to confirm target engagement of S-(4-Nitrobenzyl)-6-thioinosine (NBT-IT), a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). We present a comparison with alternative ENT1 inhibitors and provide detailed experimental protocols for established target engagement assays.

This compound, also known as NBMPR, is a widely used research tool to study the physiological roles of ENT1.[1][2] ENT1 is a transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine (B11128), across the cell membrane.[3] By inhibiting ENT1, NBT-IT blocks nucleoside transport, leading to an accumulation of extracellular adenosine and subsequent activation of adenosine receptors.[3] This mechanism underlies the potential therapeutic applications of ENT1 inhibitors in cardiovascular diseases, cancer, and neuroprotective strategies.[4]

Comparison of ENT1 Inhibitors

While NBT-IT is a high-affinity inhibitor of ENT1, other compounds such as dipyridamole (B1670753) and dilazep (B1670637) are also commonly used to target this transporter.[1] The choice of inhibitor can depend on the specific experimental context, considering factors like potency, selectivity, and off-target effects. A summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for these compounds against human ENT1 (hENT1) and ENT2 (hENT2) is presented below.

CompoundTargetKi (nM)IC50 (nM)Reference(s)
This compound (NBT-IT/NBMPR) hENT10.1 - 1.00.4 - 8[1][5]
hENT2->1000[3]
Dipyridamole hENT18.18 - 485.0[1][6][7]
hENT26200356[1][7]
Dilazep hENT10.41 - 19-[1][8]
hENT2134000-[1]

Table 1: Comparison of inhibitory activities of NBT-IT, Dipyridamole, and Dilazep against human Equilibrative Nucleoside Transporters 1 and 2.

It is important to note that at higher concentrations (in the micromolar range), NBT-IT has been shown to inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[9] This potential off-target activity should be considered when designing experiments and interpreting results, especially when using NBT-IT at concentrations significantly higher than its Ki for ENT1.[9]

Confirming Target Engagement in Cells

Directly demonstrating that NBT-IT binds to ENT1 within a cellular context provides crucial evidence for its mechanism of action. Two powerful, label-free methods for confirming target engagement are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as NBT-IT, can stabilize its target protein against thermal denaturation.[10] This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

Experimental Workflow for CETSA:

CETSA_Workflow cluster_prep Cell Preparation and Treatment cluster_heating Thermal Challenge cluster_lysis Lysis and Fractionation cluster_analysis Analysis cell_culture 1. Culture cells expressing ENT1 treatment 2. Treat cells with NBT-IT or vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cell suspension into PCR tubes treatment->aliquot heat 4. Heat samples across a temperature gradient aliquot->heat lysis 5. Lyse cells and solubilize membrane proteins heat->lysis centrifuge 6. Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant 7. Collect supernatant (soluble fraction) centrifuge->supernatant western_blot 8. Analyze by SDS-PAGE and Western Blot for ENT1 supernatant->western_blot

Figure 1: CETSA experimental workflow for ENT1.

Detailed Protocol for CETSA with ENT1:

  • Cell Culture: Culture a cell line with robust endogenous or overexpressed levels of ENT1 (e.g., HEK293, HeLa, or specific cancer cell lines).

  • Compound Treatment: Treat cells with the desired concentration of NBT-IT (e.g., 100 nM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Immediately cool on ice.

  • Cell Lysis and Solubilization: Lyse the cells by adding a lysis buffer containing a mild non-ionic detergent (e.g., 1% n-Dodecyl β-D-maltoside (DDM) or 0.5% Triton X-100) to solubilize the membrane-bound ENT1.[11] Incubate on ice.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blotting using a specific primary antibody against ENT1.

  • Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to higher temperatures in the NBT-IT-treated samples compared to the vehicle control indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is based on the principle that ligand binding can protect a protein from proteolytic degradation.[12] By treating cell lysates with a protease, unbound proteins are digested, while ligand-bound proteins remain intact.

Experimental Workflow for DARTS:

DARTS_Workflow cluster_prep Lysate Preparation and Treatment cluster_digestion Protease Digestion cluster_stop Stopping the Reaction cluster_analysis Analysis cell_lysis 1. Prepare cell lysate containing ENT1 treatment 2. Incubate lysate with NBT-IT or vehicle cell_lysis->treatment protease 3. Add protease (e.g., Subtilisin) treatment->protease incubation 4. Incubate to allow for digestion protease->incubation stop_reaction 5. Stop digestion with protease inhibitor/heat incubation->stop_reaction sds_page 6. Analyze by SDS-PAGE and Western Blot stop_reaction->sds_page detection 7. Detect protected ENT1 sds_page->detection

Figure 2: DARTS experimental workflow for ENT1.

Detailed Protocol for DARTS with ENT1:

  • Cell Lysate Preparation: Prepare a cell lysate from cells expressing ENT1 using a mild lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to solubilize membrane proteins.[8]

  • Compound Incubation: Incubate the cell lysate with NBT-IT (e.g., 100 nM) or vehicle (e.g., 0.1% DMSO) for a sufficient time to allow binding (e.g., 1 hour at room temperature).

  • Protease Digestion: Add a suitable protease, such as subtilisin, which is effective for membrane proteins, to the lysates.[13] The optimal protease concentration and digestion time need to be empirically determined to achieve partial digestion of ENT1 in the vehicle-treated sample.

  • Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor cocktail and/or by heat inactivation (e.g., boiling in SDS-PAGE sample buffer).

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting using an ENT1-specific antibody.

  • Data Interpretation: A higher intensity of the full-length ENT1 band in the NBT-IT-treated sample compared to the vehicle-treated sample indicates that NBT-IT binding protected ENT1 from proteolytic degradation, thus confirming target engagement.

Signaling Pathway of ENT1 Inhibition

The primary consequence of ENT1 inhibition by NBT-IT is the modulation of adenosine signaling. The following diagram illustrates this pathway.

ENT1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptor Activates ENT1 ENT1 Adenosine_ext->ENT1 Transport Downstream Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptor->Downstream Adenosine_int Adenosine ENT1->Adenosine_int NBT_IT S-(4-Nitrobenzyl)- 6-thioinosine (NBT-IT) NBT_IT->ENT1 Inhibits

References

Safety Operating Guide

Proper Disposal of S-(4-Nitrobenzyl)-6-thioinosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary directive for the disposal of S-(4-Nitrobenzyl)-6-thioinosine is to contact a licensed professional waste disposal service and adhere to all federal, state, and local environmental regulations.[1] This guide provides a detailed, procedural framework to ensure the safe and compliant management of this chemical within a laboratory setting.

This compound (NBMPR) is a potent inhibitor of equilibrative nucleoside transporters and should be handled as a hazardous chemical.[2][3][4] Although its toxicological properties have not been thoroughly investigated, caution is advised to avoid contact and inhalation.[1] Proper disposal is not merely a matter of regulatory compliance but is a critical component of laboratory safety and environmental responsibility.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Respiratory Protection
Body Protection

Data sourced from Safety Data Sheets.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the lifecycle of this compound waste in the laboratory, from generation to final pickup by a licensed disposal service.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste at the point of generation.[5] Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • This includes unused or expired this compound in its crystalline solid form.[3]

    • Also includes contaminated labware such as weigh boats, pipette tips, and microfuge tubes.

  • Liquid Waste:

    • This includes solutions of this compound dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3]

    • Aqueous solutions containing this compound should also be treated as hazardous waste.

Step 2: Waste Collection and Container Management

Collect waste in designated, compatible, and properly labeled containers.

  • Solid Waste Container:

    • Use a clearly labeled, sealable container for solid waste.

    • For spills, sweep up the material, place it in a bag, and hold it for waste disposal, avoiding dust generation.[1]

  • Liquid Waste Container:

    • Use a separate, leak-proof, and chemically compatible container for liquid waste.

    • Since this compound is often dissolved in DMSO or DMF, the container must be compatible with these organic solvents.

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag.[6]

    • The label must include the full chemical name, "this compound," and the names of any solvents. Chemical abbreviations are not acceptable.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6]

  • Ensure containers are kept closed except when adding waste.[8]

  • Use secondary containment, such as a plastic tub, for all liquid waste containers to prevent spills from spreading.[6][8]

  • Segregate incompatible waste streams.[8]

Step 4: Arranging for Professional Disposal

Once a waste container is full or has been in storage for a designated period (often no more than six months), arrange for its removal.[9]

  • Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.

  • The EHS department will then coordinate with a licensed professional waste disposal service for the final removal and disposal of the chemical.[1]

Step 5: Management of Empty Containers

Empty containers that held this compound must also be managed properly.

  • A container that held this hazardous chemical should be triple-rinsed with a suitable solvent.[10][11]

  • The rinsate must be collected and disposed of as hazardous waste.[10]

  • After triple-rinsing, deface or remove all hazardous labels from the container before disposing of it as regular laboratory trash.[10][11]

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound waste from the laboratory.

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination A Waste Generation (Solid or Liquid this compound) B Segregation (Solid vs. Liquid Waste) A->B C Waste Collection (Labeled, Compatible Containers) B->C D Storage in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Request Waste Pickup (Contact EHS Dept.) D->E Container Full or Storage Time Limit Reached F Waste Removal (by Licensed Professional Service) E->F G Final Disposal (Regulatory Compliant Facility) F->G

Caption: Workflow for the disposal of this compound.

Logical Relationship of Disposal Procedures

The following diagram illustrates the logical hierarchy and key considerations for the proper disposal of this compound.

G cluster_Prep Preparation cluster_Handling Waste Handling & Storage cluster_Disposal Final Disposal Disposal_Plan Proper Disposal of This compound PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Disposal_Plan->PPE Identification Identify Waste Stream (Solid, Liquid) Disposal_Plan->Identification Segregation Segregate from Incompatible Wastes Identification->Segregation Containment Use Labeled, Sealed, Compatible Containers Segregation->Containment Storage Store in SAA with Secondary Containment Containment->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Professional_Disposal Licensed Professional Waste Disposal EHS_Contact->Professional_Disposal

Caption: Key steps and considerations for proper chemical disposal.

References

Essential Safety and Operational Guide for Handling S-(4-Nitrobenzyl)-6-thioinosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with S-(4-Nitrobenzyl)-6-thioinosine. Adherence to these procedures is vital for personal safety and to ensure the integrity of experimental work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be treated as a hazardous substance.[1] The full toxicological properties have not been exhaustively investigated, and caution should be exercised to avoid contact and inhalation.[2]

Recommended Personal Protective Equipment:

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with nitrile or butyl rubber gloves.Provides robust protection against skin contact.[2] Butyl rubber is particularly effective against nitro-compounds. Nitrile gloves offer good general chemical resistance and are a suitable alternative.[3][4]
Eye Protection Chemical safety goggles.Protects eyes from splashes and airborne particles.[2]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Recommended when handling the solid powder to prevent inhalation of dust particles.[2][5]
Body Protection Disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Weight 419.4 g/mol
Melting Point 187-190 °C
Solubility in DMSO Approximately 10 mg/mL
Solubility in DMF Approximately 15 mg/mL
Solubility in 1:1 DMF:PBS (pH 7.2) Approximately 0.5 mg/mL
Storage Temperature -20°C for long-term stability

Data sourced from product information sheets.[1]

Experimental Protocols

a. Weighing the Solid Compound:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace within a certified chemical fume hood.

  • Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Aliquotting: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.

  • Cleaning: After weighing, securely cap the stock container. Decontaminate the spatula and any surfaces that may have come into contact with the powder.

b. Preparation of a Stock Solution (in DMSO):

  • Solvent Dispensing: In a chemical fume hood, dispense the required volume of anhydrous DMSO into an appropriate sterile, conical tube or vial.

  • Dissolution: Carefully add the weighed this compound powder to the solvent.

  • Mixing: Cap the container securely and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a clearly labeled, sealed container. For aqueous solutions, it is recommended not to store them for more than one day.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.

a. Spill Response:

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Cleanup: Carefully sweep up the contained material and place it in a sealed container labeled as hazardous waste.

  • Decontamination: Clean the spill area with soap and water, and wipe down all affected surfaces.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

b. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated as hazardous chemical waste.

  • Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Licensed Disposal: Arrange for the disposal of hazardous waste through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[2]

Visual Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Don Appropriate PPE b Prepare Workspace in Fume Hood a->b c Weigh Solid Compound b->c d Prepare Stock Solution c->d e Perform Experiment d->e f Decontaminate Workspace and Equipment e->f spill Spill Occurs e->spill exposure Exposure Occurs e->exposure g Segregate and Label Hazardous Waste f->g h Arrange for Licensed Waste Disposal g->h spill_response Follow Spill Response Protocol spill->spill_response exposure_response Follow First Aid and Emergency Protocols exposure->exposure_response

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.